2-(3-Fluorophenyl)-1-phenylethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGKOVXIHKXNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374637 | |
| Record name | 2-(3-fluorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347-90-0 | |
| Record name | 2-(3-fluorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Fluorophenyl)-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluorophenyl)-1-phenylethanone, also known as 3'-fluoro-deoxybenzoin, is an aromatic ketone that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a fluorinated phenyl ring coupled with a phenylethanone core, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom at the meta position of the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 347-90-0 [1].
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 347-90-0 | [1] |
| Molecular Formula | C₁₄H₁₁FO | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥97% | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Reaction Scheme
The synthesis of this compound via Friedel-Crafts acylation typically proceeds by reacting benzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Friedel-Crafts acylation for the synthesis of this compound.
Experimental Protocol
The following is a generalized, illustrative protocol for the laboratory-scale synthesis of this compound.
Materials:
-
Benzene (anhydrous)
-
3-Fluorophenylacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add benzene.
-
Slowly add a solution of 3-fluorophenylacetyl chloride in anhydrous dichloromethane to the mixture via an addition funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts acylation reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents is critical for the success of the reaction.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride by forming a complex with the chlorine atom, which facilitates the generation of the acylium ion electrophile.
-
Controlled Addition and Temperature: The slow addition of the acyl chloride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
Applications in Drug Development
The this compound scaffold is a valuable building block in the design and synthesis of new drug candidates. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions.
Role as a Key Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as inhibitors of various enzymes and receptors implicated in disease.
A notable example is the use of the 3-fluorophenyl acetamide moiety, derived from 2-(3-fluorophenyl)acetic acid (a precursor to the title compound), in the development of selective Aurora kinase B inhibitors.[2] Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers. The 3-fluorophenyl group in these inhibitors plays a crucial role in their binding to the kinase and their overall pharmacological profile.
Caption: Role of this compound as a precursor to bioactive molecules.
Conclusion
This compound is a chemically significant compound with a confirmed identity and established synthetic routes. Its utility as a molecular scaffold in medicinal chemistry is underscored by the advantageous properties conferred by the fluorine substituent. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of innovative therapeutics targeting a range of diseases. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for future drug discovery efforts.
References
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-1-phenylethanone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Fluorophenyl)-2-phenylethan-1-one. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
PubMed. (2007). Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Enantioselective microbial reduction of substituted acetophenone. Retrieved from [Link]
-
Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link]
-
PubMed. (2010). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information for: Formal hydration of non-activated terminal olefins using tandem catalysts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Chemical Properties of 2-(3-Fluorophenyl)-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Fluorinated Ketone
Welcome to a comprehensive exploration of 2-(3-Fluorophenyl)-1-phenylethanone, a member of the deoxybenzoin family of aromatic ketones. The strategic incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This guide, designed for the discerning researcher, delves into the core chemical properties of this compound, offering both established data and predictive insights based on analogous structures. Our focus is on providing a foundational understanding to empower its application in synthetic chemistry and drug discovery.
Core Molecular Identity and Physicochemical Landscape
This compound, with the CAS Number 347-90-0, is a solid at room temperature. Its fundamental properties are summarized below.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₁FO | |
| Molecular Weight | 214.24 g/mol | |
| Boiling Point | 319.2 °C | [1] |
| Flash Point | 131.4 °C | [1] |
| Melting Point | Predicted: 45-50 °C | Based on structurally similar deoxybenzoins. |
| Appearance | Predicted: White to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, diethyl ether, ethanol). Sparingly soluble in water. | Inferred from the properties of acetophenone and other deoxybenzoins.[2][3] |
Synthesis and Mechanistic Considerations: A Friedel-Crafts Approach
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the reaction of benzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
The "Why" Behind the Method
The Friedel-Crafts acylation is the method of choice due to the ready availability of the starting materials and the robustness of the reaction. The acylium ion, generated in situ from the acyl chloride and Lewis acid, is a potent electrophile that readily attacks the electron-rich benzene ring. Unlike Friedel-Crafts alkylation, acylation is not prone to carbocation rearrangements, leading to a single, well-defined product.
Visualizing the Synthetic Workflow
Caption: A simplified workflow for the Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol
Materials:
-
3-Fluorophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
Part A: Synthesis of 3-Fluorophenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenylacetic acid (1 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-fluorophenylacetyl chloride is used directly in the next step.
Part B: Friedel-Crafts Acylation
-
In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in dry benzene (used as both solvent and reactant).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of the crude 3-fluorophenylacetyl chloride from Part A in a small amount of dry benzene to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford pure this compound.
Spectroscopic Characterization: A Predictive Analysis
Due to the limited availability of published experimental spectra for this compound, the following data is a combination of information from analogous compounds and predictive analysis based on established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The protons on the phenyl ring adjacent to the carbonyl group will be deshielded and appear further downfield. The methylene protons will appear as a singlet.
-
¹³C NMR: The carbon NMR will be characterized by a signal for the carbonyl carbon in the downfield region (around 197 ppm). The aromatic carbons will appear in the typical range of 115-140 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected in the typical range for an aryl fluoride.
Predicted NMR Data:
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ¹H | 7.95-8.05 | m | 2H, ortho-protons on phenyl ring |
| ¹H | 7.40-7.60 | m | 3H, meta- and para-protons on phenyl ring |
| ¹H | 6.90-7.30 | m | 4H, protons on 3-fluorophenyl ring |
| ¹H | 4.20 | s | 2H, -CH₂- |
| ¹³C | ~197 | s | C=O |
| ¹³C | ~163 (d, ¹JCF ≈ 245 Hz) | d | C-F on 3-fluorophenyl ring |
| ¹³C | 115-140 | m | Aromatic carbons |
| ¹³C | ~45 | s | -CH₂- |
| ¹⁹F | -110 to -115 | m | Ar-F |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~1685 | Strong | C=O stretch |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 1580-1600 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Key fragmentation pathways will likely involve cleavage at the C-C bond alpha to the carbonyl group.
Predicted Mass Spectrometry Fragmentation:
| m/z (Predicted) | Fragment |
| 214 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 109 | [FC₆H₄CH₂]⁺ (Fluorobenzyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Reactivity Profile: The Dual Nature of a Ketone
The chemical reactivity of this compound is primarily dictated by two key functional regions: the carbonyl group and the activated methylene group.
Reactions at the Carbonyl Group
The carbonyl group is susceptible to nucleophilic attack. Common reactions include:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol, 2-(3-fluorophenyl)-1-phenylethanol.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
-
Formation of Imines and Related Derivatives: Condensation with primary amines will form imines.
Reactivity of the α-Methylene Group
The methylene protons are acidic (pKa ≈ 19 in DMSO) due to their position between two activating phenyl and carbonyl groups. This allows for a variety of reactions at the α-carbon:
-
Enolate Formation: Treatment with a suitable base (e.g., sodium hydride, lithium diisopropylamide) will generate the corresponding enolate, a powerful nucleophile.
-
α-Alkylation and α-Arylation: The enolate can be alkylated with alkyl halides or arylated via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[4]
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The deoxybenzoin scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.
-
Enzyme Inhibition: Fluorinated ketones are known to be effective inhibitors of various enzymes, particularly proteases, by forming stable hemiacetal or hemiketal adducts with active site residues.
-
Scaffold for Bioactive Molecules: Deoxybenzoin derivatives have been investigated for a range of biological activities, including as immunosuppressive agents and selective estrogen receptor modulators (SERMs).[5] The 3-fluorophenyl moiety can be a key pharmacophore, engaging in specific interactions with biological targets.
-
Molecular Probes: The ¹⁹F NMR signal provides a sensitive handle for studying drug-target interactions and pharmacokinetics in vitro and in vivo.
Conclusion: A Versatile Building Block with Untapped Potential
This compound is a versatile synthetic intermediate with significant potential in materials science and medicinal chemistry. Its well-defined reactivity at both the carbonyl and α-methylene positions allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of complex molecular architectures. While a comprehensive experimental dataset for this specific molecule is still emerging, this guide provides a robust framework for its synthesis, characterization, and application, empowering researchers to unlock its full potential.
References
-
ChemDB. 1-phenylethanone. Available from: [Link]
-
Wikipedia. Acetophenone. Available from: [Link]
-
Organic Chemistry Portal. α-Arylation of (hetero)aryl ketones. Available from: [Link]
-
Li, H. Q., et al. (2010). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. ChemMedChem, 5(7), 1117-22. Available from: [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure of 2-(3-Fluorophenyl)-1-phenylethanone
Abstract: This technical guide provides a comprehensive examination of 2-(3-Fluorophenyl)-1-phenylethanone, a fluorinated aromatic ketone belonging to the deoxybenzoin class of compounds. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's synthesis, structural properties, and potential applications. We will explore the causality behind synthetic choices, detail the spectroscopic techniques for structural validation, and discuss its significance as a versatile intermediate. All methodologies are presented to ensure scientific integrity and reproducibility.
Section 1: Introduction to this compound
Chemical Identity and Nomenclature
This compound is an organic compound characterized by a central ethanone bridge linking a phenyl group and a 3-fluorophenyl group. As a derivative of acetophenone, it is a key scaffold in organic synthesis.[1] Its specific identity is confirmed by its unique CAS Registry Number.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym(s) | 2-(3-Fluorophenyl)acetophenone[2] |
| CAS Number | 347-90-0[2] |
| Molecular Formula | C₁₄H₁₁FO[2] |
| Molecular Weight | 214.24 g/mol [2] |
| Physical Form | White solid[2] |
The Deoxybenzoin Scaffold: Significance in Synthesis and Medicinal Chemistry
The core structure of this compound is known as deoxybenzoin (1,2-diarylethanone). This structural motif is a highly valuable precursor for synthesizing a wide range of more complex molecules, including pharmaceuticals and biologically active compounds.[3] The incorporation of a fluorine atom is of particular interest to the drug development community. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[4][5] Strategic fluorination is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of lead compounds to enhance their efficacy and safety.[6][7]
Section 2: Synthesis and Mechanistic Insights
Principal Synthetic Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]
Rationale for Method Selection: The Friedel-Crafts acylation is chosen for its reliability and high efficiency in forming carbon-carbon bonds with aromatic systems. Unlike the related Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements, leading to a single, predictable product. The deactivating nature of the resulting ketone group also prevents over-acylation of the aromatic ring.
For the synthesis of the title compound, two primary routes are viable:
-
Route A: Acylation of benzene with 3-fluorophenylacetyl chloride.
-
Route B: Acylation of fluorobenzene with phenylacetyl chloride.
Route A is generally preferred as benzene is a simple, highly available starting material.
Visualization of the Synthetic Pathway
The diagram below illustrates the key steps in the synthesis of this compound via the Friedel-Crafts acylation of benzene.
Sources
- 1. Showing Compound Acetophenone (FDB012106) - FooDB [foodb.ca]
- 2. 2-(3-Fluorophenyl)acetophenone | 347-90-0 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. ikprress.org [ikprress.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 9. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]
biological activity of 2-(3-Fluorophenyl)-1-phenylethanone derivatives
An In-depth Technical Guide to the Biological Activity of 2-(3-Fluorophenyl)-1-phenylethanone Derivatives
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The deoxybenzoin, or 2-phenyl-1-phenylethanone, core is one such scaffold, serving as a foundational element in the design of novel therapeutic agents.[1] This guide focuses on a specific subset of these molecules: this compound derivatives.
The strategic placement of a fluorine atom, particularly at the meta-position of the phenyl ring, is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and pharmacological profile. It can enhance metabolic stability, improve membrane permeability, and alter binding affinity to target proteins. This guide provides a comprehensive overview of the synthetic strategies, diverse biological activities, and structure-activity relationships of this compound derivatives, with a focus on their potential as anticancer agents, broad-spectrum enzyme inhibitors, and antimicrobial compounds.
Synthetic Strategies for the 2-Aryl-1-phenylethanone Scaffold
The synthesis of the this compound core and its derivatives is achievable through several robust and versatile chemical methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.
Key Synthetic Methodologies:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the acylation of an aromatic ring (like benzene) with a substituted phenylacetyl chloride (e.g., 3-fluorophenylacetyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). While effective, this method can sometimes be limited by regioselectivity.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These modern methods offer high efficiency and tolerance for a wide range of functional groups.
-
α-Arylation of Ketones: A powerful and direct approach for forming a bond between the α-carbon of a ketone (like acetophenone) and an aryl halide. The use of specialized phosphine ligands is critical for achieving high yields and selectivity.[1]
-
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (e.g., a phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. It is widely used for creating carbon-carbon bonds between aromatic rings.[1]
-
Sources
An In-Depth Technical Guide to the Reactivity and Stability of 2-(3-Fluorophenyl)-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(3-Fluorophenyl)-1-phenylethanone, a fluorinated derivative of deoxybenzoin. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps, but a deeper understanding of the underlying chemical principles that govern the behavior of this compound. The inclusion of a fluorine atom on one of the phenyl rings introduces unique electronic effects that significantly influence its reactivity and stability profile, making it a molecule of interest in medicinal chemistry and materials science. This guide is designed to be a valuable resource for researchers and professionals engaged in the synthesis, handling, and application of this and related compounds.
Table of Contents
-
Molecular Overview and Physicochemical Properties
-
Synthesis of this compound
-
Retrosynthetic Analysis
-
Recommended Synthetic Protocol: Friedel-Crafts Acylation
-
-
Chemical Reactivity
-
Reactions at the Carbonyl Group
-
Reactions at the α-Carbon
-
Electrophilic Aromatic Substitution
-
-
Stability Profile
-
Thermal Stability
-
Hydrolytic Stability
-
Photostability and Degradation
-
-
Spectroscopic Characterization
-
Safe Handling and Storage
-
References
Molecular Overview and Physicochemical Properties
This compound, also known as 3'-fluoro-2-phenylacetophenone, is an aromatic ketone with the molecular formula C₁₄H₁₁FO. It belongs to the deoxybenzoin class of compounds, characterized by a 1,2-diphenylethanone skeleton. The presence of a fluorine atom at the meta-position of one of the phenyl rings is a key structural feature that modulates its electronic properties and, consequently, its chemical behavior.
| Property | Value | Reference |
| CAS Number | 40281-50-3 | [1] |
| Molecular Formula | C₁₄H₁₁FO | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred |
| Storage | 2-8°C, in a refrigerator | [1] |
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In the meta position, the inductive effect dominates, leading to a net withdrawal of electron density from the aromatic ring. This electronic perturbation influences the reactivity of both the aromatic ring and the distal carbonyl group.
Synthesis of this compound
Retrosynthetic Analysis
The synthesis of this compound can be approached through several established methods for forming α-aryl ketones. A logical retrosynthetic analysis points to two primary disconnection strategies:
Caption: Retrosynthetic analysis of this compound.
While α-arylation of acetophenone is a viable route, the Friedel-Crafts acylation of benzene with 3-fluorophenylacetyl chloride is often a more direct and scalable approach.[2]
Recommended Synthetic Protocol: Friedel-Crafts Acylation
This protocol is based on the well-established Friedel-Crafts acylation reaction, a robust method for the formation of aryl ketones.[3]
Reaction Scheme:
(Image of the reaction scheme: Benzene + 3-Fluorophenylacetyl chloride --(AlCl₃)--> this compound + HCl)
Materials:
-
Benzene (anhydrous)
-
3-Fluorophenylacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 3-fluorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel. Stir the mixture for 15-20 minutes at 0°C.
-
Addition of Benzene: Add anhydrous benzene (used as both reactant and solvent, in excess) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux (around 40°C for dichloromethane) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the carbonyl group, the adjacent α-carbon, and the two aromatic rings. The fluorine substituent influences this reactivity through its electronic effects.
Reactions at the Carbonyl Group
The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.[4] The electron-withdrawing nature of the 3-fluorophenyl group is expected to slightly enhance the electrophilicity of the carbonyl carbon compared to unsubstituted deoxybenzoin, although this effect is transmitted through a methylene bridge.
a) Reduction: The carbonyl group can be readily reduced to a secondary alcohol, 2-(3-fluorophenyl)-1-phenylethanol, using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Caption: Potential photodegradation pathways.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a full experimental dataset for this specific isomer is not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds. [5][6]
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic protons: Complex multiplets in the range of δ 7.0-8.1 ppm. The protons on the 3-fluorophenyl ring will show coupling to the ¹⁹F nucleus. - Methylene protons (-CH₂-): A singlet around δ 4.2-4.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal around δ 195-200 ppm. - Methylene carbon (-CH₂-): A signal around δ 45-50 ppm. - Aromatic carbons: Multiple signals in the range of δ 110-140 ppm. The carbons of the 3-fluorophenyl ring will exhibit C-F coupling. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). |
| IR | - C=O stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. - C-F stretch: A strong absorption in the region of 1100-1250 cm⁻¹. - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 214. - Major Fragmentation Peaks: Fragments corresponding to the benzoyl cation (m/z = 105) and the 3-fluorobenzyl cation (m/z = 109) are expected from cleavage α to the carbonyl group. |
Safe Handling and Storage
As a halogenated aromatic ketone, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is 2-8°C. [1]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a versatile building block whose reactivity and stability are significantly influenced by the presence of the fluorine substituent. Its synthesis is readily achievable through standard organic transformations. The compound exhibits typical ketone reactivity, with the electron-withdrawing nature of the fluorinated ring subtly modulating the properties of the carbonyl group and α-protons. While generally stable, its susceptibility to photodegradation warrants consideration in its application and storage. This guide provides a foundational understanding of the chemical behavior of this compound, intended to support its effective use in research and development.
References
-
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Fluorophenyl)-2-phenylethan-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link]
-
PubMed. (2021, May 7). Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236329, 2-(4-Fluorophenyl)-1-phenylethanone. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubMed. (2015, September 21). Photolysis study of fluorinated ketones under natural sunlight conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-(3-Chlorophenyl)-1-phenylethanone Research Chemical [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Fluorophenyl)-1-phenylethanone | C14H11FO | CID 236329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. fishersci.com [fishersci.com]
Spectroscopic Characterization of 2-(3-Fluorophenyl)-1-phenylethanone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Fluorophenyl)-1-phenylethanone. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and purity assessment of this compound. While experimental data for this specific molecule is not widely available in public databases, this guide leverages predictive models and comparative data from structurally similar compounds to provide a robust framework for its analysis. We will explore predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into spectral interpretation and the rationale behind experimental design.
Introduction: The Significance of this compound
This compound is a halogenated aromatic ketone. Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as versatile synthetic intermediates. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, unambiguous structural confirmation and purity assessment are critical prerequisites for its application in any research or development endeavor. Spectroscopic analysis provides the necessary tools to achieve this with a high degree of confidence.
This guide will provide a detailed examination of the expected spectroscopic signatures of this compound, empowering researchers to confidently identify and characterize this molecule.
Predicted Spectroscopic Data and Interpretation
Due to the limited availability of public experimental spectra for this compound, the following data is based on established spectroscopic principles and predictive algorithms, supplemented by comparative analysis of analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.00 - 7.90 | d | 2H | H-2', H-6' |
| ~7.65 - 7.55 | t | 1H | H-4' |
| ~7.50 - 7.40 | t | 2H | H-3', H-5' |
| ~7.35 - 7.25 | m | 1H | H-5 |
| ~7.15 - 7.00 | m | 3H | H-2, H-4, H-6 |
| ~4.30 | s | 2H | -CH₂- |
Causality of Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single deuterium lock signal. A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals in this molecule.
Interpretation:
-
The downfield signals between δ 8.00 and 7.40 ppm are characteristic of the protons on the unsubstituted phenyl ring adjacent to the carbonyl group. The deshielding effect of the carbonyl causes these protons to resonate at a lower field.
-
The signals between δ 7.35 and 7.00 ppm are attributed to the protons on the 3-fluorophenyl ring. The fluorine atom will introduce complex splitting patterns (coupling) with the adjacent protons, resulting in multiplets.
-
The singlet at approximately δ 4.30 ppm corresponds to the two protons of the methylene (-CH₂-) bridge. Its singlet nature indicates no adjacent protons.
Experimental Workflow for ¹H NMR Spectroscopy:
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~197.0 | C=O |
| ~163.0 (d, ¹JCF ≈ 245 Hz) | C-3 |
| ~137.0 | C-1' |
| ~134.0 | C-4' |
| ~130.5 (d, ³JCF ≈ 8 Hz) | C-5 |
| ~129.0 | C-2', C-6' |
| ~128.5 | C-3', C-5' |
| ~123.0 (d, ⁴JCF ≈ 3 Hz) | C-1 |
| ~115.0 (d, ²JCF ≈ 21 Hz) | C-4 |
| ~114.0 (d, ²JCF ≈ 22 Hz) | C-2 |
| ~45.0 | -CH₂- |
Causality of Experimental Choices: A 100 MHz spectrometer is standard for ¹³C NMR. The use of a proton-decoupled experiment simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
Interpretation:
-
The signal at approximately δ 197.0 ppm is characteristic of a ketone carbonyl carbon.
-
The carbon attached to the fluorine (C-3) will appear as a doublet due to one-bond coupling (¹JCF) with a large coupling constant.
-
The other carbons on the 3-fluorophenyl ring will also show smaller couplings to the fluorine atom (²,³,⁴JCF).
-
The signals for the unsubstituted phenyl ring will be in the typical aromatic region.
-
The methylene carbon will appear as a singlet at a higher field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₂-) |
| ~1690 | Strong | C=O stretch (ketone) |
| ~1600, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1000 | Strong | C-F stretch |
Causality of Experimental Choices: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. This is a simple and common method for obtaining IR spectra of solid or liquid samples.
Interpretation:
-
The most prominent peak will be the strong absorption around 1690 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ketone.
-
The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
A strong absorption in the 1250-1000 cm⁻¹ region is indicative of the C-F bond.
Experimental Workflow for IR Spectroscopy:
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 214 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Causality of Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Interpretation:
-
The molecular ion peak [M]⁺ at m/z 214 would confirm the molecular weight of the compound (C₁₄H₁₁FO).
-
The base peak is expected to be the benzoyl cation at m/z 105, formed by cleavage of the bond between the carbonyl group and the methylene bridge.
-
The tropylium ion at m/z 91 is a common fragment in compounds containing a benzyl moiety.
-
The phenyl cation at m/z 77 is also a common fragment from the benzene ring.
Synthesis and Purity Considerations
This compound can be synthesized via several routes, with a common method being the Friedel-Crafts acylation of benzene with 3-fluorophenylacetyl chloride.
Illustrative Synthetic Pathway:
Caption: A potential synthetic route to this compound.
It is crucial to consider potential impurities arising from the synthesis, such as starting materials, side-products from ortho- or para-acylation, or residual solvent. The spectroscopic techniques described in this guide are essential for confirming the identity of the desired product and for assessing its purity.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers can confidently identify this compound, assess its purity, and proceed with its use in further scientific investigations. The principles and workflows outlined herein serve as a valuable resource for the characterization of this and other related fluorinated aromatic ketones.
References
-
PubChem Compound Summary for CID 236329, 2-(4-Fluorophenyl)-1-phenylethanone. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates Product Page for 1-(3-Fluorophenyl)-2-phenylethan-1-one. Pharmaffiliates. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative textbook on spectroscopic methods).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
The Pivotal Role of 2-(3-Fluorophenyl)-1-phenyleth-anone in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release to the Scientific Community
Abstract
The 2-(3-Fluorophenyl)-1-phenyleth-anone scaffold, a fluorinated derivative of deoxybenzoin, has emerged as a cornerstone in contemporary drug discovery. Its unique structural and physicochemical properties, conferred by the strategic placement of a fluorine atom, render it a highly versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and multifaceted applications of 2-(3-Fluorophenyl)-1-phenyleth-anone in medicinal chemistry. We will delve into its crucial role in the development of novel therapeutics, including kinase inhibitors and anticonvulsant agents, supported by detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the intricate process of drug development.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] The small size and high electronegativity of the fluorine atom can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[1][3][4] The 2-(3-Fluorophenyl)-1-phenyleth-anone scaffold strategically leverages these benefits, positioning it as a privileged starting material in the synthesis of novel therapeutic agents.
Synthesis of the Core Scaffold: 2-(3-Fluorophenyl)-1-phenyleth-anone
The primary and most efficient method for synthesizing 2-(3-Fluorophenyl)-1-phenyleth-anone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct route to constructing the diaryl ketone core.
The Friedel-Crafts Acylation Pathway
The reaction proceeds by treating benzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.[7][8] Subsequent deprotonation re-establishes aromaticity and yields the desired product.
Figure 1: General workflow for the Friedel-Crafts acylation to synthesize this compound.
Detailed Experimental Protocol (Exemplary)
To a cooled (0 °C) suspension of anhydrous aluminum chloride in dry benzene, a solution of 3-fluorophenylacetyl chloride in dry benzene is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[9] The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-(3-Fluorophenyl)-1-phenyleth-anone.
Physicochemical Properties and Reactivity
The 3-fluoro substitution significantly influences the electronic properties of the phenyl ring, enhancing its metabolic stability by blocking a potential site of oxidation. The electron-withdrawing nature of fluorine can also modulate the reactivity of the adjacent carbonyl group and the methylene bridge, making them amenable to a variety of chemical transformations.
Applications in Medicinal Chemistry
The 2-(3-Fluorophenyl)-1-phenyleth-anone scaffold serves as a versatile precursor for a range of bioactive molecules, with prominent applications in the development of kinase inhibitors and anticonvulsants.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[10] The 2-(3-fluorophenyl)acetamide moiety, directly derivable from our core scaffold, is a key component of potent kinase inhibitors.
A notable example is the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , a highly selective and orally active Aurora kinase B (AURKB) inhibitor.[10] Overexpression of AURKB is a common feature in many aggressive cancers, making it a prime therapeutic target.[10] The synthesis of this complex molecule utilizes a 2-(3-fluorophenyl)acetic acid derivative, which can be prepared from 2-(3-Fluorophenyl)-1-phenyleth-anone.
Figure 2: Simplified signaling pathway illustrating the inhibitory action of a 2-(3-fluorophenyl)acetamide derivative on AURKB.
Structure-Activity Relationship (SAR) Insights:
The presence of the 3-fluorophenyl group in these inhibitors is critical for their activity. The fluorine atom can engage in favorable interactions within the kinase's active site, enhancing binding affinity and selectivity.[10]
Anticonvulsant Agents: Modulating Neuronal Excitability
The deoxybenzoin scaffold is a known pharmacophore for anticonvulsant activity. The introduction of fluorine can further enhance the potency and pharmacokinetic properties of these agents. Studies on fluorinated N-benzamide enaminones and other related structures have demonstrated significant anticonvulsant effects in preclinical models.[11][12]
Table 1: Anticonvulsant Activity of Exemplary Fluorinated Compounds
| Compound ID | Structure | Anticonvulsant Activity (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 4f | 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone | 23.47 (MES, rat, p.o.) | >300 | >12.8 | [11] |
| Carbamazepine | (Standard Drug) | 28.20 (MES, rat, p.o.) | - | - | [11] |
MES: Maximal Electroshock Seizure test; p.o.: oral administration
The synthesis of such anticonvulsant agents can be envisioned starting from 2-(3-Fluorophenyl)-1-phenyleth-anone through various chemical transformations, including the formation of enaminones or other heterocyclic systems.[13]
Future Directions and Conclusion
The 2-(3-Fluorophenyl)-1-phenyleth-anone scaffold represents a privileged starting point for the development of novel therapeutics. Its synthetic accessibility via the robust Friedel-Crafts acylation, coupled with the beneficial effects of the 3-fluoro substitution, ensures its continued relevance in medicinal chemistry. Future research will likely focus on expanding the diversity of bioactive molecules derived from this core, exploring new therapeutic targets, and further elucidating the structure-activity relationships that govern their biological effects. The insights provided in this guide aim to empower researchers to harness the full potential of this versatile chemical entity in their quest for next-generation medicines.
References
-
Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Kumar, A., Chawla, G., & Akhtar, M. (2018). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3649-3653. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Wang, L., Wang, Y., He, D., Sheng, N., Wang, K., & Liu, H. (2019). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 167, 347-357. [Link]
- Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.
-
de Fátima, Â., & Modolo, L. V. (2011). Structure–activity relationship studies on chalcone derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Al-Ghorbani, M., Zoghaib, W. M., & El-Gazzar, A. R. (2020). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 25(21), 5031. [Link]
-
Clark, J. (2023, January 22). Friedel-Crafts acylation of benzene. Chemguide. [Link]
-
Wiberg, K. B., Sklenak, S., & Bailey, W. F. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4449-4456. [Link]
-
ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. [Link]
-
Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Saudi Pharmaceutical Journal, 22(2), 149-156. [Link]
-
ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
MDPI. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
Technical Disclosure Commons. (2024, May 7). Process for the preparation of 2-fluoro aceto-phenone. [Link]
-
Lim, S. M., & Tan, M. L. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Pharmacology, 13, 893302. [Link]
- Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
-
ResearchGate. (n.d.). (PDF) New fluorinated quinazolinone derivatives as anticonvulsant agents. Retrieved from [Link]
-
Google Patents. (n.d.). US Patent for Compositions and methods for treating skin and hair. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Frontiers. (2022, June 22). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. [Link]
-
Crunch Chemistry. (n.d.). Friedel-Crafts reactions in benzene. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]
-
MDPI. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
- Google Patents. (n.d.). US11702401B2 - Compounds and methods of use.
-
MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]
An In-depth Technical Guide to 2-(3-Fluorophenyl)-1-phenylethanone: A Versatile Building Block in Modern Organic Synthesis
Foreword: The Strategic Value of Fluorinated Synthons
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the biological activity and material properties of a compound.[1] It is within this context that 2-(3-Fluorophenyl)-1-phenylethanone emerges as a synthon of significant interest. This guide provides an in-depth examination of its synthesis, key reactive properties, and its application as a versatile precursor for a range of complex molecular architectures, offering researchers and development professionals a technical resource grounded in practical, field-proven insights.
Core Characteristics of this compound
This compound, a derivative of deoxybenzoin (1,2-diphenylethanone), is an aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its structure features a carbonyl group connecting a phenyl ring and a benzyl group, with a fluorine atom positioned at the meta-position of the benzyl ring. This fluorine substitution is critical; it not only introduces a site for potential metabolic blockade but also modulates the electronic nature of the adjacent aromatic ring, influencing the reactivity of the entire molecule.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[2] |
| CAS Number | 347-90-0 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₄H₁₁FO | Pharmaffiliates[3] |
| Molecular Weight | 214.24 g/mol | Sigma-Aldrich, Pharmaffiliates[2][3] |
| Physical Form | White solid | Sigma-Aldrich[2] |
| Purity | Typically ≥97% | Sigma-Aldrich[2] |
| InChI Key | UQGKOVXIHKXNPZ-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | BLD Pharm[4] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and MS are crucial for characterization and are typically provided by commercial suppliers upon request or can be found in chemical databases.[5][6]
Synthesis of this compound
The most direct and industrially scalable approach to synthesizing deoxybenzoin analogues is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable method for forming the core carbon-carbon bond of the target molecule.
Mechanistic Rationale
The synthesis involves the reaction of benzene with 3-fluorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds as follows:
-
Activation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acid chloride, forming a highly electrophilic acylium ion or a polarized complex.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Rearomatization: A weak base (e.g., the [AlCl₄]⁻ complex) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product, this compound.
The choice of AlCl₃ is predicated on its high efficacy and cost-effectiveness for activating acyl chlorides. The reaction is typically performed in a non-polar, inert solvent like dichloromethane (DCM) to prevent side reactions with the solvent.
Visualized Synthesis Workflow
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. 2-(3-Fluorophenyl)acetophenone | 347-90-0 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 40281-50-3|1-(3-Fluorophenyl)-2-phenylethanone|BLD Pharm [bldpharm.com]
- 5. 2',3',4',5',6'-PENTAFLUOROACETOPHENONE(652-29-9) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(3-Fluorophenyl)-1-phenylethanone via Friedel-Crafts Acylation
Abstract and Introduction
The deoxybenzoin scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. The synthesis of substituted deoxybenzoins, particularly those incorporating fluorine atoms to modulate metabolic stability and binding affinity, is of significant interest. This application note provides a detailed, robust protocol for the synthesis of 2-(3-Fluorophenyl)-1-phenylethanone, a valuable synthetic intermediate. The methodology is centered on the classic Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic systems.[1]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide in-depth mechanistic insights, explain the causality behind experimental choices, and offer field-proven advice for troubleshooting. We will cover the preparation of the requisite acylating agent, the execution of the Lewis acid-catalyzed acylation, and the subsequent workup and purification, ensuring a self-validating and reproducible workflow.
The Friedel-Crafts Acylation: Mechanism and Core Principles
The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution (EAS) reaction that installs an acyl group onto an aromatic ring.[2][3] The reaction's reliability and broad utility have cemented its place in the canon of organic synthesis.
2.1. Generation of the Electrophile: The Acylium Ion
The reaction is initiated by the activation of an acyl halide, in this case, 3-fluorophenylacetyl chloride, with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4] The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex.[2][5][6] This complex readily cleaves to generate a resonance-stabilized acylium ion, which serves as the potent electrophile required to overcome the aromaticity of the benzene ring.[2][5]
2.2. Key Advantages Over Friedel-Crafts Alkylation
The acylation variant of the Friedel-Crafts reaction offers two critical advantages over its alkylation counterpart:
-
No Carbocation Rearrangement: The acylium ion is stabilized by resonance and does not undergo the structural rearrangements that frequently plague Friedel-Crafts alkylations, ensuring a single, predictable product isomer.[3][4]
-
Prevention of Poly-acylation: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic attack.[3][7][8] This deactivation effectively prevents the addition of multiple acyl groups, a common issue in polyalkylation.
2.3. Stoichiometric Catalyst Requirement
Unlike a truly catalytic process, the Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[3][7] This complex sequesters the catalyst, rendering it inactive. An aqueous workup is therefore essential to hydrolyze this complex and liberate the final ketone product.[3]
Caption: Reaction mechanism for Friedel-Crafts acylation.
Detailed Experimental Protocols
Safety First: This procedure involves hazardous materials. Benzene is a known carcinogen. Anhydrous aluminum chloride is corrosive and reacts violently with water to release HCl gas.[6][9] 3-Fluorophenylacetyl chloride is corrosive and a lachrymator. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol A: Preparation of 3-Fluorophenylacetyl Chloride
This preparatory step is crucial as the acyl chloride is the key acylating agent.
-
Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet adapter connected to a gas scrubber (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ byproducts.
-
Reagent Charging: To the flask, add 3-fluorophenylacetic acid (10.0 g, 64.9 mmol). In the fume hood, carefully add thionyl chloride (11.6 g, 7.1 mL, 97.3 mmol, 1.5 equiv.).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) using a heating mantle. Stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure. The remaining crude 3-fluorophenylacetyl chloride is then purified by vacuum distillation to yield a clear, colorless liquid.
Protocol B: Synthesis of this compound
-
Apparatus Setup: All glassware (250 mL round-bottom flask, magnetic stir bar, addition funnel, and condenser) must be thoroughly dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. The top of the condenser should be fitted with a nitrogen inlet/outlet bubbler to maintain a positive pressure of inert gas.
-
Reagent Charging:
-
To the reaction flask, add anhydrous benzene (80 mL), which serves as both the reactant and solvent.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (9.2 g, 69.0 mmol, 1.1 equiv.) to the stirred benzene. The suspension should be cooled to 0-5 °C using an ice-water bath.
-
-
Acyl Chloride Addition:
-
Dissolve the freshly prepared 3-fluorophenylacetyl chloride (11.2 g, 64.9 mmol, 1.0 equiv.) in anhydrous benzene (20 mL).
-
Transfer this solution to the addition funnel.
-
Add the acyl chloride solution dropwise to the cold, stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. A vigorous evolution of HCl gas will be observed.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir at room temperature for 3-4 hours. The mixture will typically become a dark, viscous slurry. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the acyl chloride.
-
-
Reaction Quench and Workup:
-
Prepare a large beaker (1 L) containing crushed ice (approx. 200 g) and concentrated HCl (20 mL).
-
CAUTION: This step is highly exothermic and releases large amounts of HCl gas. Perform slowly in an efficient fume hood. Carefully and slowly pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic (top) layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic phase sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL, caution: CO₂ evolution ), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid/oil can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Data Summary and Characterization
The following table summarizes the key quantitative data and expected characterization results for the synthesis.
| Parameter | Data / Specification |
| Reagents | |
| 3-Fluorophenylacetyl Chloride | M.W.: 172.59 g/mol , Amount: 11.2 g (64.9 mmol) |
| Benzene | M.W.: 78.11 g/mol , Amount: 100 mL (excess) |
| Aluminum Chloride (AlCl₃) | M.W.: 133.34 g/mol , Amount: 9.2 g (69.0 mmol) |
| Product | This compound |
| Chemical Formula | C₁₄H₁₁FO |
| Molecular Weight | 214.24 g/mol |
| Theoretical Yield | 13.9 g |
| Appearance | White to off-white solid |
| Expected Yield | 75-85% |
| Expected ¹H NMR | δ ~7.9 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~7.3 (m, 1H, Ar-H), ~7.0 (m, 3H, Ar-H), ~4.2 (s, 2H, -CH₂-) ppm |
| Expected IR | ~1685 cm⁻¹ (C=O stretch), ~1220 cm⁻¹ (C-F stretch) |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Trustworthiness: Troubleshooting and Expert Insights
| Problem | Potential Cause | Expert Recommendation |
| Low or No Yield | 1. Inactive AlCl₃ due to moisture exposure.2. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment (glovebox if possible). Ensure all glassware is impeccably dry.[6]2. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gently warming to 40-50 °C for 1 hour.[10] |
| Recovery of Starting Material | Incomplete formation of the acylium ion or insufficient activation. | Ensure a slight excess (1.1-1.2 equivalents) of AlCl₃ is used. Check the quality of the prepared acyl chloride; residual thionyl chloride should be minimal. |
| Difficult/Messy Workup | Incomplete hydrolysis of the aluminum complex, forming gelatinous aluminum hydroxides. | Always pour the reaction mixture into the acidic ice-water, not the other way around. This ensures there is always an excess of water and acid to facilitate rapid and complete hydrolysis of the aluminum salts, keeping them dissolved in the aqueous phase. |
| Product Contamination | Incomplete washing or purification. | The wash with NaHCO₃ is critical to remove any residual HCl. The final purification step (recrystallization or chromatography) is essential to remove any minor byproducts or unreacted starting materials. |
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
UCLA Chemistry. Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
JoVE Science Education Database. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Journal of Chemical Education. (2012). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
-
National Institutes of Health (NIH). (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Chemguide. Friedel-Crafts acylation of benzene. [Link]
-
RSC Publishing. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Note: High-Purity Isolation of 2-(3-Fluorophenyl)-1-phenylethanone via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(3-Fluorophenyl)-1-phenylethanone, a substituted deoxybenzoin derivative, from a crude synthetic reaction mixture. Deoxybenzoins and their analogs are crucial intermediates in pharmaceutical and materials science research. Achieving high purity is paramount for subsequent synthetic steps and biological assays. This guide details a systematic approach using normal-phase flash column chromatography, beginning with method development on Thin Layer Chromatography (TLC) and culminating in an optimized, scalable column purification protocol. The causality behind the selection of stationary and mobile phases is explained to empower researchers to adapt this method for analogous compounds.
Introduction and Scientific Rationale
This compound is an aromatic ketone, a structural motif found in many biologically active molecules. The purification of such compounds is a critical step in drug development and chemical synthesis to remove unreacted starting materials, byproducts, and catalysts. Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2]
The principle of normal-phase chromatography is employed here, utilizing a polar stationary phase (silica gel) and a less polar mobile phase.[3][4] In this system, polar molecules interact more strongly with the silica gel and thus elute later, while non-polar molecules travel through the column more quickly.[1][4] The target molecule, this compound, possesses moderate polarity due to the ketone functional group and the electronegative fluorine atom. This allows for effective separation from both less polar impurities (e.g., residual starting hydrocarbons) and more polar impurities (e.g., certain byproducts or degraded material).
The success of column chromatography hinges on the careful selection of the mobile phase (eluent). Thin Layer Chromatography (TLC) serves as an indispensable pilot technique for rapidly screening and optimizing the solvent system before committing to the larger, more resource-intensive column separation.[5] The goal is to identify a solvent mixture that provides a target Retardation factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from impurities.
Physicochemical Properties of the Target Compound
Understanding the properties of this compound is essential for developing the purification strategy. While specific experimental data for this exact compound is not widely published, we can infer its properties from its structure and data on analogous compounds like 2-(4-Fluorophenyl)-1-phenylethanone and the parent compound, acetophenone.[6][7][8]
| Property | Estimated Value / Characteristic | Rationale & Significance for Purification |
| Molecular Formula | C₁₄H₁₁FO | - |
| Molecular Weight | 214.24 g/mol | Affects diffusion rates but is less critical than polarity for this technique. |
| Appearance | Likely a white to off-white solid or viscous oil. | The physical state determines the sample loading method (dry vs. liquid loading). |
| Polarity | Moderately Polar | The ketone group (C=O) is a strong polar feature. The fluorinated phenyl ring also contributes to polarity. This moderate polarity makes it ideal for silica gel chromatography. |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone, chloroform; sparingly soluble in hexanes; poorly soluble in water.[8] | High solubility in a minimally polar solvent (like dichloromethane) is required for efficient sample loading. |
| UV Absorbance | Yes (aromatic rings and carbonyl group) | The conjugated aromatic system allows for easy visualization on TLC plates with a UV indicator (F₂₅₄) and for monitoring column fractions with a UV detector.[5] |
Experimental Design & Workflow
The purification process follows a logical sequence designed to maximize purity and yield. It begins with small-scale optimization and progresses to the final bulk purification.
Caption: Overall workflow for the purification of this compound.
Detailed Protocols
Part 1: TLC Method Development
Objective: To determine the optimal mobile phase composition for column chromatography. An ideal system will show the target compound with an Rf value of ~0.2-0.4 and clear separation from all major impurities.
Materials:
-
TLC Silica Gel 60 F₂₅₄ plates
-
Crude reaction mixture
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Protocol:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate to create a ~1% solution.
-
Spot the Plate: Using a capillary spotter, carefully spot the crude mixture onto the baseline of several TLC plates. Keep the spots small and concentrated.
-
Prepare Mobile Phases: Prepare ~5-10 mL of different Hexanes:EtOAc mixtures in separate TLC chambers. Suggested starting ratios: 95:5, 90:10, 85:15, and 80:20 (v/v).
-
Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Allow the plates to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
If necessary, use a chemical stain (like KMnO₄) to visualize UV-inactive impurities.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
-
Select Optimal System: Choose the solvent system where the target compound has an Rf ≈ 0.3 and is well-resolved from other spots. If the Rf is too high (>0.5), the solvent is too polar; decrease the proportion of ethyl acetate. If the Rf is too low (<0.2), the solvent is not polar enough; increase the proportion of ethyl acetate.[9]
Caption: Logic for optimizing the mobile phase based on TLC Rf values.
Part 2: Flash Column Chromatography Protocol
Objective: To perform the bulk purification of the crude material using the optimized mobile phase.
Materials & Equipment:
-
Flash chromatography column (glass or pre-packed cartridge)
-
Silica gel (flash grade, e.g., 40-63 µm particle size)
-
Sand (acid-washed)
-
Optimized mobile phase (e.g., 90:10 Hexanes:EtOAc)
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Automated flash chromatography system or manual setup (stand, clamps, pressure source)
Protocol:
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[10][11]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc). The consistency should be like a milkshake.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[11]
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Never let the top of the silica bed run dry.[12]
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column, creating a thin, even band.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Begin the elution, applying gentle pressure to achieve a steady flow rate.
-
Start collecting fractions immediately. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
(Optional Gradient Elution): If separation is difficult, you can start with a less polar solvent system (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity (e.g., to 90:10, then 85:15) to elute more polar compounds.
-
Part 3: Analysis and Product Isolation
Protocol:
-
Monitor Fractions: Spot every few fractions onto a TLC plate and develop it using the optimized mobile phase.
-
Identify and Pool: Visualize the TLC plate under UV light. Identify all fractions containing only the pure target compound (single spot at the correct Rf).
-
Combine Fractions: Combine the identified pure fractions into a single, clean round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Final Analysis: Obtain the final mass and calculate the yield. Confirm the purity and identity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and/or LC-MS.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation / Overlapping Bands | Incorrect mobile phase polarity. | Re-optimize the mobile phase with TLC. Consider a shallower gradient or isocratic elution. |
| Column was poorly packed (cracks/channels). | Repack the column carefully, ensuring no air bubbles are trapped. | |
| Sample was overloaded. | Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude mass to silica mass. | |
| Product Elutes Too Quickly (Rf too high) | Mobile phase is too polar. | Decrease the percentage of the polar solvent (ethyl acetate). |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (ethyl acetate). |
| Compound may be reacting with acidic silica.[13] | Consider deactivating the silica gel with a small amount of triethylamine (~0.5%) in the mobile phase or switch to a different stationary phase like neutral alumina. | |
| Streaking or Tailing on TLC/Column | Sample is too concentrated or acidic/basic. | Dilute the spotting solution for TLC. For column, add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
Conclusion
This application note presents a robust and systematic methodology for the purification of this compound using flash column chromatography. By leveraging TLC for rapid method development, this protocol ensures an efficient and high-yield separation. The principles and techniques described herein are broadly applicable to the purification of other moderately polar aromatic ketones and can be readily adapted by researchers in organic synthesis and drug discovery.
References
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
-
Phenomenex Inc. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1-phenylethanone. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Acetophenone. Wikipedia. Retrieved from [Link]
-
Chemistry For Everyone. (n.d.). How Does Polarity Affect Chromatography? YouTube. [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Aqueous normal-phase chromatography. Wikipedia. Retrieved from [Link]
-
ChemicalBook. (n.d.). 1-phenylethanone. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
Sources
- 1. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. 相关内容暂不可用 [sigmaaldrich.com]
- 6. 2-(4-Fluorophenyl)-1-phenylethanone | C14H11FO | CID 236329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetophenone - Wikipedia [en.wikipedia.org]
- 8. 1-phenylethanone [chemister.ru]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. physicsforums.com [physicsforums.com]
1H NMR and 13C NMR analysis of 2-(3-Fluorophenyl)-1-phenylethanone
An Application Note for the Structural Elucidation of 2-(3-Fluorophenyl)-1-phenylethanone using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural analysis of this compound, a fluorinated ketone of interest in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. This document details the theoretical underpinnings and practical application of both ¹H and ¹³C NMR for the complete spectral assignment of this compound. We delve into the causal effects of the fluorine substituent on chemical shifts and spin-spin coupling constants, providing predictive data to guide researchers. Furthermore, this note includes a detailed, field-proven protocol for sample preparation, data acquisition, and processing to ensure the generation of high-fidelity, reproducible NMR data.
Introduction: The Role of NMR in Characterizing Fluorinated Synthons
This compound is a deoxybenzoin derivative. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, rigorous analytical characterization of fluorinated intermediates like the title compound is critical. NMR spectroscopy provides unparalleled insight into molecular structure. The presence of the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) offers an additional layer of structural information through its characteristic coupling to nearby ¹H and ¹³C nuclei, making NMR the definitive method for its analysis.
Foundational Principles: The Influence of Fluorine in NMR
The ¹⁹F nucleus profoundly influences ¹H and ¹³C NMR spectra via the J-coupling (or scalar coupling) mechanism, an indirect interaction of nuclear spins mediated by bonding electrons.[1] This effect is transmitted through the chemical bonds, and its magnitude, measured in Hertz (Hz), decreases with the number of intervening bonds.
-
Proton-Fluorine Coupling (JHF): Coupling between hydrogen and fluorine is typically strong and observable over several bonds. The magnitude of these couplings provides critical connectivity information.[2]
-
²JHF (geminal): 40-60 Hz
-
³JHF (vicinal): 6-50 Hz
-
⁴JHF (long-range): 1-5 Hz
-
-
Carbon-Fluorine Coupling (JCF): In standard proton-decoupled ¹³C NMR spectra, C-F couplings are readily observed and are often large, especially through one bond.[2][3] This provides a direct signature for fluorinated carbons and their neighbors.
Understanding these coupling patterns is paramount for accurately interpreting the NMR spectra of this compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following numbering scheme is used for this compound.
Caption: Atom numbering scheme for this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the methylene protons and the two aromatic rings.
-
Methylene Protons (Hα): These two protons are adjacent to both a carbonyl group and an aromatic ring. They are expected to appear as a singlet around δ 4.2-4.3 ppm . The electron-withdrawing nature of the carbonyl group causes this downfield shift. In a high-resolution spectrum, a small four-bond coupling to the fluorine (⁴JHF) might resolve this singlet into a narrow triplet or doublet of doublets (J ≈ 1-3 Hz).
-
Unsubstituted Phenyl Ring Protons (H7' - H11'):
-
The two protons ortho to the carbonyl group (H8', H12') are expected to be the most downfield due to the carbonyl's anisotropic effect, appearing around δ 7.9-8.0 ppm as a doublet or multiplet.
-
The three remaining protons (meta H9', H11' and para H10') will likely appear as a complex multiplet in the range of δ 7.4-7.6 ppm .
-
-
3-Fluorophenyl Ring Protons (H2, H4, H5, H6): The fluorine atom will introduce clear splitting patterns.
-
H2: This proton is ortho to the fluorine and is expected to show a three-bond coupling (³JHF ≈ 6-10 Hz). It is also ortho to the methylene-substituted carbon. It will likely appear as a doublet of triplets or a complex multiplet around δ 7.0-7.2 ppm .
-
H4: This proton is para to the fluorine and meta to the substitution site. It will show a five-bond coupling to fluorine (⁵JHF, typically small) and ortho/meta couplings to other ring protons, appearing around δ 7.3-7.4 ppm .
-
H5: This proton is meta to the fluorine and ortho to the substitution site. It will show a four-bond coupling (⁴JHF ≈ 1-5 Hz) and will likely be part of the multiplet around δ 7.0-7.2 ppm .
-
H6: This proton is ortho to the substitution site and meta to the fluorine. It will exhibit a four-bond coupling (⁴JHF ≈ 1-5 Hz) and appear as a doublet or multiplet around δ 7.0-7.2 ppm .
-
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display 10 distinct aromatic carbon signals, one carbonyl signal, and one methylene signal. The carbons of the fluorophenyl ring will exhibit characteristic splitting due to C-F coupling.
-
Carbonyl Carbon (Cβ): The ketone carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 196-198 ppm .[6]
-
Methylene Carbon (Cα): This aliphatic carbon, situated between two electron-withdrawing groups (carbonyl and phenyl), is predicted to appear around δ 45-50 ppm .
-
Unsubstituted Phenyl Ring Carbons:
-
C7' (Quaternary): The carbon to which the carbonyl is attached will be found around δ 136-137 ppm .
-
C10' (Para): This carbon will be the most upfield of the protonated aromatic carbons in this ring, around δ 128-129 ppm .
-
C8'/C12' (Ortho) & C9'/C11' (Meta): These will appear as two distinct signals in the δ 128-134 ppm region.
-
-
3-Fluorophenyl Ring Carbons (with C-F Coupling):
-
C3 (C-F): This carbon, directly bonded to fluorine, will exhibit a very large one-bond coupling constant (¹JCF ≈ 245 Hz) and appear as a doublet around δ 161-163 ppm .
-
C2 & C4 (Ortho to F): These carbons will show a two-bond coupling (²JCF ≈ 20-25 Hz) and appear as doublets in the aromatic region.
-
C1 & C5 (Meta to F): These carbons will exhibit a three-bond coupling (³JCF ≈ 5-8 Hz) and appear as doublets.
-
C6 (Para to F): This carbon will show a small four-bond coupling (⁴JCF ≈ 2-4 Hz) and appear as a narrow doublet or triplet.
-
Summary of Predicted NMR Data
Table 1: Predicted ¹H NMR Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Hα (CH₂) | 4.2 - 4.3 | s (or narrow t) | ⁴JHF ≈ 1-3 |
| H8', H12' | 7.9 - 8.0 | m | - |
| H9', H10', H11' | 7.4 - 7.6 | m | - |
| H2, H4, H5, H6 | 7.0 - 7.4 | m | ³JHF, ⁴JHF, ⁵JHF will be present |
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Cβ (C=O) | 196 - 198 | s | - |
| Cα (CH₂) | 45 - 50 | s (or narrow t) | ⁴JCF ≈ 2-3 |
| C7' | 136 - 137 | s | - |
| C8'/C12', C9'/C11', C10' | 128 - 134 | s | - |
| C1 | ~135 | d | ³JCF ≈ 8 |
| C2 | ~115 | d | ²JCF ≈ 21 |
| C3 | 161 - 163 | d | ¹JCF ≈ 245 |
| C4 | ~130 | d | ²JCF ≈ 21 |
| C5 | ~124 | d | ³JCF ≈ 8 |
| C6 | ~119 | d | ⁴JCF ≈ 3 |
Experimental Protocol
This section provides a self-validating protocol for acquiring high-quality NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Materials and Equipment
-
This compound (15-25 mg for ¹³C, less for ¹H)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Volumetric pipette or gas-tight syringe
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
The integrity of the results begins with meticulous sample preparation.[7]
-
Weighing: Accurately weigh approximately 15-25 mg of the solid compound directly into a clean, dry vial. This amount is sufficient for both ¹H and subsequent ¹³C experiments without requiring excessive acquisition time.[8]
-
Solvation: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[9] CDCl₃ is a versatile solvent for non-polar to moderately polar compounds. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[10]
-
Dissolution: Ensure complete dissolution of the sample by gentle vortexing. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles. The sample height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe coil.[9]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Step-by-Step Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer.
-
Field-Frequency Lock: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This ensures the stability of the magnetic field during the experiment.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp spectral lines.
-
¹H Acquisition:
-
Load standard one-pulse proton acquisition parameters.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Load standard proton-decoupled carbon acquisition parameters (e.g., zgpg30).
-
Set a wide spectral width to encompass both aliphatic and carbonyl regions (e.g., -10 to 220 ppm).
-
Acquire a larger number of scans (e.g., 128-1024 or more, depending on concentration) to compensate for the low natural abundance of ¹³C.
-
Step-by-Step Data Processing
Raw NMR data is a Free Induction Decay (FID), which must be mathematically processed to yield a frequency-domain spectrum.[11][12]
-
Apodization (Window Function): Apply an exponential multiplication function to the FID. This improves the signal-to-noise ratio at the cost of a slight broadening of the spectral lines.
-
Fourier Transformation (FT): Convert the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[10]
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate their areas to determine the relative number of protons corresponding to each signal.
Conclusion
This application note provides a robust guide for the complete ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental effects of the fluorine substituent on J-coupling, researchers can confidently predict and interpret the complex splitting patterns observed in the spectra. The detailed experimental protocol outlined herein establishes a standardized, self-validating workflow designed to produce accurate and reproducible data, facilitating the unambiguous structural confirmation required in research and drug development settings.
References
-
Chemistry LibreTexts. (2024). 16: Multinuclear. [Link]
-
Wikipedia. (n.d.). J-coupling. [Link]
-
Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
eMagRes. (n.d.). NMR Data Processing. [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
MathWorks. (2024). NMR Data Processing and Analysis. [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]
-
ResearchGate. (n.d.). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
Analyzing NMR data. (n.d.). Welcome to the NMR tutorials. [Link]
Sources
- 1. J-coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. rsc.org [rsc.org]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
Application Note: Elucidating the Functional Group Landscape of 2-(3-Fluorophenyl)-1-phenylethanone using Infrared Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-(3-Fluorophenyl)-1-phenylethanone, a substituted deoxybenzoin, using Fourier Transform Infrared (FTIR) spectroscopy. Deoxybenzoins are significant structural motifs in medicinal chemistry and materials science. A thorough understanding of their vibrational properties is crucial for structural confirmation, purity assessment, and monitoring chemical transformations. This document outlines the theoretical basis for the expected infrared absorptions, provides a detailed experimental protocol for acquiring high-quality spectra of solid samples, and offers a systematic approach to spectral interpretation.
Introduction: The Vibrational Signature of a Diaryl Ketone
This compound is a diaryl ketone containing several key functional groups: a carbonyl group (C=O), two phenyl rings, a methylene bridge (-CH₂-), and a carbon-fluorine (C-F) bond. Each of these moieties undergoes characteristic molecular vibrations—stretching and bending—when interacting with infrared radiation.[1][2] The resulting absorption spectrum serves as a unique molecular "fingerprint," providing invaluable structural information.
The carbonyl group's absorption is particularly strong and diagnostic due to the large change in dipole moment during its stretching vibration.[3][4] Its position is sensitive to the electronic environment; conjugation with the adjacent phenyl ring is expected to lower the absorption frequency compared to a simple aliphatic ketone.[5][6][7] This guide will systematically deconstruct the infrared spectrum of this compound, correlating specific absorption bands to their originating functional groups.
Caption: Molecular structure of this compound.
Theoretical Framework: Predicting the Infrared Spectrum
A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules).[2] For this compound, this results in a complex spectrum. However, we can predict the positions of the most informative bands by considering its constituent functional groups. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[8]
2.1. Carbonyl (C=O) Stretching Vibration: The most prominent feature in the spectrum is expected to be the C=O stretching absorption. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹.[5][7] However, in this compound, the carbonyl group is conjugated with a phenyl ring. This delocalization of π-electrons reduces the double-bond character of the C=O bond, weakening it and thus lowering its vibrational frequency. Therefore, the C=O stretch is anticipated to appear in the range of 1700-1665 cm⁻¹ .[9] This is one of the most useful and strongest absorptions for structure determination.[10]
2.2. Aromatic C-H and C=C Vibrations: Both phenyl rings will give rise to several characteristic absorptions:
-
Aromatic C-H Stretch: These absorptions occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ range.[11][12] Their presence is a clear indicator of unsaturation.
-
Aromatic C=C Stretch (In-ring): The stretching of the carbon-carbon bonds within the aromatic rings produces a series of bands, often of medium to weak intensity, in the 1600-1450 cm⁻¹ region.[11][12] It is common to observe distinct peaks around 1600, 1585, 1500, and 1450 cm⁻¹.
-
C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[12][13] The monosubstituted phenyl ring will show strong bands around 770-730 cm⁻¹ and 720-680 cm⁻¹.[14] The meta-disubstituted ring (3-fluorophenyl) is expected to produce characteristic bands in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.[14]
2.3. Aliphatic C-H Vibrations (Methylene Bridge): The -CH₂- group connecting the two aromatic moieties will exhibit its own set of vibrations:
-
C-H Stretch: The asymmetric and symmetric stretching of the methylene C-H bonds will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[15][16]
-
C-H Bending (Scissoring): This deformation vibration is expected to produce a medium-intensity band around 1465 cm⁻¹ .[15][17]
2.4. Carbon-Fluorine (C-F) Stretching Vibration: The C-F bond gives rise to a strong absorption due to the high electronegativity of fluorine. The aryl C-F stretch is typically found in the 1400-1000 cm⁻¹ region.[14] This band can sometimes overlap with other absorptions in the fingerprint region, but its intensity often allows for its identification.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This protocol details the preparation of a solid sample using the potassium bromide (KBr) pellet method, a common and effective technique for obtaining high-quality FTIR spectra of non-reactive solids.
3.1. Rationale for Method Selection: The KBr pellet method is chosen for its ability to produce a uniform, transparent medium for the sample, minimizing light scattering and producing sharp, well-defined absorption bands. Potassium bromide is transparent to infrared radiation over a wide range (4000-400 cm⁻¹), ensuring that the resulting spectrum is solely that of the analyte.
3.2. Materials and Equipment:
-
This compound (high purity)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Spatula, weighing paper
-
Heat lamp (for drying KBr if necessary)
3.3. Step-by-Step Procedure:
Caption: Workflow for FTIR analysis using the KBr pellet method.
-
Preparation: Ensure the agate mortar and pestle are scrupulously clean and dry. Grind approximately 150-200 mg of dry, FTIR-grade KBr to a fine powder.[18]
-
Sample Mixing: Add 1-2 mg of this compound to the KBr powder in the mortar.[18]
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained. The goal is to disperse the sample particles evenly within the KBr matrix.
-
Pellet Pressing: Transfer a portion of the powder mixture into the collar of a clean, dry pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.[18][19]
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: First, run a background spectrum with the empty sample holder to account for atmospheric CO₂ and H₂O, as well as any instrument-related signals.
-
Sample Analysis: Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation and Expected Results
The resulting spectrum should be analyzed systematically, starting from the high-frequency end.[8][20]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic (Phenyl Rings) | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (-CH₂-) | 2960 - 2850 | Medium |
| C=O Stretch | Aromatic Ketone | 1700 - 1665 | Strong, Sharp[5][6][10] |
| C=C Stretch | Aromatic (In-ring) | 1600 - 1450 | Medium to Weak (multiple bands)[11][12] |
| C-H Bend (Scissoring) | Aliphatic (-CH₂-) | ~1465 | Medium[15][17] |
| C-F Stretch | Aryl-Fluoride | 1400 - 1000 | Strong |
| C-H Out-of-Plane Bend | Monosubstituted Phenyl | 770 - 730 & 720 - 680 | Strong[14] |
| C-H Out-of-Plane Bend | Meta-disubstituted Phenyl | 810 - 750 & 725 - 680 | Strong[14] |
Self-Validation and Trustworthiness: The presence of all expected peaks in their characteristic regions provides a high degree of confidence in the structural assignment. For instance, the simultaneous observation of a strong C=O stretch below 1700 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches below 3000 cm⁻¹ is a self-validating signature for an aromatic ketone with an alkyl linker, consistent with the target structure. The specific patterns in the 900-675 cm⁻¹ region further validate the substitution on the phenyl rings.
Conclusion
Infrared spectroscopy is a rapid, non-destructive, and highly informative technique for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the ketone, aromatic, methylene, and aryl fluoride moieties, researchers can confidently verify the identity and integrity of this compound. The protocol and data interpretation guide presented herein provide a robust methodology for obtaining and analyzing high-quality FTIR spectra, supporting research and development in fields where this molecular scaffold is of interest.
References
-
Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
-
IR Absorption Table. University of California, Los Angeles. [Link]
-
Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Carbonyl compounds - IR - spectroscopy. University of Angers. [Link]
-
Infrared Spectroscopy Absorption Table. (2020). Chemistry LibreTexts. [Link]
-
Table of Characteristic IR Absorptions. ICT Prague. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
-
Infrared (IR) Spectroscopy. (2020). Chemistry LibreTexts. [Link]
-
Sample preparation for FT-IR. Northern Illinois University. [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]
-
IR Spectroscopy Tutorial: Ketones. University of the West Indies. [Link]
-
Sample Preparation for FTIR Analysis. Drawell. [Link]
-
Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
IR Spectroscopy Tutorial: Aromatics. University of the West Indies. [Link]
-
IR spectrum showing the CH2 scissor-vibration. ResearchGate. [Link]
-
FTIR Spectroscopy (Solid Sample Analysis). (2013). YouTube. [Link]
-
IR spectrum showing the CH2 scissor-vibration. ResearchGate. [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy Online. [Link]
-
IR Tables. University of California, Santa Cruz. [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy Online. [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups. (2023). OpenStax. [Link]
-
IR Tables. University of California, Santa Cruz. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 15. davuniversity.org [davuniversity.org]
- 16. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 17. researchgate.net [researchgate.net]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. m.youtube.com [m.youtube.com]
- 20. azooptics.com [azooptics.com]
Application Notes and Protocols for the Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
Introduction: The Strategic Importance of Fluorinated Chalcones in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties.[3] The high electronegativity and small size of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated chalcones are of considerable interest to researchers in drug discovery and development, offering the potential for enhanced therapeutic efficacy.[3][4]
This document provides a comprehensive guide to the synthesis of a specific fluorinated chalcone through the Claisen-Schmidt condensation of 2-(3-Fluorophenyl)-1-phenylethanone with a suitable aromatic aldehyde. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a robust and widely employed method for the formation of α,β-unsaturated ketones.[5][6] It typically involves the reaction of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst.[7] This application note will furnish a detailed, step-by-step protocol, elucidate the underlying reaction mechanism, discuss critical experimental parameters, and outline methods for the characterization of the final product.
Reaction Overview: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of organic synthesis for constructing carbon-carbon bonds.[8] The reaction proceeds via the formation of an enolate from the ketone component, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol addition product yields the characteristic α,β-unsaturated carbonyl system of the chalcone.[2]
The choice of catalyst, either a base or an acid, is crucial and can influence the reaction rate and yield.[7] Base-catalyzed condensations, typically employing sodium hydroxide or potassium hydroxide in an alcoholic solvent, are the most common.[9][10] The base facilitates the deprotonation of the α-carbon of the ketone to generate the reactive enolate.[2]
Key Mechanistic Steps (Base-Catalyzed):
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from the ketone (this compound), forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde.
-
Protonation: The resulting alkoxide is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (aldol addition product).
-
Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone (chalcone).
Experimental Protocol: Synthesis of a Fluorinated Chalcone
This protocol details the synthesis of (E)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1-phenylpropan-2-en-1-one from this compound and 4-methoxybenzaldehyde.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Molar Eq. |
| This compound | C₁₄H₁₁FO | 214.24 | 10 | 1.0 |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 11 | 1.1 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20 | 2.0 |
| Ethanol (95%) | C₂H₅OH | - | - | Solvent |
| Distilled Water | H₂O | - | - | Solvent |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | - | - | Extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | Drying Agent |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.14 g (10 mmol) of this compound and 1.50 g (11 mmol) of 4-methoxybenzaldehyde in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[11]
-
Catalyst Preparation: In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 10 mL of distilled water. Cool this solution in an ice bath.[6]
-
Condensation Reaction: While stirring the ethanolic solution of the reactants, slowly add the cold aqueous sodium hydroxide solution dropwise over a period of 15-20 minutes.[6] The reaction mixture may change color and become cloudy.
-
Reaction Monitoring: After the addition of the base, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system) until the starting materials are consumed (typically 2-4 hours).[6]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water.[11] A precipitate of the crude chalcone should form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any residual sodium hydroxide.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals and dry them in a vacuum oven.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Sodium hydroxide is corrosive and should be handled with care. Avoid contact with skin and eyes.[12]
-
Organic solvents such as ethanol and dichloromethane are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.[12]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Characterization of the Synthesized Chalcone
The structure and purity of the synthesized fluorinated chalcone should be confirmed using various spectroscopic techniques.[13][14]
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule.[15]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (carbonyl) | 1650-1685 |
| C=C (alkene) | 1610-1570 |
| C-H (aromatic) | 3120-3080 (asymmetric), 3060-3040 (symmetric) |
| C-F (aryl fluoride) | 1100-1300 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[16]
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the vinyl protons of the α,β-unsaturated system, and the methoxy group protons. The coupling constant (J-value) between the vinyl protons can confirm the E (trans) stereochemistry.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the olefinic carbons, and the aromatic carbons.
3. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight of the product, confirming its elemental composition.[16]
Workflow and Mechanism Visualization
Experimental Workflow:
Sources
- 1. scispace.com [scispace.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. jetir.org [jetir.org]
- 15. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from 2-(3-Fluorophenyl)-1-phenylethanone Precursors
Introduction: The Promise of Fluorinated Chalcones in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.
Among the myriad of chemical scaffolds explored for kinase inhibition, chalcones (1,3-diaryl-2-propen-1-ones) have emerged as a "privileged structure" in medicinal chemistry.[1][2] This is attributed to their synthetic accessibility and the broad range of biological activities their derivatives possess.[3] The focus of this guide is on a specific subclass of chalcones derived from 2-(3-Fluorophenyl)-1-phenylethanone, a precursor that introduces a strategically placed fluorine atom onto one of the aryl rings.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[4][5] In the context of kinase inhibitors, the electronegativity and small size of the fluorine atom can lead to favorable interactions within the ATP-binding pocket of kinases, thereby improving potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of kinase inhibitors derived from this compound.
I. Synthetic Strategy: From Precursor to Potential Inhibitor
The cornerstone of synthesizing chalcone-based kinase inhibitors from this compound lies in the Claisen-Schmidt condensation reaction.[1][6][7] This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone.
Rationale for Synthetic Choices
The choice of a base-catalyzed Claisen-Schmidt condensation is often preferred for its generally milder reaction conditions and good yields. The reaction proceeds via an enolate intermediate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone. The this compound serves as the ketone component, providing the fluorinated aryl ring (Ring B) and the adjacent carbonyl group. The diversity of the resulting chalcone library is achieved by varying the substituted benzaldehyde (for Ring A).
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of fluorinated chalcone derivatives.
Detailed Protocol for the Synthesis of a Representative Fluorinated Chalcone
Objective: To synthesize (E)-1-(3-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) pellets
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol with gentle warming and stirring until a clear solution is obtained.
-
Reaction Initiation: To the stirred solution, add a freshly prepared aqueous solution of NaOH (2.0 eq) dropwise at room temperature. The reaction mixture will typically change color and may become cloudy.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, more polar spot indicates product formation.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is approximately 2-3. A precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure chalcone.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR to confirm its structure and purity.
II. Structure-Activity Relationship (SAR) Insights
The biological activity of chalcone-based inhibitors is highly dependent on the nature and position of substituents on both aromatic rings (Ring A and Ring B).[2][6][8] Systematic variation of these substituents allows for the establishment of a structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors.[9]
| Ring | Position | Substituent Type | General Effect on Kinase Inhibitory Activity | Rationale |
| Ring A | Para (4-position) | Electron-donating groups (e.g., -OH, -OCH₃) | Often enhances activity | Can form key hydrogen bonds with residues in the kinase active site. |
| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Variable, can increase activity against certain kinases | May improve binding through halogen bonding or other electronic interactions.[6] | ||
| Ring B | Meta (3-position) | Fluorine (-F) | Generally enhances activity | Increases lipophilicity and metabolic stability; can act as a hydrogen bond acceptor.[4][5] |
| Ortho/Para | Other substituents | Can be explored to optimize selectivity | Modifies the electronic and steric properties to fine-tune interactions with the target kinase. |
Key Takeaway: The presence of the 3-fluoro substituent on Ring B is a critical starting point. The exploration of various electron-donating and electron-withdrawing groups on Ring A is a rational approach to building a diverse library of potential kinase inhibitors with a range of activities.[6][9]
III. Biological Evaluation: From In Vitro Screening to Cellular Efficacy
A multi-tiered approach is essential for the biological evaluation of newly synthesized compounds, starting with broad in vitro screening and progressing to more physiologically relevant cellular assays for promising candidates.
A. In Vitro Kinase Inhibition Assays
The initial step in evaluating a potential kinase inhibitor is to determine its ability to inhibit the enzymatic activity of a specific kinase in a cell-free system. This is typically quantified by the IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%.
This is a highly sensitive and direct method for measuring kinase activity. It involves the use of radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) as the phosphate donor.[10] The incorporation of the radiolabeled phosphate into a substrate peptide or protein is then quantified.
Protocol: Radiometric HotSpot™ Kinase Assay [11]
Objective: To determine the IC₅₀ value of a fluorinated chalcone derivative against a target kinase.
Materials:
-
Target kinase (recombinant, active)
-
Kinase-specific substrate (e.g., myelin basic protein)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT)[11]
-
Test compound (fluorinated chalcone) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: Prepare a reaction mixture containing the kinase reaction buffer, the kinase substrate, and the target kinase.
-
Inhibitor Addition: Add the test compound at various concentrations (typically a 10-point serial dilution, e.g., from 100 µM to 5.08 nM) to the reaction mixture.[11] Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).[11]
-
Pre-incubation: Incubate the mixture for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP.[11]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.[11]
-
Reaction Termination and Detection: Spot a portion of each reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the radioactivity remaining on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This is a popular non-radioactive alternative that measures the amount of ADP produced during the kinase reaction.[12] The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, less ADP is produced, resulting in a lower luminescent signal.[13]
Protocol: ADP-Glo™ Kinase Assay [12]
Objective: To determine the IC₅₀ value of a fluorinated chalcone derivative against a target kinase.
Materials:
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the wells of the assay plate, including the kinase, substrate, ATP, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[12]
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP Detection (Step 2): Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[12]
-
Measurement: Read the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value as described for the radiometric assay.
B. Cellular Assays for Kinase Inhibitor Efficacy
While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex cellular environment.[14] Cellular assays are therefore essential to confirm that a compound can penetrate the cell membrane, engage its target kinase, and exert a functional effect.[15]
This assay directly measures the phosphorylation status of the kinase's substrate within intact cells, providing a direct readout of the inhibitor's efficacy in a cellular context.[14][16]
Protocol: In-Cell Western™ or Near-Infrared Cytoblot Assay [16]
Objective: To assess the ability of a fluorinated chalcone derivative to inhibit the phosphorylation of a target kinase's substrate in cultured cells.
Materials:
-
Adherent cell line expressing the target kinase and substrate
-
96- or 384-well clear-bottom plates
-
Cell culture medium and supplements
-
Test compound
-
Stimulant (if required to activate the signaling pathway)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibodies: one specific for the phosphorylated substrate and another for the total substrate (for normalization)
-
Secondary antibodies conjugated to spectrally distinct near-infrared dyes
-
Near-infrared imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in the microplate and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified period. If necessary, stimulate the cells to induce phosphorylation of the target substrate.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a mixture of the phospho-specific and total protein primary antibodies. Follow this with incubation with the corresponding near-infrared dye-conjugated secondary antibodies.
-
Imaging and Quantification: Scan the plate using a near-infrared imaging system to detect the signals from both antibodies.
-
Data Analysis: Normalize the phospho-specific signal to the total protein signal for each well. Determine the concentration-dependent inhibition of substrate phosphorylation and calculate the IC₅₀ value in the cellular context.
This assay determines the effect of the kinase inhibitor on the growth and survival of cancer cells that are dependent on the target kinase's activity.
Protocol: MTT or MTS Assay
Objective: To evaluate the anti-proliferative effect of a fluorinated chalcone derivative on a cancer cell line.
Materials:
-
Cancer cell line known to be sensitive to inhibition of the target kinase
-
96-well plates
-
Cell culture medium
-
Test compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with a range of concentrations of the test compound. Incubate for 48-72 hours.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the reagent to produce a colored formazan product.
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
IV. Conclusion and Future Directions
The synthetic and analytical protocols detailed in this guide provide a robust framework for the development of novel kinase inhibitors from this compound precursors. The strategic incorporation of fluorine, coupled with a systematic exploration of the structure-activity relationship, offers a promising avenue for identifying potent and selective drug candidates.
Future work should focus on expanding the library of fluorinated chalcones by utilizing a wider variety of substituted aldehydes. Promising lead compounds identified through the described screening cascade should be further characterized for their kinase selectivity profile, pharmacokinetic properties, and in vivo efficacy in preclinical models of disease.
V. References
-
Title: Chalcone: A Privileged Structure in Medicinal Chemistry Source: PubMed Central URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PubMed Central URL: [Link]
-
Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]
-
Title: In Vitro Kinase Inhibition Assay Source: Bio-protocol URL: [Link]
-
Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]
-
Title: Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications Source: PubMed Central URL: [Link]
-
Title: Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities Source: PubMed URL: [Link]
-
Title: Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications Source: ResearchGate URL: [Link]
-
Title: Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy Source: ResearchGate URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: Novel 2-[thio]acetamide linked quinazoline/1,2,4-triazole/chalcone hybrids: Design, synthesis, and anticancer activity as EGFR inhibitors and apoptotic inducers Source: PubMed URL: [Link]
-
Title: (PDF) Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity Source: ResearchGate URL: [Link]
-
Title: Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas Source: PubMed URL: [Link]
-
Title: Chalcone‐based protein kinase inhibitors reported in the previous... Source: ResearchGate URL: [Link]
-
Title: Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization Source: MDPI URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PubMed Central URL: [Link]
-
Title: Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones Source: Not available URL: Not available
-
Title: Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors Source: National Institutes of Health URL: [Link]
-
Title: Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity Source: Not available URL: Not available
-
Title: Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications Source: PubMed URL: [Link]
-
Title: Fluorescent Cellular Assays for Kinase Inhibitors Source: ProQuest URL: [Link]
-
Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF Source: ResearchGate URL: [Link]
-
Title: Quinoline-chalcone hybrids as kinase inhibitors. Source: ResearchGate URL: [Link]
Sources
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijpcat.com [ijpcat.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Fluorescent Cellular Assays for Kinase Inhibitors - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
Application Note: A Strategic Approach to the Synthesis of Novel Antiviral Candidates from 2-(3-Fluorophenyl)-1-phenylethanone
Abstract & Rationale
The relentless emergence of viral pathogens necessitates a robust pipeline for the discovery and development of new antiviral agents. A proven strategy in medicinal chemistry involves the use of privileged scaffolds—molecular frameworks that are known to interact with a range of biological targets. This application note details a synthetic pathway leveraging the deoxybenzoin scaffold, specifically 2-(3-Fluorophenyl)-1-phenylethanone, as a versatile starting material for generating novel heterocyclic compounds with potential antiviral activity.
The choice of this starting material is deliberate. The deoxybenzoin core is a direct precursor to chalcones, a class of open-chain flavonoids renowned for their diverse and potent biological activities, including significant antiviral effects against a spectrum of viruses.[1][2] Furthermore, the incorporation of a fluorine atom is a common tactic in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a candidate molecule.[3]
This guide provides a comprehensive, two-step protocol. First, the synthesis of a fluorinated chalcone intermediate via a base-catalyzed Claisen-Schmidt condensation. Second, the subsequent cyclization of this chalcone with phenylhydrazine to yield a pyrazole derivative. Nitrogen-containing heterocycles, such as pyrazoles, are a cornerstone of antiviral drug discovery, known to interfere with various stages of the viral life cycle.[4][5][6] The protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of each synthetic step.
Overall Synthetic Strategy
The proposed workflow is a logical and efficient pathway from a simple ketone to a more complex heterocyclic system, a common strategy in scaffold-based drug discovery. The α,β-unsaturated ketone moiety of the chalcone intermediate serves as a highly versatile electrophile, enabling cyclocondensation reactions to form various five- or six-membered heterocycles.
Caption: Overall synthetic workflow from the starting material to the target pyrazole.
Experimental Protocols
Materials and General Methods
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Benzaldehyde | ≥99%, ReagentPlus® | Sigma-Aldrich | Reactant |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Catalyst |
| Ethanol (EtOH) | 200 Proof, Anhydrous | VWR | Solvent |
| Phenylhydrazine | ≥97% | Acros Organics | Reactant |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | EMD Millipore | Solvent/Catalyst |
| Diethyl Ether | Anhydrous, ≥99.7% | J.T. Baker | For washing |
| Hexanes | ACS Grade | Fisher Scientific | For recrystallization |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For TLC & recrystallization |
All reactions should be performed in a well-ventilated fume hood. Product purification should be monitored by Thin Layer Chromatography (TLC) on silica gel 60 F₂₅₄ plates, with visualization under UV light (254 nm). Structural confirmation requires standard analytical techniques including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 1: Synthesis of (E)-1-(3-fluorophenyl)-2,3-diphenylprop-2-en-1-one (Chalcone Intermediate)
Principle of the Method: This reaction is a Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation.[7] The hydroxide base abstracts an acidic α-proton from the this compound to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate rapidly undergoes base-catalyzed dehydration (E1cB mechanism) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).[8]
Caption: Key steps in the base-catalyzed synthesis of the chalcone intermediate.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.14 g, 10.0 mmol).
-
Dissolution: Add 30 mL of 95% ethanol to the flask and stir until the solid is completely dissolved.
-
Addition of Aldehyde: Add benzaldehyde (1.02 mL, 1.06 g, 10.0 mmol) to the solution.
-
Catalyst Preparation: In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of water.
-
Initiation of Reaction: Slowly add the NaOH solution dropwise to the stirred ethanolic solution over 5-10 minutes. A color change and increase in turbidity should be observed.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the starting ketone.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with 20 mL of cold water, followed by 20 mL of cold 95% ethanol to remove unreacted starting materials and catalyst.[9]
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to yield a pure, crystalline product.
-
Drying and Characterization: Dry the purified product under vacuum. The expected yield is typically 75-90%. Characterize the structure using ¹H NMR, ¹³C NMR, and MS to confirm the formation of the chalcone.
| Parameter | Value |
| Starting Ketone | This compound (1.0 eq) |
| Aldehyde | Benzaldehyde (1.0 eq) |
| Catalyst | Sodium Hydroxide (2.0 eq) |
| Solvent | 95% Ethanol |
| Temperature | Room Temperature (~25°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-90% |
Protocol 2: Synthesis of 5-(3-Fluorophenyl)-4,5-dihydro-1,3-diphenyl-1H-pyrazole
Principle of the Method: This is a cyclocondensation reaction. The chalcone intermediate, with its α,β-unsaturated ketone system, reacts with phenylhydrazine. The reaction proceeds via an initial Michael addition of one of the hydrazine nitrogens to the β-carbon of the chalcone, followed by an intramolecular nucleophilic attack of the second nitrogen onto the carbonyl carbon, and subsequent dehydration to form the stable five-membered pyrazoline ring.[10][11] The use of glacial acetic acid serves as both a solvent and a catalyst to facilitate the condensation and dehydration steps.[10]
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve the synthesized chalcone (3.02 g, 10.0 mmol) in 20 mL of glacial acetic acid.
-
Addition of Hydrazine: Add phenylhydrazine (1.08 mL, 1.19 g, 11.0 mmol, 1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 5-7 hours. Monitor the reaction by TLC until the chalcone spot has disappeared.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol or ethyl acetate/hexanes, to obtain the purified pyrazole derivative.
-
Drying and Characterization: Dry the final product under vacuum. The expected yield is typically 65-85%. Confirm the structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Value |
| Starting Chalcone | (E)-1-(3-fluorophenyl)-2,3-diphenylprop-2-en-1-one (1.0 eq) |
| Reagent | Phenylhydrazine (1.1 eq) |
| Solvent/Catalyst | Glacial Acetic Acid |
| Temperature | Reflux (~118°C) |
| Reaction Time | 5-7 hours |
| Expected Yield | 65-85% |
Scientific Discussion & Trustworthiness
Expertise-Driven Choices: The selection of a deoxybenzoin scaffold is rooted in its proven utility as a precursor to biologically active molecules like chalcones and flavonoids.[12][13] The strategic placement of a fluorine atom at the meta-position of the phenyl ring is a calculated decision; this modification can significantly alter the electronic properties and conformation of the molecule, potentially leading to enhanced binding with viral protein targets while simultaneously blocking sites of metabolic oxidation.[3]
Self-Validating System: The integrity of this synthetic pathway relies on rigorous analytical validation at each stage.
-
Intermediate Check: The successful synthesis of the chalcone intermediate is critical. Its purity must be confirmed before proceeding to the next step. The disappearance of the methylene protons from the starting deoxybenzoin and the appearance of vinylic proton signals in the ¹H NMR spectrum are key diagnostic markers.
-
Final Product Confirmation: The formation of the pyrazole ring is confirmed by the disappearance of the vinylic protons of the chalcone and the appearance of characteristic signals for the new heterocyclic ring protons in the ¹H NMR spectrum. HRMS is essential to confirm the exact molecular formula, ensuring the correct cyclization has occurred.
This step-wise validation ensures that the final compound submitted for biological screening is of high purity and known identity, making any subsequent bioactivity data reliable and reproducible.
Antiviral Context: The target pyrazole belongs to the broad class of nitrogen-containing heterocycles, which are prevalent among approved antiviral drugs.[6][14] These compounds can interfere with numerous viral processes, including genome replication, viral entry into host cells, and the function of essential viral enzymes like proteases or polymerases.[5][15] The synthesized fluorinated pyrazole is a novel chemical entity that warrants screening against a diverse panel of viruses (e.g., influenza, coronaviruses, flaviviruses) to discover its potential therapeutic applications.
Conclusion
This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of a novel fluorinated pyrazole derivative starting from this compound. By first constructing a chalcone intermediate, this pathway offers flexibility for creating a library of diverse heterocyclic compounds for antiviral screening. The described methods, rooted in established organic reactions and enhanced by modern medicinal chemistry principles, provide a clear and efficient route for researchers engaged in the discovery of new antiviral agents.
References
-
Ansari, F. L., & Hashmi, S. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PubMed Central. Available at: [Link][4]
-
MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. MDPI. Available at: [Link][14]
-
Zhang, M., et al. (2007). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. European Journal of Medicinal Chemistry. Available at: [Link][12]
-
Gao, H., et al. (2013). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zarad, F. B., et al. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. Available at: [Link][3]
-
MDPI. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. Available at: [Link][5]
-
Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. Available at: [Link][15]
-
Khan, I., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PubMed Central. Available at: [Link][16]
-
PubMed. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PubMed. Available at: [Link][6]
-
ResearchGate. (2021). Design, synthesis, and antiviral activities of chalcone derivatives containing pyrimidine. ResearchGate. Available at: [Link][17]
-
Organic Chemistry Portal. (n.d.). Aldol Condensation. Organic Chemistry Portal. Available at: [Link][7]
-
RSC Publishing. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing. Available at: [Link][18]
-
Hashemi, S. M., et al. (2023). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. PubMed Central. Available at: [Link][1]
-
Magritek. (n.d.). The Aldol Condensation. Magritek. Available at: [Link][19]
-
Advanced Journal of Chemistry, Section A. (2023). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available at: [Link][20]
-
De, P., et al. (2018). Functional evaluation of synthetic flavonoids and chalcones for potential antiviral and anticancer properties. PubMed Central. Available at: [Link][13]
-
Wahyuningsih, S., et al. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Available at: [Link][10]
-
Wikipedia. (n.d.). Aldol condensation. Wikipedia. Available at: [Link][8]
-
Mount Holyoke College. (n.d.). Experiment 19 — Aldol Condensation. Mount Holyoke College. Available at: [Link][21]
-
ResearchGate. (2023). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to green synthesis. ResearchGate. Available at: [Link][22]
-
Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. Available at: [Link][11]
-
MDPI. (2021). Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses. MDPI. Available at: [Link][23]
-
WebAssign. (n.d.). Experiment 6 - Aldol Condensation. WebAssign. Available at: [Link][9]
-
ResearchGate. (2020). A comprehensive review on the antiviral activities of chalcones. ResearchGate. Available at: [Link][2]
Sources
- 1. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldol Condensation [organic-chemistry.org]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. webassign.net [webassign.net]
- 10. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional evaluation of synthetic flavonoids and chalcones for potential antiviral and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. magritek.com [magritek.com]
- 20. ajchem-a.com [ajchem-a.com]
- 21. amherst.edu [amherst.edu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Application Notes: Synthesis and Antimicrobial Evaluation of Pyrazoline Derivatives from 2-(3-Fluorophenyl)-1-phenylethanone
Abstract
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrazolines, a class of nitrogen-containing heterocyclic compounds, have demonstrated a wide spectrum of biological activities, including significant antimicrobial properties.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of a library of pyrazoline derivatives starting from 2-(3-Fluorophenyl)-1-phenylethanone. We present a robust, two-step synthetic pathway involving a base-catalyzed Claisen-Schmidt condensation to form chalcone intermediates, followed by a cyclization reaction with hydrazine hydrate. Furthermore, this document details a standardized protocol for evaluating the in vitro antimicrobial activity of the synthesized compounds against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]
Introduction
Pyrazoline derivatives are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework serves as a versatile scaffold for developing agents with diverse pharmacological effects.[1] The mechanism of their antimicrobial action is thought to involve interference with microbial enzymes, DNA, and cellular membranes.[1] The synthetic accessibility of pyrazolines, often prepared via the cyclization of chalcones, allows for the systematic modification of their peripheral substituents. This flexibility is crucial for tuning their biological efficacy and conducting structure-activity relationship (SAR) studies, which can reveal how specific chemical modifications, such as the strategic placement of electron-withdrawing or -donating groups, influence antimicrobial potency.[5][6]
This application note is designed for researchers in drug discovery and medicinal chemistry. It provides a self-validating, step-by-step framework, from initial synthesis to final biological evaluation, ensuring reproducibility and scientific rigor.
Part 1: Synthesis of Pyrazoline Derivatives
The synthesis of the target pyrazoline derivatives is achieved through a two-step reaction sequence. The first step is a Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized in the second step.
Step 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Causality: The Claisen-Schmidt condensation is a cornerstone reaction for forming carbon-carbon bonds.[7][8] It involves the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens. In our protocol, the methylene protons of this compound are sufficiently acidic to be deprotonated by a strong base (e.g., NaOH), forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a substituted aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, known as a chalcone.[7][9]
Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 11 mmol (1.1 equivalents) of the selected substituted aromatic aldehyde in 30 mL of 95% ethanol. Stir until a homogenous solution is formed.
-
Reaction Initiation: While stirring at room temperature, add 5 mL of 10% aqueous sodium hydroxide (NaOH) dropwise over 5 minutes. The addition of a strong base is critical for the deprotonation and formation of the enolate ion.[9]
-
Reaction Monitoring: A precipitate should begin to form. Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Pour the mixture into 100 mL of ice-cold water and acidify to pH ~5-6 with dilute HCl.
-
Purification: Collect the crude solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.
-
Characterization: Confirm the structure of the synthesized chalcone using FT-IR (presence of C=O and C=C stretching), ¹H NMR, and ¹³C NMR spectroscopy.
Step 2: Synthesis of Pyrazoline Derivatives via Cyclization
Causality: The synthesized chalcone serves as an excellent precursor for heterocyclic synthesis. The α,β-unsaturated carbonyl system is susceptible to nucleophilic attack. Hydrazine hydrate acts as a binucleophile. The reaction proceeds via an initial Michael addition of one nitrogen atom to the β-carbon of the chalcone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the stable five-membered pyrazoline ring.[10][11] Glacial acetic acid is often used as a catalyst to facilitate the reaction.[11]
Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of the purified chalcone intermediate in 20 mL of absolute ethanol.
-
Reagent Addition: Add 10 mmol (2 equivalents) of hydrazine hydrate (NH₂NH₂·H₂O) to the solution, followed by 0.5 mL of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's completion using TLC.
-
Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of crushed ice. A solid product should precipitate out.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Purify the crude pyrazoline derivative by recrystallization from ethanol to obtain the final product.
-
Characterization: Characterize the final product by determining its melting point and analyzing its structure using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular weight.[10][12]
Part 2: Antimicrobial Activity Screening Protocols
The evaluation of antimicrobial activity is performed using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC).[13] This method is favored for its efficiency in testing multiple compounds and concentrations simultaneously and is a standard protocol outlined by bodies like the CLSI.[4]
Sources
- 1. theaspd.com [theaspd.com]
- 2. jocpr.com [jocpr.com]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. microbeonline.com [microbeonline.com]
Application Notes and Protocols for the Investigation of Anti-inflammatory Properties of Chalcones Derived from 2-(3-Fluorophenyl)-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Fluorinated Chalcones in Inflammation
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This makes fluorinated chalcones, particularly those derived from precursors like 2-(3-Fluorophenyl)-1-phenylethanone, a promising avenue for the development of novel anti-inflammatory agents.
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of the anti-inflammatory properties of chalcones derived from this compound. The protocols outlined below are designed to be adaptable and provide a robust framework for researchers investigating the therapeutic potential of this specific class of compounds.
Synthesis and Characterization of Novel Chalcone Derivatives
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and a substituted benzaldehyde.[4][5][6] This method is reliable and generally results in good yields of the desired chalcone.
General Synthesis Protocol: Claisen-Schmidt Condensation
This protocol describes the synthesis of a library of chalcone derivatives by reacting this compound with various substituted benzaldehydes.
Materials:
-
This compound
-
Substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (20-60%)
-
Hydrochloric acid (HCl) (10%)
-
Distilled water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and a selected substituted benzaldehyde in ethanol.
-
With continuous stirring at room temperature, add the KOH or NaOH solution dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold distilled water.
-
Acidify the mixture with 10% HCl to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the crude product.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Characterization:
The synthesized chalcones should be thoroughly characterized to confirm their structure and purity using the following techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.
-
Melting Point: To determine the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the α,β-unsaturated carbonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the chalcone.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
In Vitro Evaluation of Anti-inflammatory Activity
A panel of in vitro assays is essential to determine the anti-inflammatory potential of the synthesized chalcones and to elucidate their mechanism of action.
Protocol 1: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of the chalcones to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Synthesized chalcones
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized chalcones (dissolved in DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of the chalcones against the COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway.[3]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Heme
-
Reaction buffer
-
Synthesized chalcones
-
COX inhibitor screening assay kit (commercially available)
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX enzyme with the test chalcones at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandins, the product of the COX-catalyzed reaction, using a suitable detection method (e.g., colorimetric or fluorometric).
-
Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition to determine the potency and selectivity of the chalcones.
Mechanism of Action: Investigating Cellular Signaling Pathways
Understanding the molecular mechanisms underlying the anti-inflammatory effects of the chalcones is crucial for their development as therapeutic agents. The NF-κB and MAPK signaling pathways are key regulators of inflammation and are often targeted by anti-inflammatory compounds.
Workflow for Investigating NF-κB and MAPK Signaling Pathways
Caption: Proposed mechanism of action of fluorinated chalcones in inhibiting inflammatory signaling pathways.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the synthesis and evaluation of the anti-inflammatory properties of chalcones derived from this compound. The successful identification of potent and selective anti-inflammatory chalcones from this focused library could lead to the development of novel therapeutic agents for the treatment of a wide range of inflammatory diseases. Further studies should focus on lead optimization, pharmacokinetic profiling, and evaluation in chronic models of inflammation to fully assess their therapeutic potential.
References
-
Mandge, S., Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56. Available at: [Link]
-
Rasayan, J. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 7(4), 365-369. Available at: [Link]
-
Salehi, B., Quispe, C., Chamkhi, I., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 12, 662234. Available at: [Link]
-
Hsieh, H. K., Lee, T. H., Wang, J. P., Wang, J. J., & Lin, C. N. (1998). Synthesis and anti-inflammatory effect of chalcones and related compounds. Pharmaceutical research, 15(1), 39–46. Available at: [Link]
-
Daud, A. I., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351. Available at: [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available at: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues. BioMed research international, 2012, 904204. Available at: [Link]
-
Tse, A. K. W., et al. (2014). The chalcone-related compound, (E)-3-(3-fluorophenyl)-1-(2,4,6-trimethoxyphenyl) prop-2-en-1-one, inhibits the degranulation of mast cells and the inflammatory responses in vivo. Inflammation Research, 63(1), 27-36. Available at: [Link]
-
Georgiadis, D., et al. (2023). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Pharmaceuticals, 16(2), 249. Available at: [Link]
-
Al-Azawi, A. M. J., & Al-Amiery, A. A. (2016). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 8(4), 861-866. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27956-27974. Available at: [Link]
-
Nevolab. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Reaction Note 2201. Available at: [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Available at: [Link]
-
Asiri, A. M., & Khan, S. A. (2011). Synthesis and in-vitro/silico evaluation of fluorinated chalcones. Journal of Saudi Chemical Society, 15(4), 309-316. Available at: [Link]
-
Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Available at: [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]
-
Reddy, M. V., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Molecules, 26(8), 2279. Available at: [Link]
-
Fadaeian, M., et al. (2014). Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. Iranian Journal of Pharmaceutical Research, 13(2), 589–596. Available at: [Link]
-
G. K., A., & C., M. (2016). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. International Journal of Pharmaceutical Sciences and Research, 7(10), 4000-4004. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 5(2), 163-168. Available at: [Link]
-
Taylor & Francis Online. (2018). Claisen-Schmidt condensation. In Sonochemistry (pp. 523-548). Available at: [Link]
-
Asiri, A. M., et al. (2024). Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. Journal of the Iranian Chemical Society, 21(6), 1-13. Available at: [Link]
-
Li, R., et al. (2019). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Advances, 9(56), 32832-32840. Available at: [Link]
-
Nevolab. (n.d.). Reaction Note 2201: Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Available at: [Link]
-
dos Santos, J. C. S., et al. (2022). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Journal of Engineering Research, 10(2), 1-10. Available at: [Link]
-
Herencia, F., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174. Available at: [Link]
Sources
- 1. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Note & Protocol: Synthesis of Novel Biaryl Ketones via Suzuki-Miyaura Coupling with 2-(3-Fluorophenyl)-1-phenylethanone Derivatives
For: Researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Importance of Biaryl Ketones
The biaryl ketone motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional materials.[1][2] The synthesis of these structures, particularly those bearing specific substitution patterns, is crucial for developing new chemical entities with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C-C bonds, offering high functional group tolerance and generally high yields.[3][4]
This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 2-(3-halophenyl)-1-phenylethanone derivatives with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a step-by-step guide for researchers aiming to synthesize novel biaryl ketones. The presence of a fluorine atom and a ketone moiety on the aryl halide substrate presents specific electronic considerations that will be addressed to ensure a successful and reproducible outcome.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a 2-(3-halophenyl)-1-phenylethanone derivative), forming a Pd(II) complex.[5][7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7] For our substrate, an aryl bromide or iodide would be the preferred starting material for milder reaction conditions. The electron-withdrawing nature of the ketone and the fluorine atom can influence the rate of this step.[8][9]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium center.[5][7] This process requires activation by a base, which forms a more nucleophilic boronate species.[7][10] The choice of base and solvent is critical for an efficient transmetalation.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Visualizing the Catalytic Cycle
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Design & Rationale
The successful coupling of 2-(3-halophenyl)-1-phenylethanone derivatives requires careful consideration of the catalyst, ligand, base, and solvent system. The presence of the ketone functionality generally does not interfere with the reaction, and the electron-withdrawing nature of both the ketone and the fluorine atom can make the aryl halide more susceptible to oxidative addition.[8][9]
Recommended Reagents and Conditions
| Parameter | Recommended Choice | Rationale |
| Aryl Halide | 2-(3-Bromophenyl)-1-phenylethanone | Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides would require a more active catalyst system.[8] |
| Palladium Pre-catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Tetrakis(triphenylphosphine)palladium(0) is a reliable choice for many Suzuki couplings. PdCl₂(dppf) is also highly effective and often used for more challenging substrates. |
| Ligand | (Included in pre-catalyst) | The phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[5] Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[8] |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 equiv.) | A slight excess is used to drive the reaction to completion and account for potential protodeboronation side reactions.[4] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Carbonates are effective bases for activating the boronic acid.[5][11] Cs₂CO₃ is more soluble and can be more effective in some cases. Fluoride bases like KF or CsF can also be employed and play a role in activating the boronic acid.[12] |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[3][5] |
| Temperature | 80 - 100 °C | Heating is typically required to drive the reaction at a reasonable rate. The optimal temperature may need to be determined empirically. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation. |
Detailed Step-by-Step Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-(3-bromophenyl)-1-phenylethanone derivative with a generic arylboronic acid.
Materials:
-
2-(3-Bromophenyl)-1-phenylethanone (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 equiv.)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
Experimental Workflow Diagram
Caption: Figure 2. A generalized workflow for the Suzuki coupling protocol.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(3-bromophenyl)-1-phenylethanone (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Solvent Addition: Degassed solvents are recommended. Add 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl ketone.[13]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Considerations
-
Low Yield: If the reaction yields are low, consider increasing the amount of boronic acid or base. A different palladium catalyst/ligand system, such as one based on a more electron-rich and bulky phosphine ligand, may be beneficial, especially if using an aryl chloride.[14]
-
Protodeboronation: This is a common side reaction where the boronic acid is converted to the corresponding arene.[4] Using a slight excess of the boronic acid can help mitigate this. Running the reaction under strictly anhydrous conditions (if using a base like KF) can sometimes reduce this side reaction.
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This can often be suppressed by the slow addition of the boronic acid or by ensuring an efficient oxidative addition step.
-
Catalyst Decomposition: If the reaction mixture turns black, it may indicate the formation of palladium black, a sign of catalyst decomposition. This can be caused by the presence of oxygen or insufficient ligand stabilization.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 2-(3-arylphenyl)-1-phenylethanone derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a diverse library of biaryl ketones for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point, which can be further optimized to suit specific substrates and desired outcomes.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Szostak, M., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Jutand, A., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal. Retrieved from [Link]
-
Li, J., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
-
Organometallics - ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
ACS Omega. (2021, June 9). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
IntechOpen. (n.d.). Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones. Retrieved from [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of the pharmaceutically active molecules of the biaryl ketone. Retrieved from [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, November 18). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022, July 8). Expanding chemical space by para-C−H arylation of arenes. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
Organic Letters - ACS Publications. (2026, January 19). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Retrieved from [Link]
Sources
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aspuru.substack.com [aspuru.substack.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation for Deoxybenzoin Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted deoxybenzoins, specifically focusing on the challenges and optimization of the Friedel-Crafts acylation for preparing 2-(3-Fluorophenyl)-1-phenylethanone and its isomers. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this crucial reaction effectively.
Introduction: The Challenge of Regioselectivity in Deoxybenzoin Synthesis
The synthesis of this compound, a deoxybenzoin structure, via Friedel-Crafts acylation can theoretically proceed through two primary pathways:
-
Route A: Acylation of benzene with 3-fluorophenylacetyl chloride.
-
Route B: Acylation of fluorobenzene with phenylacetyl chloride.
While both routes are viable, this guide will focus on Route B . This pathway presents a more common and instructive set of challenges related to regioselectivity due to the directing effects of the fluorine substituent on the aromatic ring. Understanding how to control the reaction's outcome with a substituted arene is a critical skill for any synthetic chemist.
The primary challenge in acylating fluorobenzene is controlling the position of the incoming acyl group. The fluorine atom is an ortho-, para- directing group, meaning the acylation will predominantly occur at the positions adjacent (ortho) or opposite (para) to the fluorine. However, fluorine is also a deactivating group, making the reaction more sluggish than with benzene itself.[1] Our objective is to maximize the yield of the desired isomer while minimizing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Friedel-Crafts acylation of fluorobenzene.
Q1: My reaction yield is very low or has failed completely. What are the most likely causes?
Low yield is the most frequent complaint and typically points to issues with the catalyst or reaction conditions. Let's break down the primary culprits.
-
Cause 1: Catalyst Inactivation due to Moisture
-
Expertise & Experience: Lewis acids, particularly aluminum chloride (AlCl₃), are extremely hygroscopic. Any trace of water in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[2] The reaction must be performed under strictly anhydrous conditions.
-
Solution:
-
Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous grade solvents. If unavailable, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).
-
Use a freshly opened bottle of the Lewis acid catalyst or purify it if it's from an older stock.
-
-
-
Cause 2: Insufficient Catalyst Loading
-
Expertise & Experience: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (1.0 equivalent or more) of the Lewis acid.[3] This is because the ketone product is itself a Lewis base and forms a stable complex with the catalyst. This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride.[2][3]
-
Solution:
-
Begin your optimization with at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (phenylacetyl chloride).
-
If the yield remains low, consider increasing the catalyst loading to 1.2-1.5 equivalents.
-
-
-
Cause 3: Sub-optimal Reaction Temperature
-
Expertise & Experience: The deactivating effect of the fluorine substituent means that the reaction may require more thermal energy to proceed at a reasonable rate compared to the acylation of benzene.[4] Room temperature may be insufficient.
-
Solution:
-
If a room temperature reaction shows low conversion, gradually increase the temperature. A common starting point for heating is 40-60°C.[5][6]
-
Monitor the reaction by TLC or GC/MS to track the consumption of starting material and formation of the product. Avoid excessively high temperatures, which can lead to decomposition and byproduct formation.
-
-
Below is a troubleshooting workflow to systematically address low-yield issues.
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I am getting a mixture of isomers. How can I improve the selectivity for the para product (4-fluoro isomer)?
Achieving high regioselectivity is paramount. The formation of a mixture of ortho- and para-fluoro-deoxybenzoin complicates purification and reduces the yield of the desired product.
-
Expertise & Experience: The ratio of para to ortho substitution is influenced by sterics and thermodynamics. The para position is sterically less hindered, and the para product is often the thermodynamically more stable isomer. We can leverage these facts to our advantage.
-
Solution 1: Choice of Solvent
-
The polarity of the solvent can influence the isomer distribution. In some cases, non-polar solvents like carbon disulfide (CS₂) or dichloroethane (DCE) can favor the formation of the sterically less hindered para product.[7] Polar solvents like nitrobenzene may allow for isomer equilibration, which can also favor the more stable para product, though they can be more difficult to remove.[7]
-
Recommendation: Start with a non-polar solvent like DCE.
-
-
Solution 2: Choice of Lewis Acid
-
The steric bulk of the Lewis acid-acyl chloride complex can influence regioselectivity. A bulkier complex will have more difficulty approaching the sterically hindered ortho position, thus favoring para substitution. While AlCl₃ is standard, exploring other catalysts can be beneficial.
-
Recommendation: Catalytic systems like Hafnium triflate (Hf(OTf)₄) in combination with trifluoromethanesulfonic acid (TfOH) have been shown to effectively acylate unactivated arenes like fluorobenzene with good yields and may offer different selectivity profiles.[8][9]
-
-
Solution 3: Temperature Control
-
Lowering the reaction temperature can sometimes increase selectivity by favoring the transition state with the lowest activation energy, which is often the one leading to the sterically favored para product.
-
Recommendation: Try running the reaction at 0°C before allowing it to slowly warm to room temperature.
-
| Parameter | Recommendation for High para-Selectivity | Rationale |
| Solvent | Dichloroethane (DCE) or Carbon Disulfide (CS₂) | Non-polar solvents can enhance steric differentiation between the ortho and para positions. |
| Temperature | 0°C to Room Temperature | Lower temperatures often increase selectivity by favoring the kinetic product, which is typically the less sterically hindered isomer. |
| Catalyst | AlCl₃ (standard) or explore bulkier/alternative systems (e.g., FeCl₃, Hf(OTf)₄) | A bulkier electrophile complex will preferentially attack the more accessible para position. |
Q3: What is the underlying mechanism, and why doesn't the acyl group rearrange?
Understanding the mechanism is key to rational optimization. The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway.
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the phenylacetyl chloride. This weakens the C-Cl bond, which then cleaves to form a resonance-stabilized acylium ion .[4]
-
Electrophilic Attack: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10]
-
Deprotonation: A weak base, typically [AlCl₄]⁻, removes the proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (in theory, though it remains complexed to the product).[10][11]
A significant advantage of acylation over alkylation is that the acylium ion is stabilized by resonance and does not undergo rearrangement .[1][4] This ensures that the structure of the acyl group remains intact, providing a clean and predictable product architecture.
Caption: The three key stages of the Friedel-Crafts acylation mechanism.
Optimized Starting Protocol: Synthesis of 4-Fluoro-deoxybenzoin
This protocol provides a robust, self-validating starting point for your experiments. It is designed to favor the formation of the para-isomer.
Reagents & Equipment:
-
Fluorobenzene (anhydrous)
-
Phenylacetyl chloride (freshly distilled or from a new bottle)
-
Aluminum chloride (anhydrous, powder)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Hydrochloric acid (conc. and 1M)
-
Sodium bicarbonate (saturated aq. solution)
-
Brine (saturated aq. NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen inlet, ice bath.
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq.). Cool the flask in an ice bath to 0°C. Add anhydrous 1,2-dichloroethane (DCE) to create a slurry.
-
Substrate Addition: In a separate dry flask, prepare a solution of fluorobenzene (1.5 eq.) and phenylacetyl chloride (1.0 eq.) in anhydrous DCE.
-
Reaction: Add the fluorobenzene/phenylacetyl chloride solution dropwise to the stirred AlCl₃ slurry at 0°C over 30 minutes. A color change and evolution of HCl gas (which should be scrubbed) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.
-
Work-up (CRITICAL):
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl. This will decompose the aluminum-ketone complex.
-
Transfer the mixture to a separatory funnel. Add water and separate the layers.
-
Extract the aqueous layer twice with DCE.
-
-
Purification:
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the pure 4-fluoro-deoxybenzoin.
-
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Shivakumara, K.N. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Chem Simp. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
-
Majumder, S., & Giri, R. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
sioc-journal.cn. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
Majumder, S., & Giri, R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
- Google Patents. (2009).
-
ResearchGate. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
common side reactions in the synthesis of 2-(3-Fluorophenyl)-1-phenylethanone
Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your reaction conditions, and confidently address any issues that may arise during your experimental work.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of this compound, primarily via the Friedel-Crafts acylation of benzene with 3-fluorophenylacetyl chloride.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in a Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to diagnosing and resolving the issue:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in your reactants or solvent will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, anhydrous solvents and ensure your AlCl₃ is a fine, free-flowing powder. It is often beneficial to use a freshly opened bottle of the catalyst.
-
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[1] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.
-
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent, which is typically the 3-fluorophenylacetyl chloride. In some cases, a slight excess (e.g., 1.2-1.3 equivalents) may be beneficial.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction appears sluggish, consider extending the reaction time or gradually increasing the temperature. A typical procedure involves stirring at room temperature followed by gentle heating (e.g., to 50-60 °C) to drive the reaction to completion.[2][3]
-
-
Suboptimal Work-up Procedure: Product can be lost during the aqueous work-up and extraction phases.
-
Solution: Ensure the reaction mixture is quenched by slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and protonate any remaining Lewis basic species. Extract the aqueous layer thoroughly with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure complete recovery of the product.
-
Q2: I am observing the formation of multiple byproducts in my crude reaction mixture. What are these impurities and how can I minimize them?
A2: The formation of byproducts is a common challenge. Here are the most likely culprits and strategies to mitigate their formation:
-
Isomer Formation: While the primary reaction is the acylation of benzene, there is a possibility of self-acylation of the 3-fluorophenylacetyl chloride, leading to the formation of isomers of di(fluorophenyl)ethanone. However, the higher reactivity of benzene makes this a minor pathway under standard conditions. More likely, if starting from fluorobenzene and an acyl chloride, you would see ortho- and para-isomers. In this specific synthesis, acylation occurs on the unsubstituted benzene ring.
-
Polyacylation: Although less common in Friedel-Crafts acylation compared to alkylation, polyacylation (the addition of more than one acyl group to the benzene ring) can occur, especially if the reaction conditions are too harsh.[4] The initial acylation deactivates the aromatic ring, making a second acylation less favorable.
-
Solution: Use a moderate reaction temperature and avoid a large excess of the acylating agent. A 1:1 molar ratio of benzene to 3-fluorophenylacetyl chloride is generally recommended.
-
-
Decomposition of the Acyl Chloride: 3-Fluorophenylacetyl chloride can be susceptible to decomposition, especially in the presence of moisture or at elevated temperatures, leading to the formation of 3-fluorophenylacetic acid and other degradation products.
-
Solution: Use freshly prepared or high-purity 3-fluorophenylacetyl chloride. Store it under anhydrous conditions and use it promptly after preparation or purchase.
-
-
Formation of Resinous Byproducts: The presence of impurities or harsh reaction conditions can lead to the formation of polymeric or resinous materials, which can complicate purification.[5]
-
Solution: Maintain a clean reaction setup and use pure starting materials. Control the reaction temperature carefully, especially during the initial addition of the catalyst.
-
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: The purification of this compound typically involves a combination of techniques:
-
Aqueous Work-up: As mentioned, a proper aqueous work-up is the first crucial step to remove the aluminum salts and any water-soluble impurities. Washing the organic layer with a dilute sodium bicarbonate solution can help remove any acidic impurities, such as 3-fluorophenylacetic acid.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel (100-200 mesh) is a common choice.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used. The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
-
Recrystallization: If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an effective final purification step.
-
Solvent System: A suitable solvent system can be determined experimentally. A mixture of ethanol and water, or a hydrocarbon solvent like heptane, may be effective. The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[6]
Q2: Why is anhydrous aluminum chloride the preferred catalyst?
A2: Anhydrous aluminum chloride is a powerful Lewis acid that effectively activates the acyl chloride for electrophilic attack on the benzene ring. It coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion, which is the key reactive intermediate in the reaction.[7]
Q3: Can I use other Lewis acids as catalysts?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used. However, aluminum chloride is often the most effective and widely used for this type of transformation due to its strong Lewis acidity.[5]
Q4: How does the fluorine substituent on the phenylacetyl chloride affect the reaction?
A4: The fluorine atom is an electron-withdrawing group, which can slightly deactivate the acylium ion intermediate. However, this effect is generally not significant enough to impede the reaction with a highly nucleophilic aromatic ring like benzene. The primary role of the 3-fluoro substituent is to be incorporated into the final product structure.
Q5: What are the key safety precautions I should take during this synthesis?
A5:
-
Anhydrous Aluminum Chloride: It reacts violently with water, releasing heat and hydrochloric acid gas. Handle it in a fume hood and avoid contact with moisture.
-
3-Fluorophenylacetyl Chloride: This is a corrosive and lachrymatory compound. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Benzene: Benzene is a known carcinogen and is highly flammable. Use it only in a fume hood and take precautions to avoid inhalation and skin contact. Consider using a less toxic solvent if the reaction conditions permit.
-
Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic and releases HCl gas. This should be done slowly and carefully in a fume hood with adequate cooling.
Section 3: Detailed Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 |
| Benzene | C₆H₆ | 78.11 | 100 mL | - |
| 3-Fluorophenylacetyl chloride | C₈H₆ClFO | 172.58 | 17.3 g | 0.10 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| Crushed Ice | H₂O | 18.02 | 200 g | - |
| Concentrated HCl | HCl | 36.46 | 50 mL | - |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | NaCl | 58.44 | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and benzene (100 mL). Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve 3-fluorophenylacetyl chloride (17.3 g, 0.10 mol) in 50 mL of anhydrous dichloromethane. Add this solution to the dropping funnel and add it dropwise to the stirred suspension of AlCl₃ in benzene over a period of 30-45 minutes, maintaining the temperature below 10 °C. A vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step should be performed in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Collect the fractions containing the pure product and concentrate them to yield this compound.
Section 4: Visualizations
Diagram 1: Reaction Scheme for the Synthesis of this compound
Caption: Friedel-Crafts acylation of benzene with 3-fluorophenylacetyl chloride.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low reaction yields.
References
-
Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Retrieved from [Link]
-
Tons of Examples!. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4895984A - Acylation of aromatics.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Nemade, P., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link]
-
PubChem. (n.d.). 2-Fluoro-1-phenylethan-1-one. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Gonçalves, C. I. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(10), 1045. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Fluorophenyl)-2-phenylethan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). CN106278846A - A kind of method of synthesis 3,5 bis trifluoromethyl 1-Phenylethanone .s.
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-1-phenylethanone. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 6. 2-(3-Chlorophenyl)-1-phenylethanone Research Chemical [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Claisen-Schmidt Condensation with 2-(3-Fluorophenyl)-1-phenylethanone
Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield of chalcone synthesis, with a specific focus on reactions involving 2-(3-Fluorophenyl)-1-phenylethanone. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it used for chalcone synthesis?
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone or aldehyde that possesses an α-hydrogen.[1][2] This reaction is fundamental in synthetic organic chemistry for the formation of α,β-unsaturated ketones, a class of compounds to which chalcones belong.[3] The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[4] Subsequent dehydration of the aldol addition product yields the stable, conjugated chalcone structure.[5]
Q2: My reaction with this compound is giving a low yield. What are the most likely causes?
Low yields in the Claisen-Schmidt condensation with a deoxybenzoin derivative like this compound can stem from several factors:
-
Inefficient Enolate Formation: The acidity of the α-hydrogens in your ketone is a critical factor. While the fluorine atom on the phenyl ring is electron-withdrawing and can slightly increase the acidity of the benzylic protons, other structural features might hinder efficient deprotonation.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all crucial parameters that need to be optimized for this specific substrate.
-
Side Reactions: Competing reactions, such as self-condensation of the ketone (if possible) or Cannizzaro reaction of the aldehyde, can consume starting materials and reduce the yield of the desired product.[6]
-
Product Precipitation/Solubility Issues: The chalcone product may precipitate out of the reaction mixture, which can sometimes hinder the reaction from going to completion. Conversely, if the product is too soluble, isolation can be challenging.
-
Purification Losses: The workup and purification steps can be a significant source of yield loss if not performed carefully.
Q3: How does the 3-fluoro substituent on the phenyl ring of the ketone affect the reaction?
The fluorine atom at the meta-position of the phenyl ring is an electron-withdrawing group. This has two main effects:
-
Increased Acidity of α-Hydrogens: The inductive effect of the fluorine atom can increase the acidity of the α-hydrogens on the methylene bridge, potentially facilitating enolate formation.
-
Electronic Effects on the Product: The electron-withdrawing nature of the fluorine atom can influence the electronic properties and stability of the resulting chalcone, which may have implications for its reactivity and biological activity.
Q4: Can I use an acid catalyst for this reaction?
While base-catalyzed Claisen-Schmidt condensations are more common, acid-catalyzed variants are also possible.[3] Acid catalysis typically involves the protonation of the carbonyl oxygen of the ketone, which facilitates enolization. The enol then acts as the nucleophile. For some substrates, acid catalysis can offer advantages in terms of minimizing side reactions associated with strong bases.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The base may not be strong enough to deprotonate the ketone efficiently. 2. Steric Hindrance: The bulky phenyl groups of the deoxybenzoin may sterically hinder the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Switch to a Stronger Base: Consider using stronger bases like potassium hydroxide (KOH) or sodium methoxide (NaOMe). For sterically hindered ketones, a non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can be effective in quantitatively forming the enolate before adding the aldehyde.[7] 2. Increase Reaction Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. Monitor the reaction closely by TLC to avoid decomposition. 3. Increase Reaction Time: Some reactions simply require more time to reach completion. |
| Formation of Multiple Products/Spots on TLC | 1. Self-Condensation of the Ketone: If the ketone can enolize on both sides of the carbonyl, self-condensation can occur. 2. Cannizzaro Reaction of the Aldehyde: If a strong base is used with an aldehyde that has no α-hydrogens, it can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.[6] 3. Formation of the Aldol Addition Product: Incomplete dehydration can lead to the presence of the β-hydroxy ketone intermediate. | 1. Use a Pre-formed Enolate: Generating the enolate of the deoxybenzoin first with a strong, non-nucleophilic base at low temperature and then adding the aldehyde can minimize self-condensation. 2. Control Stoichiometry and Addition Rate: Use a slight excess of the ketone and add the base slowly to the mixture of the ketone and aldehyde. This keeps the concentration of free base low and favors the desired crossed condensation. 3. Promote Dehydration: If the aldol addition product is observed, adding a dehydrating agent or increasing the reaction temperature can facilitate its conversion to the chalcone. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Residual starting materials or side products can prevent crystallization. 2. Product is Inherently an Oil: Some chalcones are low-melting solids or oils at room temperature. | 1. Thorough Purification: Utilize column chromatography to separate the desired product from impurities. Common eluents for chalcones include mixtures of hexane and ethyl acetate.[8] 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane. 3. Characterize as an Oil: If crystallization is unsuccessful, the product can be characterized in its oily state using spectroscopic methods (NMR, IR, MS). |
| Reaction Works Well at Small Scale but Fails on Scale-up | 1. Inefficient Heat Transfer: Exothermic reactions can overheat on a larger scale if not adequately cooled, leading to side reactions. 2. Poor Mixing: Inadequate stirring can lead to localized high concentrations of base, promoting side reactions. | 1. Controlled Addition and Cooling: Add the base solution dropwise using an addition funnel and maintain the reaction temperature with an ice bath. 2. Use a Mechanical Stirrer: For larger scale reactions, a mechanical stirrer is more effective than a magnetic stir bar at ensuring homogeneous mixing. |
Experimental Protocols
Here are two detailed protocols for improving the yield of the Claisen-Schmidt condensation with this compound.
Protocol 1: Standard Base-Catalyzed Condensation
This protocol is a good starting point for optimization.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in a minimal amount of ethanol at room temperature.
-
Base Addition: In a separate beaker, prepare a solution of KOH (1.2 equivalents) in ethanol. Slowly add the KOH solution dropwise to the stirring solution of the ketone and aldehyde over a period of 15-20 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 2-4 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.[3]
-
Workup: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate of the crude chalcone should form.
-
Neutralization: Slowly add dilute HCl to neutralize the excess base until the solution is pH neutral.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified chalcone.[9]
Protocol 2: Solvent-Free Grinding Method (Green Chemistry Approach)
This method can offer high yields, shorter reaction times, and easier purification.[10][11]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH), solid pellets or powder
-
Mortar and pestle
-
Deionized water
Procedure:
-
Grinding: In a mortar, combine this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent).
-
Catalyst Addition: Add solid NaOH (0.2 equivalents) to the mixture.
-
Reaction: Grind the mixture vigorously with the pestle at room temperature for 5-15 minutes. The mixture will likely become a paste and may solidify.
-
Workup: Add cold water to the mortar and continue to grind to break up the solid product and dissolve the NaOH.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The product obtained from this method is often of high purity. If necessary, it can be recrystallized from ethanol.[11]
Visualizing the Workflow
Logical Flow of a Claisen-Schmidt Condensation Experiment
Caption: Workflow for a typical Claisen-Schmidt condensation.
Mechanistic Overview of Base-Catalyzed Claisen-Schmidt Condensation
Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation.
Quantitative Data Summary
The following table provides a summary of reaction conditions and yields for Claisen-Schmidt condensations from various literature sources to serve as a starting point for your optimizations.
| Ketone | Aldehyde | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | NaOH (catalytic) | Ethanol | RT | 2-4 | ~85 | |
| Substituted Acetophenones | Substituted Benzaldehydes | KOH (1.2) | Ethanol | RT | 4-5 | 72-92 | [12][13] |
| Cyclopentanone | Benzaldehyde | NaOH (0.2) | None (Grinding) | RT | 5 min | 98 | [10] |
| 2-Acetyl Benzimidazole | Various Aldehydes | Base | Not specified | Not specified | Not specified | Variable | [3] |
| Acetone | 4-Fluorobenzaldehyde | NaOH | Ethanol/Water | RT | 0.5-1 | Not specified | [5] |
References
-
V.K. Ahluwalia, Name Reactions in Organic Synthesis, Cambridge University Press.
-
Magritek, Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class, Magritek Application Note.
-
Taylor & Francis, Claisen-Schmidt condensation – Knowledge and References.
-
Unknown, Claisen-Schmidt Condensation Preparation of Dibenzalacetone.
-
A. F. M. Motiur Rahman, et al., A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α, Molecules, 2011.
-
Nevolab, Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH, Reaction Note 2201.
-
ResearchGate, Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts.
-
PraxiLabs, Claisen Schmidt Reaction (Mixed Aldol Condensation).
-
ResearchGate, Yields obtained in Claisen-Schmidt condensation.
-
R. C. Neuman, Jr., Chapter 18 Reactions of Enolate Ions and Enols.
-
Trade Science Inc., Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity.
-
R. C. Neuman, Jr., Chapter 23. Carbonyl Condensation Reactions.
-
Chemistry LibreTexts, 23.7: The Claisen Condensation Reaction.
-
ResearchGate, Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c.
-
I. G. Farr, et al., Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay, Molecules, 2010.
-
V. Vashchenko, et al., Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes, Synthesis, 2007.
-
JETIR, SYNTHESIS OF CHALCONES.
-
Unknown, Chapter 17: Carbonyl Based Nucleophiles.
-
The Organic Chemistry Tutor, Enolate Reactions - Direct Alkylation of Ketones With LDA.
-
S. K. Sahu, et al., Synthesis and Physico Chemical Studies of Some Chalcone and Their Derivatives as Potential Antimicrobial Agents, Research Journal of Pharmacy and Technology, 2012.
-
ResearchGate, ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM.
-
A. A. Al-Amiery, et al., Synthesis and preliminary biological assessment of novel chalcone derivatives derived from Duff's formylated mephenesin, Journal of Medicinal and Pharmaceutical Chemistry Research, 2022.
Sources
- 1. nevolab.de [nevolab.de]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. praxilabs.com [praxilabs.com]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. rjptonline.org [rjptonline.org]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of Fluorinated Diarylethanones
Welcome to the technical support center for the purification of fluorinated diarylethanones. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of molecules. The unique physicochemical properties imparted by fluorine substitution, while beneficial for medicinal chemistry, often introduce complexities into the purification process. This resource aims to equip you with the knowledge to navigate these challenges effectively, ensuring the isolation of high-purity compounds essential for your research.
I. Understanding the Core Challenges
The introduction of fluorine into a diarylethanone scaffold significantly alters its electronic properties, polarity, and intermolecular interactions. These changes are the root cause of many purification difficulties.
-
Altered Polarity: Fluorine's high electronegativity creates strong dipole moments, which can dramatically change the polarity of the molecule compared to its non-fluorinated analog. This effect is not always intuitive, as the increased hydrophobic surface area can counteract the increased polarity, making predictions of chromatographic behavior challenging[1].
-
Co-eluting Impurities: The synthesis of fluorinated diarylethanones can result in byproducts with very similar polarities to the desired product, leading to difficult separations by chromatography. These can include regioisomers, over-fluorinated or under-fluorinated species, and unreacted starting materials[2].
-
Product Stability: While the carbon-fluorine bond is generally strong, certain fluorinated compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during column chromatography[3][4].
-
Crystallization Difficulties: The same intermolecular forces that make fluorinated compounds interesting can also hinder crystallization. Fluorine atoms can participate in a variety of weak interactions (hydrogen bonds, halogen bonds) that can lead to the formation of oils or amorphous solids instead of well-defined crystals[5][6][7].
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the purification of your fluorinated diarylethanone.
Question 1: My fluorinated diarylethanone is streaking or tailing on the TLC plate and the column. What's causing this and how can I fix it?
Answer:
Streaking or tailing during silica gel chromatography is often indicative of interactions between your compound and the stationary phase beyond simple partitioning. For fluorinated diarylethanones, this can be due to a few factors:
-
Cause A: Acidity of Silica Gel: The slightly acidic nature of silica gel can lead to unwanted interactions with your compound, especially if it possesses basic functional groups or is prone to acid-catalyzed decomposition.
-
Solution A1: Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% in the eluent), before packing your column.
-
Solution A2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Cause B: Strong Interaction with Silanols: The ketone oxygen and any other polar groups on your diarylethanone can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.
-
Solution B1: Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or acetic acid to your eluent can help to cap the active sites on the silica gel and improve peak shape. For carboxylic acid impurities, adding a small amount of acetic acid to the eluent can help by keeping the impurity in its less polar, protonated form[4].
-
Solution B2: Use "Fluorous" Chromatography: For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be a powerful technique. This utilizes a fluorinated stationary phase that preferentially retains fluorinated molecules, allowing for their separation from non-fluorinated impurities[8].
Question 2: I'm having trouble separating my desired fluorinated diarylethanone from a very close-running impurity. What strategies can I employ?
Answer:
Separating closely eluting compounds requires optimizing the selectivity of your chromatographic system.
-
Strategy 1: Fine-tune the Eluent System:
-
Solvent Strength vs. Selectivity: Instead of just increasing the overall polarity of the eluent (which may decrease resolution), try using solvent mixtures that offer different selectivities. For example, replacing a hexane/ethyl acetate system with a dichloromethane/methanol or a toluene/acetone system can alter the interactions with the stationary phase and improve separation.
-
Isocratic vs. Gradient Elution: A shallow gradient elution can often provide better separation for closely eluting compounds than an isocratic elution.
-
-
Strategy 2: Change the Stationary Phase:
-
As mentioned before, switching to alumina or a bonded-phase silica can provide different retention characteristics. For reverse-phase chromatography (C18 silica), the elution order is reversed, with more polar compounds eluting first.
-
-
Strategy 3: Recrystallization: If chromatography fails to provide the desired purity, recrystallization is a powerful alternative. The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble or insoluble at all temperatures[7]. A systematic solvent screening is crucial (see Protocol Section).
Question 3: My yield is very low after purification. Where could my product be going?
Answer:
Low recovery can be a frustrating issue. Here's a systematic way to troubleshoot it:
-
Possibility 1: Incomplete Elution from the Column: Your compound may be strongly adsorbed to the silica gel.
-
Solution: After your main product has eluted, flush the column with a much more polar solvent (a "methanol purge") to see if any additional material comes off. If so, your initial eluent was not strong enough.
-
-
Possibility 2: Decomposition on the Column: As discussed, some fluorinated compounds can be unstable on silica.
-
Solution: Perform a "spot test" by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If you see significant decomposition at the baseline, silica gel chromatography may not be suitable. Consider the alternative stationary phases mentioned earlier.
-
-
Possibility 3: Physical Loss During Workup:
-
Solution: Be meticulous in your workup procedure. Ensure you are thoroughly extracting your product from the aqueous phase and completely transferring all solutions. Rinsing glassware with the extraction solvent can help recover adsorbed material[3].
-
-
Possibility 4: Volatility: Some smaller fluorinated diarylethanones might have some volatility.
-
Solution: Be cautious when removing solvent under reduced pressure (rotoevaporation). Use a lower temperature and avoid leaving the flask on the evaporator for an extended period after the solvent is gone.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use reverse-phase chromatography for my fluorinated diarylethanone?
A1: Absolutely. Reverse-phase chromatography on C18-functionalized silica is an excellent alternative to normal-phase chromatography, especially for more polar fluorinated compounds. The retention mechanism is based on hydrophobic interactions, so the elution order will be the inverse of what you see on silica gel. This can be very effective for separating compounds that are difficult to resolve on silica.
Q2: How does the position and number of fluorine atoms affect the purification strategy?
A2: The position and number of fluorine atoms have a profound impact on the molecule's properties.
-
Positional Isomers: Fluorine substitution at different positions on the aromatic rings can lead to significant differences in dipole moment and, consequently, polarity. This can sometimes be exploited for chromatographic separation.
-
Polyfluorination: As the number of fluorine atoms increases, the compound may become more "fluorous" in character. This can decrease its solubility in common organic solvents and may make fluorous chromatography a more attractive option. Polyfluorination can also influence crystal packing, sometimes making crystallization more challenging[5].
Q3: My compound won't crystallize; it just oils out. What should I do?
A3: "Oiling out" is a common problem, especially with highly polar or flexible molecules. Here are some techniques to try:
-
Slower Cooling: Allow the saturated solution to cool to room temperature very slowly, and then gradually cool it further in a refrigerator or freezer.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Solvent System Change: The choice of solvent is critical. Try a different solvent or a two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
Purity: Oiling out is often a sign of impurities. Try to purify the material further by chromatography before attempting recrystallization again.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is always best for confirming purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are standard for structural confirmation. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool. It provides a distinct signal for each unique fluorine environment and is highly sensitive to impurities, often revealing small amounts of contaminants that are not visible in the ¹H NMR spectrum[9][10].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity (from the LC trace) and the molecular weight (from the MS) of your compound.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid.
IV. Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization of a Fluorinated Diarylethanone
This protocol provides a structured approach to identifying a suitable solvent system for recrystallization.
-
Preparation: Place a small amount (10-20 mg) of your crude fluorinated diarylethanone into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Start with common solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, water).
-
Solubility Assessment at Room Temperature:
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "soluble" solvent in a two-solvent system.
-
If the compound is insoluble or sparingly soluble, it is a potential candidate for a single-solvent recrystallization.
-
-
Heating: For the test tubes where the compound was sparingly soluble, gently heat the solvent to its boiling point. Add more solvent dropwise until the compound just dissolves.
-
Cooling and Observation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If crystals form, you have identified a promising single-solvent system.
-
If the compound remains in solution, try placing the test tube in an ice bath or a freezer.
-
If the compound "oils out," the solvent is likely not suitable on its own.
-
-
Two-Solvent System Trial:
-
Take a test tube where the compound was highly soluble at room temperature.
-
Add a second solvent (the "anti-solvent") in which the compound is known to be insoluble, dropwise, until the solution becomes cloudy (turbid).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly. The formation of crystals indicates a good two-solvent system.
-
| Solvent | Polarity Index | Boiling Point (°C) | Typical Use |
| Hexane | 0.1 | 69 | Non-polar, often used as an anti-solvent. |
| Toluene | 2.4 | 111 | Good for aromatic compounds. |
| Dichloromethane | 3.1 | 40 | Good general-purpose solvent, but volatile. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, very common. |
| Acetone | 5.1 | 56 | Polar, good solvent but can be too strong. |
| Ethanol | 5.2 | 78 | Polar, protic, good for H-bond donors/acceptors. |
| Water | 10.2 | 100 | Very polar, often used as an anti-solvent. |
V. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a fluorinated diarylethanone.
Caption: Decision workflow for purification.
VI. References
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
-
CrystEngComm. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? Royal Society of Chemistry.
-
Gauthier, J. R., & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278–3286.
-
Colby, D. A. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. University of Mississippi.
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(12), 2036.
-
Kabza, K. G., Chapados, C., Gestner, B., & Varma, R. (2000). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Electronic Conference on Synthetic Organic Chemistry.
-
Gauthier, J. R., & Mabury, S. A. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology.
-
Umemoto, T., & Ishihara, S. (2013). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 9, 2200–2266.
-
Maruoka, K., & Hashimoto, T. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5262–5265.
-
Urban, S., & Sentker, K. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(11), 6219–6228.
-
Cao, C., et al. (2015). Corrigendum to “Purification and characterization of fluorinated ketone reductase from Geotrichum candidum NBRC 5767” [Biochem. Eng. J. 76 (2013) 13–16]. Biochemical Engineering Journal, 93, 296.
-
Sun, W. C., Gee, K. R., & Haugland, R. P. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 10(3), 544–554.
-
Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Retrieved from [Link]
-
Patsnap. (2024, May 9). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse.
-
Zhang, W., et al. (2021). Analysis of fluorinated compounds by micellar electrokinetic chromatography-mass spectrometry. Journal of Chromatography A, 1645, 462104.
-
Gauthier, J. R., & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. ResearchGate.
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
-
Chemistry Stack Exchange. (2024, June 4). Purifying Fluorinated Alcohol via flash Chromatography.
-
Bernús, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
-
Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 127(24), 8826–8828.
-
ResearchGate. (2017). Protein purification troubleshooting.
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.
-
Hench, L. L. (1986). Retention of Fluorine in Silica Gels and Glass. Journal of Non-Crystalline Solids, 81(1-2), 1-13.
-
Kimata, K., et al. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies, 21(13), 1965-1981.
-
Graether, S. P., & Patel, T. R. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences, 6, 2.
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
-
Wang, F., & Li, X. (2020). Carbodefluorination of fluoroalkyl ketones via a carbene-initiated rearrangement strategy. Nature Communications, 11(1), 512.
-
BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
-
Guo, H., & Yang, J. (2006). Effects of fluorine on crystallization, structure and performances of lithium aluminosilcate glass ceramic. Journal of the European Ceramic Society, 26(1-2), 113-118.
-
Guo, H., & Yang, J. (2006). Effects of fluorine on crystallization, structure and performances of lithium aluminosilcate glass ceramic. OSTI.GOV.
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of fluorinated compounds by micellar electrokinetic chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(3-Fluorophenyl)-1-phenylethanone
Document ID: TSC-CHEM-40281503 Version: 1.0 Last Updated: January 22, 2026
Section 1: Introduction
Welcome to the technical support guide for the synthesis of 2-(3-Fluorophenyl)-1-phenylethanone (also known as 3'-Fluoro-2-phenylacetophenone)[1]. This deoxybenzoin derivative is a critical building block in medicinal chemistry and materials science. Achieving high purity is paramount, yet its synthesis is often complicated by the formation of structurally similar byproducts that can be challenging to identify and separate.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls associated with this synthesis. We will focus primarily on the Friedel-Crafts acylation pathway, a prevalent method for constructing this scaffold, and delve into the causality behind byproduct formation and the analytical strategies required for their definitive identification.
Section 2: Synthesis Overview and Recommended Protocol
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of benzene with 3-fluorophenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][3]
Core Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 3-fluorophenylacetyl chloride with AlCl₃. This ion is then attacked by the nucleophilic benzene ring in a classic electrophilic aromatic substitution reaction to form the desired ketone.[4][5]
Sources
preventing rearrangement in the synthesis of 2-(3-Fluorophenyl)-1-phenylethanone
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(3-Fluorophenyl)-1-phenylethanone. Here, we address common issues, with a focus on preventing unwanted side reactions and ensuring product integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the synthesis of this compound and related diarylethanone structures.
Question 1: I am planning a Friedel-Crafts synthesis of this compound and I'm concerned about carbocation rearrangement. Is this a common issue?
Answer: This is an excellent and crucial question. The concern about carbocation rearrangements stems from a related reaction, the Friedel-Crafts alkylation, where rearrangements through hydride or alkyl shifts are a significant limitation.[1][2][3]
However, in the case of Friedel-Crafts acylation , which is the standard method for synthesizing ketones like this compound, rearrangements are generally not observed .[1][4] The electrophile in this reaction is a resonance-stabilized acylium ion (R-C≡O⁺). This ion is significantly more stable than a typical carbocation from an alkyl halide and does not have the same propensity to rearrange.[4] Therefore, you can confidently use Friedel-Crafts acylation to install the acyl group without the risk of skeletal rearrangement that plagues the alkylation counterpart.[1]
Question 2: What are the primary synthetic routes to prepare this compound?
Answer: There are two main disconnection strategies for this target molecule:
-
Friedel-Crafts Acylation: This is the most direct and common approach. It involves reacting benzene with 3-fluorophenylacetyl chloride (or the corresponding acid anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] This forms the bond between the benzene ring and the carbonyl carbon.
-
Alternative Methods (Rearrangement-Free): For cases where Friedel-Crafts conditions are undesirable (e.g., due to sensitive functional groups on the substrate), other methods can be employed. These include:
-
Willgerodt-Kindler Reaction: This method modifies a precursor ketone, such as 3'-fluoroacetophenone, to introduce the second aryl ring via a thioamide intermediate.[7][8]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Suzuki or Sonogashira couplings provide highly selective and predictable ways to form the C-C bond, completely avoiding the possibility of rearrangement.[9][10][11]
-
Question 3: My Friedel-Crafts acylation is giving a low yield or multiple unexpected products. What are the common causes?
Answer: While rearrangement isn't the issue, other problems can arise. The most common culprits are:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate it.[12]
-
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, effectively sequestering it.[12] For this reason, Friedel-Crafts acylation often requires stoichiometric, rather than catalytic, amounts of the Lewis acid.
-
Deactivated Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., those with -NO₂ or -CF₃ groups).[2][4] While the fluorine in your starting material is deactivating, the reaction should still proceed.
-
Sub-optimal Temperature: These reactions can be exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, some systems require heating to proceed at a reasonable rate.
Question 4: Are there robust, rearrangement-free alternatives if I want to avoid Friedel-Crafts conditions entirely?
Answer: Absolutely. If your substrates are incompatible with strong Lewis acids or you require an orthogonal synthetic strategy, modern cross-coupling reactions are the ideal solution.
-
Suzuki-Miyaura Coupling: This involves the reaction of an aryl boronic acid with an aryl halide. For your target, you could couple phenylboronic acid with a derivative of 3-fluorophenylacetic acid. This reaction is catalyzed by palladium and is known for its high functional group tolerance and complete absence of rearrangement.[13][14][15]
-
Sonogashira Coupling: This method couples a terminal alkyne with an aryl halide.[10][16] It could be used to construct the carbon backbone, followed by a reduction or hydration step to yield the target ketone. Like the Suzuki coupling, it is highly specific and rearrangement is not a mechanistic possibility.
Section 2: Troubleshooting Guide for the Friedel-Crafts Acylation Route
This guide provides a systematic approach to diagnosing and solving issues encountered when using the Friedel-Crafts acylation to synthesize this compound.
Problem: Low Yield, Multiple Products, or Suspected Isomer Formation
Even without rearrangement, side products can form. This workflow will help you identify the cause and rectify the issue.
Caption: A systematic workflow for troubleshooting and verifying the synthesis of this compound.
Detailed Protocol: Optimized Friedel-Crafts Acylation
This protocol is designed to minimize side reactions and maximize the yield of the desired product.
Materials:
-
3-Fluorophenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of 3-Fluorophenylacetyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 1.0 eq of 3-fluorophenylacetic acid with 1.5 eq of thionyl chloride.
-
Heat the mixture gently to 50-60 °C for 1-2 hours, or until gas evolution ceases.
-
Rationale: This converts the carboxylic acid to the more reactive acyl chloride, which is necessary for the Friedel-Crafts reaction.
-
Remove excess thionyl chloride under reduced pressure. The resulting crude 3-fluorophenylacetyl chloride can be used directly or purified by vacuum distillation.
-
-
Friedel-Crafts Acylation:
-
Set up a dry, three-necked flask under an inert atmosphere (N₂ or Ar) and cool it to 0 °C in an ice bath.
-
Add anhydrous benzene (as the reactant and solvent) or an anhydrous solvent like DCM followed by 1.0-1.2 eq of benzene.
-
Carefully and portion-wise, add 1.1 eq of anhydrous aluminum chloride (AlCl₃).
-
Rationale: The reaction is highly exothermic and controlling the temperature prevents side reactions. Anhydrous conditions are critical to prevent deactivation of the AlCl₃ catalyst.[12]
-
Slowly, add a solution of the crude 3-fluorophenylacetyl chloride (1.0 eq) in a small amount of anhydrous DCM dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and cautiously quench it by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Rationale: The acidic workup hydrolyzes the aluminum-ketone complex and separates the inorganic salts into the aqueous layer.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Reactivity | Stoichiometry | Considerations |
| AlCl₃ | High | >1 equivalent | Standard, cost-effective, but highly hygroscopic. |
| FeCl₃ | Moderate | >1 equivalent | Milder than AlCl₃, can be more selective. |
| BF₃·OEt₂ | Moderate | Catalytic/Stoich. | Easier to handle liquid, but may be less reactive. |
| ZnCl₂ | Low | Stoichiometric | Generally used for more activated systems. |
Section 3: Alternative Rearrangement-Free Synthesis Protocols
For maximum selectivity and to avoid harsh Lewis acids, consider these modern synthetic methods.
Method A: The Willgerodt-Kindler Reaction
This reaction converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to a carboxylic acid or its derivatives. It effectively moves the carbonyl group to the end of the alkyl chain while oxidizing the terminal methyl group.
Principle: An aryl ketone (e.g., 1-(3-fluorophenyl)ethanone) is heated with sulfur and a secondary amine (like morpholine) to form a thiomorpholide. Hydrolysis of this intermediate yields the corresponding phenylacetic acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 2-(3-Fluorophenyl)-1-phenylethanone
Welcome to the technical support center for the scale-up synthesis of 2-(3-Fluorophenyl)-1-phenylethanone. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. Here, we address common challenges, provide troubleshooting advice, and present detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most pressing questions and issues encountered during the scale-up process.
Q1: What are the primary viable synthetic routes for the large-scale production of this compound, and how do I choose between them?
When considering scale-up, the two most common and industrially vetted routes are the Friedel-Crafts Acylation and a Grignard-based synthesis. The choice is not trivial and depends on a multi-faceted analysis of your facility's capabilities, cost constraints, and environmental policies.
-
Route A: Friedel-Crafts Acylation This classic electrophilic aromatic substitution involves reacting benzene with 3-fluorophenylacetyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
-
Pros: It is a robust, well-understood, and often high-yielding reaction. The starting materials are generally accessible.
-
Cons: The reaction requires a stoichiometric amount, or often an excess, of AlCl₃, which generates a large volume of acidic aqueous waste during workup, posing significant environmental and cost challenges. The reaction and subsequent quench are highly exothermic and require stringent temperature control.[1]
-
-
Route B: Grignard-based Synthesis This route involves the reaction of a 3-fluorobenzylmagnesium halide (prepared from 3-fluorobenzyl chloride or bromide) with benzonitrile, followed by acidic hydrolysis.
-
Pros: This approach can be more atom-economical and avoids the large-scale use of aluminum chloride.
-
Cons: Grignard reagents are highly sensitive to moisture and air, demanding a scrupulously anhydrous and inert reaction environment, which can be challenging to maintain in large reactors.[3][4] The reaction's initiation can be inconsistent at scale, and the ethereal solvents typically used (like THF or Et₂O) are highly flammable and can form explosive peroxides.
-
Decision Framework:
To aid in your selection, consider the following decision-making workflow:
Caption: Decision tree for synthesis route selection.
Q2: [Friedel-Crafts] My acylation reaction is stalling or providing poor yields at a larger scale. What are the common culprits?
Low conversion or yield in a scaled-up Friedel-Crafts reaction often points to issues with reagents, stoichiometry, or reaction conditions.
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic. Any moisture in the solvent, benzene, or acyl chloride will consume the catalyst, rendering it inactive. Ensure all materials are rigorously dried and the reaction is performed under a dry, inert atmosphere (N₂ or Argon).
-
Catalyst Stoichiometry and Quality: A key mechanistic feature is that the product ketone complexes with AlCl₃, sequestering the catalyst.[1] Therefore, you must use at least one equivalent of AlCl₃ for the acyl chloride and another for the product. A slight excess (e.g., 2.1 - 2.2 equivalents total) is often required at scale to account for minor impurities. Use a high-quality, anhydrous grade of AlCl₃.
-
Insufficient Temperature Control: While the reaction is exothermic, some initial thermal input may be needed to overcome the activation energy. Conversely, if the temperature rises too high, side reactions like polymerization or unwanted isomer formation can occur. Maintain a consistent temperature profile as determined by your process safety studies.
-
Poor Mixing: In large reactors, inefficient agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the reactor's mixing is adequate for the reaction mass.
Q3: [Grignard] I'm struggling with initiating the Grignard reaction in our 100L reactor. How can I achieve consistent initiation?
This is a classic scale-up challenge. The passivation layer on the magnesium surface is often the cause.
-
Magnesium Activation: Ensure you are using fresh, high-quality magnesium turnings. Chemical activation is often necessary at scale. Common methods include adding a few crystals of iodine, a small amount of 1,2-dibromoethane, or a pre-formed Grignard reagent from a previous batch to the initial charge of magnesium and solvent.[5]
-
Mechanical Activation: Vigorous stirring can help break the passivation layer. Some reactors are equipped with baffles that increase turbulence and aid this process.
-
Exotherm as an Indicator: Initiation is marked by a noticeable exotherm. Monitor the batch temperature closely after adding a small portion of the 3-fluorobenzyl halide. Do not add the bulk of the halide until you have clear evidence of initiation. A "runaway" reaction can occur if a large amount of unreacted halide accumulates before a delayed initiation.
Q4: [Purification] Column chromatography is not a viable option for purifying the 50 kg of crude product. What purification strategies should I develop?
At scale, crystallization is the preferred method for purification.
-
Solvent Screening: Conduct a systematic screening of various solvents and solvent systems. The ideal solvent will dissolve the crude product at an elevated temperature but provide low solubility for the product and high solubility for impurities at a lower temperature.
-
Antisolvent Crystallization: Dissolve the crude product in a "good" solvent and then slowly add a miscible "antisolvent" in which the product is insoluble to induce crystallization.
-
Control Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling profile generally yields larger, purer crystals. A crash-cool can trap impurities.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can control the crystal form (polymorph) and provide a template for growth, leading to a more consistent product.
Table 1: Potential Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Isopropanol, Ethanol | Good balance of polarity; often effective for ketones. |
| Esters | Ethyl Acetate | Medium polarity solvent. |
| Hydrocarbons | Heptane, Toluene | Non-polar; often used as antisolvents. |
| Ketones | Acetone, MEK | Use with caution to avoid self-condensation byproducts. |
| Mixtures | Heptane/Ethyl Acetate, Toluene/Isopropanol | Allows for fine-tuning of polarity and solubility. |
Q5: [Safety] What are the most critical safety assessments I must perform before attempting a 20 kg scale synthesis?
A thorough process safety assessment is non-negotiable. Failure to understand the thermal hazards of your reaction is one of the leading causes of serious incidents during scale-up.
-
Differential Scanning Calorimetry (DSC): This analysis will determine the onset temperature of any exothermic decomposition of your starting materials, intermediates, and the final product.[6] This data defines the maximum safe operating temperature.
-
Reaction Calorimetry (RC1): An RC1 study will measure the heat of reaction, the rate of heat generation, and the heat capacity of the reaction mixture. This information is absolutely critical for ensuring your plant reactor's cooling system can handle the heat load generated by the reaction, preventing a thermal runaway.
-
Hazard and Operability Study (HAZOP): This is a systematic, team-based review of the process to identify potential deviations from the intended design and their consequences. It addresses "what if" scenarios like "what if cooling fails?" or "what if the wrong reagent is charged?".
Caption: A typical workflow for process safety assessment.
Experimental Protocols for Scale-Up
The following protocols are provided as a starting point and must be adapted based on your specific equipment and the results of your safety assessments.
Protocol 1: Friedel-Crafts Acylation Route (Illustrative 10 kg Scale)
Critical Safety Note: This reaction is highly exothermic and generates corrosive HCl gas. It must be run in a suitable pressure-rated reactor with excellent cooling capacity and an attached scrubber system.
-
Reactor Preparation: Ensure the reactor is meticulously clean and dry. Purge the reactor with dry nitrogen for at least 2 hours.
-
Reagent Charge:
-
Charge the reactor with anhydrous benzene (60 L).
-
Begin cooling the benzene to 0-5 °C.
-
Under a nitrogen blanket and with vigorous stirring, slowly charge anhydrous aluminum chloride (AlCl₃) (15.0 kg, ~2.1 eq). The addition is exothermic; maintain the temperature below 10 °C.
-
-
Acyl Chloride Addition:
-
Once the AlCl₃ slurry is homogeneous and the temperature is stable at 0-5 °C, begin the slow, dropwise addition of 3-fluorophenylacetyl chloride (10.0 kg, 1.0 eq).
-
CRITICAL: Maintain the batch temperature between 5-10 °C throughout the addition. The addition rate must be dictated by the reactor's ability to remove heat. This step can take 4-8 hours.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-4 hours.
-
Monitor the reaction progress by a suitable in-process control (e.g., HPLC, GC).
-
-
Quench:
-
CRITICAL: Prepare a separate quench vessel with crushed ice and water (100 kg ice in 50 L water).
-
Slowly transfer the reaction mixture into the vigorously stirred ice/water slurry (reverse quench). This process is extremely exothermic and will generate large volumes of HCl gas. Ensure the quench vessel is well-vented to a scrubber. Maintain the quench temperature below 25 °C.
-
-
Work-up & Isolation:
-
Separate the organic (benzene) layer.
-
Wash the organic layer with 2M HCl (aq), followed by water, and finally a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the benzene layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a pre-determined solvent system (e.g., isopropanol/water).
-
Protocol 2: Grignard Synthesis Route (Illustrative 1 kg Scale)
Critical Safety Note: This reaction uses highly flammable solvents and moisture-sensitive reagents. All operations must be conducted under a strictly inert and dry atmosphere.
-
Reactor Preparation: Ensure the reactor and all addition funnels are oven- or flame-dried and assembled under a positive pressure of dry nitrogen.
-
Grignard Formation:
-
Charge the reactor with magnesium turnings (150 g, ~1.1 eq) and a few crystals of iodine.
-
Add anhydrous tetrahydrofuran (THF) (2 L).
-
Slowly add ~5% of a solution of 3-fluorobenzyl chloride (1.0 kg, 1.0 eq) in anhydrous THF (3 L).
-
Monitor for initiation (slight exotherm, disappearance of iodine color). If no initiation occurs, warm the mixture gently to 35-40 °C.
-
Once initiated, add the remaining 3-fluorobenzyl chloride solution at a rate that maintains a gentle reflux (~65 °C).
-
After addition, continue to stir at reflux for 1 hour to ensure complete formation.
-
-
Reaction with Nitrile:
-
Cool the freshly prepared Grignard reagent to 0-5 °C.
-
Slowly add a solution of benzonitrile (710 g, 0.98 eq) in anhydrous THF (2 L), maintaining the temperature below 15 °C.
-
Once the addition is complete, warm the mixture to room temperature and stir for 3-5 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully add 6M sulfuric acid (aq) to quench the reaction and hydrolyze the intermediate imine. This is an exothermic step.
-
Add ethyl acetate to extract the product. Separate the layers.
-
Wash the organic layer with water and then brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting crude oil/solid by crystallization as described in the purification FAQ.
-
References
- CN106278846A - A kind of method of synthesis 3,5 bis trifluoromethyl 1-Phenylethanone .s.
- 2-(3-Chlorophenyl)-1-phenylethanone Research Chemical. Benchchem.
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). PMC - NIH.
- Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. (2025).
- Friedel-Crafts Acyl
- Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. (2023).
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction.
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (Version 3). Synthesis of 1-Phenylethanol: A Grignard Reaction.
- Friedel–Crafts Acyl
- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2026). Journal of the American Chemical Society.
- 8a-Methyl-3,4,8,8a - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion rates in 2-(3-Fluorophenyl)-1-phenylethanone reactions
Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)-1-phenylethanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this synthetic transformation. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to systematically diagnose and resolve issues in your experimental work.
The synthesis of α-aryl ketones like this compound is a cornerstone transformation in medicinal chemistry. However, seemingly straightforward reactions can often be plagued by issues that diminish yield and purity. This guide is structured into a direct troubleshooting section for immediate problem-solving and a broader FAQ section for foundational knowledge.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most common and frustrating issues encountered during the synthesis. We will primarily focus on the Friedel-Crafts acylation pathway—a common method for this transformation—which involves the reaction of fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst.
Q1: My conversion rate is extremely low (<10%), and I'm recovering mostly unreacted starting materials. What are the primary causes?
This is the most frequent issue and almost always points to a fundamental problem with the reaction setup or reagents. The root cause is typically the inactivation of the electrophile-generating catalyst.
Causality Analysis: The Friedel-Crafts acylation relies on a strong Lewis acid (e.g., AlCl₃, FeCl₃) to abstract the chloride from phenylacetyl chloride, generating a highly reactive acylium ion.[1][2] This electrophile is then attacked by the electron-rich fluorobenzene ring. If the Lewis acid is compromised, the acylium ion never forms in sufficient concentration, and the reaction fails to initiate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion rates.
Potential Causes & Solutions:
| Potential Cause | Explanation | Diagnostic & Corrective Protocol |
| 1. Inactive Lewis Acid Catalyst | Lewis acids like AlCl₃ are extremely hygroscopic. Trace moisture from the air, solvents, or glassware will hydrolyze and deactivate the catalyst. Commercially available AlCl₃ can also degrade over time, often appearing yellowish and clumpy. | Protocol: Use a fresh, unopened bottle of high-purity, anhydrous aluminum chloride (or other Lewis acid). It should be a fine, white/off-white powder. When weighing, do so quickly in a dry environment (glove box preferred) and immediately seal the container. |
| 2. Non-Anhydrous Conditions | Water in the solvent (e.g., DCM, CS₂) or on the glassware will preferentially react with the Lewis acid catalyst before it can activate the phenylacetyl chloride. | Protocol: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents or solvents from a sealed bottle over molecular sieves. A drying tube (e.g., with CaCl₂) on top of the reaction condenser is mandatory. |
| 3. Insufficient Catalyst Loading | The product ketone contains a carbonyl oxygen that is a Lewis base. It will form a complex with the AlCl₃ catalyst.[2] Therefore, slightly more than one equivalent of the catalyst is required to both drive the reaction and account for product complexation. | Protocol: Ensure you are using at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically phenylacetyl chloride). For sluggish reactions, increasing the stoichiometry to 1.3 equivalents can sometimes improve conversion. |
| 4. Incorrect Reaction Temperature | The reaction is typically started at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive it to completion.[3] Failure to warm the reaction may result in it stalling. | Protocol: Follow a standard temperature profile: Cool the fluorobenzene/Lewis acid slurry to 0 °C. Add the phenylacetyl chloride dropwise, maintaining the temperature below 5 °C. After addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-12 hours. Monitor by TLC. |
Q2: The reaction stalls at ~50% conversion, and I see a complex mixture of byproducts on my TLC. What's going on?
Stalling combined with byproduct formation often points to issues with either the stability of the starting materials or competitive side reactions that consume the reagents or deactivate the catalyst.
Causality Analysis: The fluorine atom on fluorobenzene is an ortho-, para- director. While the desired product is the result of acylation, the newly formed ketone product contains an activating phenyl group and a deactivating acyl group. In Friedel-Crafts alkylation, the product is more reactive than the starting material, leading to polyalkylation.[4][5] While less common in acylation due to the deactivating nature of the acyl group, under harsh conditions or with highly active catalysts, side reactions can still occur.[5]
Potential Side Reactions & Solutions:
-
Isomer Formation:
-
The Issue: You will likely get a mixture of ortho-, meta-, and para-acylated products. The fluorine directs ortho and para, but the meta product, this compound, is the target. The steric hindrance at the ortho position often favors the para isomer. The formation of the desired meta isomer may be less favorable under standard Friedel-Crafts conditions, leading to a mixture and thus a lower yield of the specific target.
-
Solution: Isomer distribution is highly dependent on the solvent and Lewis acid used. Changing the solvent from dichloromethane to a more coordinating solvent like nitromethane, or using a milder Lewis acid like FeCl₃, can sometimes alter the isomeric ratio. Careful column chromatography is essential for separating the desired meta isomer from the para and ortho byproducts.[3]
-
-
Self-Condensation/Decomposition of Phenylacetyl Chloride:
-
The Issue: Phenylacetyl chloride can be unstable, especially in the presence of a strong Lewis acid. It can potentially undergo self-condensation or decompose, leading to a complex mixture of polymeric materials and reducing the amount available for the primary reaction.
-
Solution: Use freshly distilled or high-purity phenylacetyl chloride. Ensure the dropwise addition at 0 °C is slow and controlled to prevent localized heating that could accelerate decomposition.
-
Diagnostic Protocol: Reaction Monitoring
A robust Thin-Layer Chromatography (TLC) protocol is critical for diagnosis.
-
Prepare TLC Standards: Have spots for your starting materials (fluorobenzene and phenylacetyl chloride) and, if available, an authentic sample of the product.
-
Co-spotting: On your TLC plate, run a lane for the reaction mixture, a lane for the starting material, and a "co-spot" lane where you apply both the starting material and the reaction mixture on the same spot.
-
Analysis:
-
If the starting material spot is still very intense and the product spot is weak, the reaction has not proceeded (see Q1).
-
If you see multiple new spots in addition to the starting material and product, you have significant byproduct formation. Note their Rf values for developing a purification strategy.
-
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for this compound?
While Friedel-Crafts acylation is a classic approach, other methods are also employed, particularly to overcome issues of regioselectivity.
-
Route 1: Friedel-Crafts Acylation: As discussed, this involves reacting fluorobenzene with phenylacetyl chloride using a Lewis acid like AlCl₃. It's direct but can suffer from isomer formation.[6]
-
Route 2: Grignard-type Reactions: This can involve the reaction of a 3-fluorophenyl magnesium bromide with phenylacetaldehyde followed by oxidation, or other similar organometallic couplings.[7][8] These routes offer better regiochemical control but require strictly anhydrous conditions.
-
Route 3: Reductive Coupling and Oxidation: One documented synthesis involves reacting 3-fluorobenzaldehyde with benzyl chloride in the presence of zinc dust to form the intermediate alcohol, 1-(3-fluorophenyl)-2-phenylethanol.[3] This alcohol is then oxidized to the desired ketone using an oxidizing agent like Jones reagent.[3] This is an excellent alternative if isomer control is a major issue with the Friedel-Crafts route.
-
Route 4: Palladium-Catalyzed Cross-Coupling: Modern methods involve the palladium-catalyzed coupling of an organometallic reagent with an appropriate acid chloride or other electrophile.[9][10] These methods offer high yields and functional group tolerance but often require more expensive catalysts and ligands.
Q: How does the fluorine substituent on the phenyl ring affect the reaction?
The fluorine atom has two opposing electronic effects:
-
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bond. This deactivates the ring, making it less reactive than benzene in electrophilic aromatic substitution.
-
Resonance Effect (+R): The lone pairs on the fluorine can be donated into the ring through resonance. This effect directs incoming electrophiles to the ortho and para positions.
The net result is that fluorobenzene is deactivated towards Friedel-Crafts reactions compared to benzene, but the substitution that does occur is directed to the ortho and para positions. This makes the synthesis of the meta isomer challenging via this route and is a key reason why conversion rates can be low and isomeric byproducts are a major concern.
Q: What are the critical parameters to control for a successful synthesis?
Caption: Key pillars for a successful synthesis.
-
Reagent Purity: Absolutely critical. Use anhydrous grade solvents and fresh, high-purity Lewis acids.
-
Moisture Exclusion: The single biggest point of failure. Oven/flame-dried glassware and an inert atmosphere (nitrogen or argon) are best practices.
-
Temperature Control: Prevents side reactions and ensures controlled initiation.
-
Stoichiometry: Use a slight excess (>1.0 eq) of the Lewis acid catalyst.
-
Reaction Monitoring: Use TLC to track the consumption of starting materials and the formation of products and byproducts. This tells you when the reaction is complete or has stalled.
Q: How can I best purify the final product?
Assuming the reaction worked but yielded a mixture, purification is key.
-
Work-up: The reaction is typically quenched by carefully pouring the mixture into ice-cold dilute HCl. This hydrolyzes the aluminum complexes and separates the organic product from inorganic salts. The organic layer is then washed with water, sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Column Chromatography: This is the most effective method for separating the desired 3-fluoro isomer from other isomers and non-polar impurities.[3] A silica gel stationary phase with a gradient eluent system, typically starting with a low polarity mixture like hexane/ethyl acetate (e.g., 98:2) and gradually increasing the polarity, is effective.
-
Recrystallization: If a solid product is obtained after chromatography that is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/isopropanol) can be used to achieve high purity.
References
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Biochemistry, Ketogenesis. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. YouTube. [Link]
-
The Synthesis and Utilization of Ketone bodies. Rose-Hulman Institute of Technology. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. [Link]
-
Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. RSC Publishing. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Systemic pH modifies ketone body production rates and lipolysis in man. ResearchGate. [Link]
-
1-(3-Fluorophenyl)-2-phenylethan-1-one. Pharmaffiliates. [Link]
- A kind of method of synthesis 3,5 bis trifluoromethyl 1-Phenylethanone.
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC - NIH. [Link]
-
Biochemistry, Ketone Metabolism. StatPearls - NCBI Bookshelf - NIH. [Link]
-
A systematic review and meta-regression of exogenous ketone infusion rates and resulting ketosis—A tool for clinicians and researchers. Frontiers. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Ketone α-alkylation at the more-hindered site. ResearchGate. [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl-)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]
- Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
-
Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ACS Publications. [Link]
-
18.2d EAS Friedel Crafts Alkylation and Acylation. YouTube. [Link]
-
Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. acgpubs.org [acgpubs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06769J [pubs.rsc.org]
- 8. CN106278846A - A kind of method of synthesis 3,5 bis trifluoromethyl 1-Phenylethanone .s - Google Patents [patents.google.com]
- 9. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(3-Fluorophenyl)-1-phenylethanone and its Isomers
Welcome to the technical support center for the purification of 2-(3-Fluorophenyl)-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of positional isomers of this compound. As a Senior Application Scientist, I will share field-proven insights to help you navigate the challenges of isolating the desired meta isomer from its ortho and para counterparts.
The Challenge: Understanding Isomer Formation
The synthesis of this compound, often achieved through methods like the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride, can lead to the formation of a mixture of positional isomers. The directing effects of the fluorine atom on the benzene ring result in the production of not only the desired meta (3-fluoro) isomer but also the ortho (2-fluoro) and para (4-fluoro) isomers as significant impurities.[1][2] The structural similarity of these isomers presents a significant purification challenge.
Table 1: Physicochemical Properties of Related Aromatic Ketones
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Acetophenone (Parent Compound) | 120.15 | 19-20 | 202 |
| 2-Fluoro-1-phenylethanone | 138.14 | 26 | Not available |
| 1-(2-Fluorophenyl)ethanone | 138.14 | 26-27 | ~181 |
| 2-(4-Chlorophenyl)-1-phenylethanone | 230.69 | 103-107 | 187 (at 8 mmHg) |
Purification Strategies: A Multi-faceted Approach
A successful purification strategy for isolating this compound typically involves a combination of chromatographic and crystallization techniques. The choice of method will depend on the scale of your synthesis, the required purity, and the available equipment.
Figure 1: A general workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Poor separation of isomers by column chromatography.
-
Cause: The polarity difference between the ortho, meta, and para isomers is often small, leading to co-elution with standard silica gel chromatography.
-
Solution:
-
Solvent System Optimization: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient or isocratic elution with a finely tuned solvent ratio will likely be necessary.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using stationary phases that offer different separation mechanisms. Phenyl-functionalized silica can enhance separation through π-π interactions with the aromatic rings of the isomers.
-
Problem 2: Difficulty in inducing crystallization of the desired meta-isomer.
-
Cause: The presence of isomeric impurities can inhibit crystal lattice formation. The target compound may also have a high solubility in the chosen solvent.
-
Solution:
-
Solvent Selection: The ideal crystallization solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution. A good starting point for aromatic ketones is a mixed solvent system, such as ethanol/water, or a hydrocarbon solvent like heptane with a small amount of a more polar co-solvent.[3]
-
Seeding: Introducing a small crystal of the pure meta-isomer can act as a template for crystal growth.
-
Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals rather than a precipitate.
-
Problem 3: The purified product is still contaminated with other isomers.
-
Cause: A single purification step may not be sufficient to achieve high purity.
-
Solution:
-
Iterative Purification: It may be necessary to perform multiple purification steps. For example, an initial flash chromatography separation to enrich the meta-isomer can be followed by one or more recrystallizations.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be a powerful tool for separating closely related isomers.
-
Frequently Asked Questions (FAQs)
Q1: How can I determine the isomeric ratio in my crude product and purified material?
A1: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying positional isomers.[4] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. UV detection is suitable for these aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers based on their boiling points and interactions with the stationary phase. The mass spectrometer provides fragmentation patterns that can help confirm the identity of each isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools for distinguishing between the isomers.[5][6][7] The fluorine atom's position on the phenyl ring will result in distinct chemical shifts and coupling patterns for the aromatic protons and the fluorine nucleus itself.
Q2: Are there any chemical methods to selectively remove the unwanted isomers?
A2: While physical separation methods are more common, in some cases, derivatization can be used. For example, if one isomer reacts at a significantly different rate with a particular reagent, this could potentially be exploited for selective removal. However, this approach requires careful development and may add extra steps to the overall process.
Q3: What are the key safety precautions when working with this compound and its isomers?
A3: As with any chemical research, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Isomer Separation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a composition of 50:50 (acetonitrile:water).
-
Linearly increase the acetonitrile concentration to 80% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Figure 2: Workflow for the analytical HPLC method.
Protocol 2: General Recrystallization Procedure
-
Solvent Screening: In small vials, test the solubility of your impure material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
References
-
Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. (n.d.). Retrieved from [Link]
-
The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. (2023). Processes, 11(5), 1515. MDPI AG. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Primesep SB Column. Retrieved from [Link]
-
AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]
- Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. (2019). Drug Testing and Analysis, 11(10), 1515-1527.
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (n.d.). Chinese Journal of Chemistry, 24(1), 101-105.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry, 25(16), 9031-9036.
-
ChemHelpASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Primesep SB Column | SIELC Technologies [sielc.com]
- 5. azom.com [azom.com]
- 6. m.youtube.com [m.youtube.com]
- 7. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-(3-Fluorophenyl)-1-phenylethanone
Welcome to the technical support center for optimizing catalytic reactions with 2-(3-Fluorophenyl)-1-phenylethanone. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of chiral molecules. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your catalyst selection and reaction optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and synthetically useful reactions involving this compound in a drug development context?
The primary and most critical reaction for this compound in pharmaceutical and fine chemical synthesis is its asymmetric reduction to the corresponding chiral alcohol, (1R,2S)- or (1S,2R)-2-(3-fluorophenyl)-1-phenylethanol.[1] This transformation is pivotal because the resulting chiral alcohol is a valuable building block for more complex molecules with specific biological activities.[1] The stereochemistry of the alcohol is often crucial for the efficacy and safety of the final drug candidate.
The main catalytic approaches for this transformation include:
-
Asymmetric Transfer Hydrogenation (ATH): This is a widely used, robust, and often highly enantioselective method.[2]
-
Asymmetric Hydrogenation (AH): Utilizing molecular hydrogen, this method is also highly effective and atom-economical.[3][4]
-
Chemoenzymatic Reduction: Biocatalysis using ketoreductases (KREDs) offers excellent selectivity under mild conditions.
-
Stoichiometric and Catalytic Borane Reductions: Methods like the Corey-Bakshi-Shibata (CBS) reduction provide predictable stereochemical outcomes.[1]
Q2: I need to synthesize a specific enantiomer of 2-(3-Fluorophenyl)-1-phenylethanol. Which catalyst system should I start with?
For high enantioselectivity in the reduction of aromatic ketones like this compound, the Noyori-type Ruthenium(II) catalysts are an excellent starting point.[5][6] Specifically, complexes of Ru(II) with a chiral N-sulfonylated 1,2-diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are renowned for their high efficiency and enantioselectivity in asymmetric transfer hydrogenation (ATH).[2]
-
To obtain the (R)-alcohol, you would typically use the (R,R)-TsDPEN ligand in your ruthenium complex.
-
Conversely, for the (S)-alcohol, the (S,S)-TsDPEN ligand would be employed.
These catalysts are commercially available and have a broad substrate scope, making them a reliable choice for initial screening.[2]
Q3: What is the mechanism of a Noyori-type Asymmetric Transfer Hydrogenation (ATH) and why is it so selective?
The high enantioselectivity of the Noyori-type ATH arises from a well-defined, six-membered ring transition state during the hydrogen transfer from the catalyst to the ketone.[7] The mechanism involves an "outer sphere" hydrogen transfer, where the ruthenium hydride and the proton on the coordinated amine are transferred to the carbonyl carbon and oxygen, respectively.
The stereochemical outcome is primarily governed by a stabilizing CH/π interaction between an aromatic ring of the substrate and the η⁶-arene ligand on the ruthenium center.[5] This interaction favors one specific orientation of the ketone in the catalyst's chiral pocket, leading to the preferential formation of one enantiomer.
Section 2: Catalyst Selection and Optimization
Q4: I am considering Asymmetric Transfer Hydrogenation (ATH). What are the key parameters to optimize?
Optimizing an ATH reaction involves a systematic evaluation of several parameters. Below is a table summarizing key variables and their typical starting points for the reduction of this compound.
| Parameter | Recommended Starting Point | Considerations |
| Catalyst | RuCl | Tethered Ru(II) catalysts can sometimes offer improved reactivity and selectivity.[8] |
| Catalyst Loading | 1 mol % | Can often be lowered to 0.1-0.01 mol % upon optimization. |
| Hydrogen Source | Formic acid/triethylamine (5:2 azeotrope) or 2-propanol | Formic acid/triethylamine is often faster. 2-propanol requires a base co-catalyst (e.g., KOH or t-BuOK). |
| Solvent | Methanol, Ethanol, or Water | Protic solvents are generally preferred. Aqueous conditions can be advantageous for some catalyst systems.[9] |
| Temperature | 25-40 °C | Higher temperatures may increase the reaction rate but can sometimes decrease enantioselectivity. |
| Concentration | 0.1 - 0.5 M | Higher concentrations are generally preferred for process efficiency. |
Q5: Are there viable alternatives to Ruthenium-based catalysts for this reduction?
Yes, several other catalytic systems can be highly effective:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane as the reducing agent.[1] The stereochemical outcome is highly predictable based on the catalyst's stereochemistry. This method is particularly useful if your substrate is sensitive to transition metals.
-
Biocatalysis with Ketoreductases (KREDs): Enzymes offer unparalleled selectivity under very mild reaction conditions (room temperature, neutral pH). A wide range of commercially available KREDs can be screened to find one with high activity and selectivity for this compound. This is an environmentally friendly "green" chemistry approach.
Section 3: Troubleshooting Guide
Q6: My reaction has stalled, and I'm observing low conversion. What are the likely causes and how can I fix it?
Low conversion in asymmetric hydrogenation or transfer hydrogenation can stem from several factors. Here's a systematic approach to troubleshooting this issue:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Oxygen Sensitivity: Ensure all reagents and the reaction vessel are thoroughly deoxygenated. Use Schlenk techniques or a glovebox. - Inhibitors: Impurities in the substrate or solvent (e.g., sulfur compounds, strong coordinating agents) can poison the catalyst. Purify the substrate and use high-purity, degassed solvents. - Product Inhibition: The product amine (in imine reductions) or alcohol can sometimes inhibit the catalyst. Consider running the reaction at a lower concentration or with a higher catalyst loading.[3] |
| Insufficient Catalyst Activity | - Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the turnover frequency. Monitor enantioselectivity, as it may decrease at higher temperatures. - Base Activation (for ATH with 2-propanol): Ensure the correct stoichiometry of a strong base (e.g., KOH, t-BuOK) is used to generate the active ruthenium hydride species.[10] |
| Poor Substrate Solubility | - Solvent Screening: If the substrate is not fully dissolved, the reaction will be slow. Screen different solvents or solvent mixtures to ensure complete dissolution. |
Caption: Troubleshooting workflow for low reaction conversion.
Q7: My enantioselectivity (ee) is lower than expected. How can I improve it?
Low enantioselectivity is a common challenge. The origin of enantioselectivity in Noyori-type catalysts is a delicate balance of non-covalent interactions.[5][11]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | - Lower the Temperature: Enantioselectivity often increases at lower temperatures. Try running the reaction at room temperature or even 0 °C, although this may require longer reaction times. |
| Incorrect Catalyst/Substrate Match | - Ligand Screening: The electronic and steric properties of the ligand are crucial. If TsDPEN gives poor results, consider screening other N-sulfonylated diamine ligands or different classes of ligands altogether (e.g., chiral phosphines for AH).[4] |
| Background Uncatalyzed Reaction | - Verify Catalyst Necessity: Run a control reaction without the chiral catalyst to ensure that the reducing agent itself is not causing a non-selective background reaction. |
| Racemization of Product | - Check Product Stability: Under certain conditions (e.g., strongly basic or acidic), the chiral alcohol product could potentially racemize. Analyze the ee at different time points to check for degradation. |
Caption: Key strategies for enhancing enantioselectivity.
Q8: I am working with a fluorinated substrate. Are there any specific side reactions I should be aware of?
Yes, a critical potential side reaction with fluorinated aromatic compounds is hydrodefluorination , where a C-F bond is cleaved and replaced with a C-H bond.[12][13] This can lead to the formation of 2-phenyl-1-phenylethanone as a byproduct, reducing the yield of the desired fluorinated alcohol and complicating purification.
Mitigation Strategies for Hydrodefluorination:
-
Catalyst Choice: Some catalysts are more prone to inducing hydrodefluorination than others. While Noyori-type catalysts are generally robust, if hydrodefluorination is observed, consider screening catalysts with different electronic properties. For instance, nickel-based catalysts have also been studied for hydrodefluorination.[14]
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help to minimize this side reaction. Over-reduction or prolonged exposure to the catalyst under harsh conditions can increase the likelihood of C-F bond cleavage.
-
Hydrogen Source: In some cases, the choice of hydride source can influence the extent of hydrodefluorination.
Section 4: Experimental Protocols & Data Analysis
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of this compound
This protocol is a general starting point and should be optimized for your specific setup.
Materials:
-
RuCl catalyst
-
This compound
-
Formic acid/triethylamine (5:2 azeotropic mixture), degassed
-
Anhydrous methanol, degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add RuCl (e.g., 0.01 mmol, 1 mol %).
-
Add degassed anhydrous methanol (e.g., 5 mL to achieve a 0.2 M concentration).
-
Add this compound (1.0 mmol).
-
Add the degassed formic acid/triethylamine mixture (e.g., 0.5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Enantiomeric Excess (ee) by Chiral HPLC
Determining the enantiomeric excess of the resulting 2-(3-Fluorophenyl)-1-phenylethanol is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Typical Chiral HPLC Conditions:
| Parameter | Example Condition |
| Chiral Stationary Phase (CSP) | Polysaccharide-based column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 or 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Procedure:
-
Prepare a standard solution of the racemic 2-(3-Fluorophenyl)-1-phenylethanol to determine the retention times of both enantiomers.
-
Prepare a dilute solution of your purified reaction product in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
References
-
ETH Zurich Research Collection. (n.d.). Asymmetric hydrogenation. Retrieved January 22, 2026, from [Link]
-
Wills, M., et al. (2017). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Dong, G. (2022). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Kuhn, S., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. Retrieved January 22, 2026, from [Link]
-
Inamdar, S. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. Retrieved January 22, 2026, from [Link]
-
Vyas, V., et al. (2020). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Acetophenone. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. Retrieved January 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved January 22, 2026, from [Link]
-
Braun, T. (2012). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. ACS Publications. Retrieved January 22, 2026, from [Link]
-
Martens, J. (2003). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Retrieved January 22, 2026, from [Link]
-
Bennett, D. J. (2018). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PubMed. Retrieved January 22, 2026, from [Link]
-
Kinjo, R. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
-
Takasago International Corporation. (2019). Asymmetric Transfer Hydrogenation Catalysts. Retrieved January 22, 2026, from [Link]
-
Ohkuma, T., & Noyori, R. (2012). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Center for Nonlinear Studies. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Enzymatic (hydro)defluorination examples. Retrieved January 22, 2026, from [Link]
-
Wang, W., & Wang, Q. (2010). A fluorinated dendritic TsDPEN-Ru(ii) catalyst for asymmetric transfer hydrogenation of prochiral ketones in aqueous media. Chemical Communications. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Retrieved January 22, 2026, from [Link]
-
Whittlesey, M. K., et al. (2009). Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes. PubMed. Retrieved January 22, 2026, from [Link]
-
Lund University. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (n.d.). Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Oestreich, M. (2010). Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. ACS Publications. Retrieved January 22, 2026, from [Link]
-
Scribd. (n.d.). Expt D-E_Worksheet_Chiral HPLC and NMR. Retrieved January 22, 2026, from [Link]
-
Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved January 22, 2026, from [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. assets.takasago.com [assets.takasago.com]
- 3. ethz.ch [ethz.ch]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorinated dendritic TsDPEN-Ru(ii) catalyst for asymmetric transfer hydrogenation of prochiral ketones in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cnls.lanl.gov [cnls.lanl.gov]
- 10. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Framework for the Comparative Analysis of 2-(Fluorophenyl)-1-phenylethanone Positional Isomers
In the landscape of pharmaceutical and materials science research, the subtle yet profound impact of isomeric differences cannot be overstated. Positional isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical properties, biological activities, and spectroscopic signatures.[1] This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of 2-(3-Fluorophenyl)-1-phenylethanone and its ortho- (2-) and para- (4-) substituted isomers.
The strategic placement of a fluorine atom on a phenyl ring is a cornerstone of modern medicinal chemistry.[2] Fluorine's high electronegativity and relatively small size can significantly alter a molecule's polarity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5] Consequently, a rigorous and systematic comparison of the 2-, 3-, and 4-fluorophenyl isomers of 1-phenylethanone is crucial for any research program utilizing this scaffold. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the rationale behind them.
Part 1: Unified Synthesis and Purification Strategy
A robust comparative analysis begins with a consistent and high-purity source of all three isomers. A unified synthetic approach ensures that any observed differences are attributable to the isomeric structure rather than variations in synthetic history. The Friedel-Crafts acylation offers a versatile and well-established route to this class of aromatic ketones.[6]
Experimental Protocol: Isomer Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Separately, dissolve phenylacetyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.
-
Isomer-Specific Step: In a separate flask, dissolve the respective fluorobenzene isomer (ortho-, meta-, or para-fluorobenzene, 1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic layer.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Causality Note: The use of a unified protocol is critical for minimizing batch-to-batch variability. Phenylacetyl chloride is chosen as the acylating agent to construct the 1-phenylethanone backbone. The subsequent purification by column chromatography is essential to remove any potential side products, ensuring high isomeric purity for the subsequent analytical comparisons.
Caption: Synthesis and Purification Workflow for Fluorophenyl Isomers.
Part 2: Comparative Physicochemical and Spectroscopic Analysis
With pure samples of each isomer—2-(2-fluorophenyl)-, 2-(3-fluorophenyl)-, and 2-(4-fluorophenyl)-1-phenylethanone—a head-to-head comparison of their fundamental properties can be conducted.
Physicochemical Properties
The position of the fluorine atom influences the molecule's dipole moment and crystal packing, which in turn affects properties like melting point and chromatographic retention time (a proxy for polarity).
| Property | 2-(2-Fluorophenyl)- | 2-(3-Fluorophenyl)- | 2-(4-Fluorophenyl)- | Rationale for Differences |
| Melting Point (°C) | Lower | Intermediate | Higher | The para-isomer often exhibits higher symmetry, allowing for more efficient crystal lattice packing, which typically results in a higher melting point. The ortho-isomer may have intramolecular interactions that disrupt packing. |
| Polarity (Rf value) | Higher | Intermediate | Lower | The overall molecular dipole moment changes with fluorine's position. Polarity generally follows the trend ortho > meta > para, which would be reflected in lower Rf values (higher retention) on a normal-phase TLC plate. |
Note: The data in this table is illustrative and represents expected trends based on established chemical principles. Actual values must be determined experimentally.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The high natural abundance and sensitivity of the ¹⁹F nucleus make ¹⁹F NMR particularly informative.[7][8][9]
Expected NMR Characteristics:
-
¹H NMR: The protons on the fluorinated ring will exhibit splitting patterns due to coupling with the adjacent ¹⁹F nucleus (H-F coupling). The magnitude of this coupling constant varies with the number of bonds separating the nuclei (²JHF, ³JHF, ⁴JHF). The methylene protons (-CH₂-) will appear as a singlet in all three isomers, but its chemical shift may be subtly influenced by the electronic environment.
-
¹³C NMR: The carbon atoms of the fluorinated ring will show C-F coupling. The carbon directly bonded to fluorine (C-F) will have a large one-bond coupling constant (¹JCF), while other carbons will show smaller two- and three-bond couplings.
-
¹⁹F NMR: This is the most direct probe. Each isomer will display a single resonance, but at a distinct chemical shift.[10][11] The chemical shift is highly sensitive to the electronic environment, making it an excellent fingerprint for each isomer.
| Spectroscopic Data | 2-(2-Fluorophenyl)- | 2-(3-Fluorophenyl)- | 2-(4-Fluorophenyl)- |
| ¹H NMR (δ, ppm) | Complex multiplets for Ar-H with H-F coupling | Distinct splitting patterns for Ar-H | Symmetrical patterns for Ar-H |
| ¹³C NMR (δ, ppm) | C-F signal with large ¹JCF | C-F signal with large ¹JCF | C-F signal with large ¹JCF |
| ¹⁹F NMR (δ, ppm) | Unique chemical shift | Unique chemical shift | Unique chemical shift |
| IR (ν, cm⁻¹) | ~1690 (C=O), ~1220 (C-F) | ~1690 (C=O), ~1230 (C-F) | ~1690 (C=O), ~1240 (C-F) |
Note: The data in this table is illustrative. Exact chemical shifts and coupling constants must be determined experimentally. All spectra should be acquired under identical conditions (solvent, concentration, temperature) for valid comparison.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of each pure isomer in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[12]
-
¹H NMR Acquisition: Use a standard single-pulse sequence on a 400 MHz (or higher) spectrometer. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
¹⁹F NMR Acquisition: Use a standard single-pulse sequence, often with proton decoupling. Use an appropriate fluorine reference standard (e.g., trifluoroacetic acid as an external standard).[10][12]
Part 3: Chromatographic Separation and Method Development
For quality control and analysis of isomeric mixtures, a robust High-Performance Liquid Chromatography (HPLC) method is indispensable.[13] The goal is to achieve baseline separation of all three isomers.
Rationale for Method Development
The separation of positional isomers by reversed-phase HPLC relies on subtle differences in their hydrophobicity and interactions with the stationary phase.[14] Phenyl-based columns are often a good starting point for aromatic isomers due to potential π–π interactions.[14] The mobile phase composition (typically a mixture of acetonitrile or methanol and water/buffer) is systematically varied to optimize resolution.
Caption: Iterative Workflow for HPLC Method Development.
Experimental Protocol: HPLC Method Development
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column Selection: Begin with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) and a Phenyl column of similar dimensions.[15][16]
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of acetonitrile and water, ranging from 50:50 to 80:20 (v/v).[16] Degas all mobile phases before use.
-
Initial Screening: Inject a mixed standard containing all three isomers. Start with an isocratic elution at a flow rate of 1.0 mL/min and monitor the chromatogram at 254 nm.
-
Optimization:
-
If co-elution occurs, adjust the acetonitrile/water ratio. Increasing the aqueous content will generally increase retention times.
-
If separation is still poor, switch to the Phenyl column to exploit different selectivity.
-
Consider introducing a buffer (e.g., phosphate buffer) to control the pH if ionizable impurities are present.[16]
-
A gradient elution (e.g., starting at 50% acetonitrile and ramping to 80% over 15 minutes) can be employed to improve peak shape and resolve closely eluting peaks.[17]
-
-
Validation: Once baseline separation is achieved, the method should be validated for linearity, precision, and accuracy according to standard guidelines.[13]
Conclusion
The comparative analysis of 2-(fluorophenyl)-1-phenylethanone isomers is a multi-faceted process that hinges on a foundation of high-purity synthesis and the application of orthogonal analytical techniques. While their structures are deceptively similar, the position of the fluorine atom imparts unique and predictable changes to their physicochemical, spectroscopic, and chromatographic properties. The protocols and rationale outlined in this guide provide a robust framework for researchers to systematically characterize these differences, enabling informed decisions in the fields of drug discovery, materials science, and chemical synthesis. The true value lies not just in the final data, but in the rigorous, self-validating experimental design that ensures the integrity and reproducibility of the comparison.
References
-
Freire, D. M., et al. (2020). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Retrieved from [Link]
-
O'Hagan, D. (2008). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-1-phenylethanone. Retrieved from [Link]
-
Linclau, B. (2023). Physicochemical properties of fluorine-containing saturated (hetero)cycles. YouTube. Retrieved from [Link]
-
Juszyńska-Gałązka, E., et al. (2022). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. PMC - NIH. Retrieved from [Link]
-
News-Medical.Net. (2023). Exploring ¹⁹F NMR in Drug Development. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Fluorophenyl)-2-phenylethan-1-one. Retrieved from [Link]
-
Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Taylor & Francis Online. Retrieved from [Link]
-
Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Retrieved from [Link]
-
Ni, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. Retrieved from [Link]
-
IS MUNI. (n.d.). Structural features which influence drug action. Retrieved from [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Retrieved from [Link]
-
Dalvit, C., & Vulpetti, A. (2006). Applications of 19F multidimensional NMR. ResearchGate. Retrieved from [Link]
-
SNS Courseware. (n.d.). Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. Retrieved from [Link]
-
Predecki, D. P., et al. (2019). Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. Journal of the Clandestine Laboratory Investigating Chemists Association. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-fluoroacetophenone. Retrieved from [Link]
-
Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]
-
Cade, S. C., et al. (2010). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed. Retrieved from [Link]
-
Senczyk, M., et al. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. MDPI. Retrieved from [Link]
- CN106278846A - A kind of method of synthesis 3,5 bis trifluoromethyl 1-Phenylethanone.s. (n.d.). Google Patents.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-1-phenylethan-1-one. Retrieved from [Link]
-
Gobin, E., et al. (2018). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. PMC - NIH. Retrieved from [Link]
Sources
- 1. snscourseware.org [snscourseware.org]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Chlorophenyl)-1-phenylethanone Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 15. interchim.fr [interchim.fr]
- 16. Developing HPLC Methods [sigmaaldrich.com]
- 17. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-(3-Fluorophenyl)-1-phenylethanone Purity by High-Performance Liquid Chromatography
This guide provides an in-depth technical comparison for the purity validation of 2-(3-Fluorophenyl)-1-phenylethanone, a key intermediate in pharmaceutical synthesis. We will present a fully validated High-Performance Liquid Chromatography (HPLC) method, offering a robust system for routine quality control. Furthermore, we will objectively compare this primary method against viable alternatives—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the most appropriate analytical technique for their specific needs.
The Critical Role of Purity in Synthesis Intermediates
This compound is a substituted deoxybenzoin, a structural motif found in various biologically active compounds. The purity of such an intermediate is paramount; trace impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced final yields, and, most critically, the introduction of potentially toxic or genotoxic components into an active pharmaceutical ingredient (API). Therefore, a precise, accurate, and reliable analytical method is not merely a procedural step but a foundational pillar of drug safety and efficacy.
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and assay testing due to its high resolving power, sensitivity, and adaptability. This guide is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the described protocols meet global regulatory standards.[1][2][3]
The Primary Method: A Validated Reverse-Phase HPLC Protocol
A reverse-phase HPLC (RP-HPLC) method was developed and validated for the determination of this compound purity. The method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and synthesis-related impurities.
Rationale for Chromatographic Conditions
The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation and quantification.
-
Stationary Phase (Column): A C18 column (e.g., 4.6 x 150 mm, 5 µm) was chosen. The octadecylsilane stationary phase provides a nonpolar environment ideal for retaining the moderately nonpolar this compound molecule through hydrophobic interactions. This choice is standard for the separation of many aromatic compounds.[4][5]
-
Mobile Phase: A gradient elution with acetonitrile and water was selected. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. A gradient system, starting with a higher water concentration and increasing the acetonitrile percentage over time, ensures that impurities with a wide range of polarities can be eluted and resolved from the main peak.
-
Flow Rate: A flow rate of 1.0 mL/min provides a balance between analysis time and separation efficiency for a standard 4.6 mm internal diameter column.
-
Detection Wavelength: The UV detector was set to 254 nm. This wavelength is a common choice for aromatic compounds containing a carbonyl group, as it typically corresponds to a strong π-π* transition, ensuring high sensitivity for the analyte and related impurities.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring the reproducibility of retention times.
The Validation Workflow: A Self-Validating System
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[6][7] The following workflow, based on ICH guidelines, establishes the performance characteristics of our HPLC method.
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Summary of Validation Results
The following tables summarize the illustrative experimental data obtained during the validation process.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Concentration Range | 1 - 150 µg/mL | Defined Range |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to zero |
Table 2: Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) | Acceptance Criteria |
|---|---|---|
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.8% | 98.0% - 102.0% |
| 120% | 101.2% | 98.0% - 102.0% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | RSD (%) | Acceptance Criteria |
|---|---|---|
| Repeatability (n=6) | 0.45% | ≤ 2.0% |
| Intermediate Precision (Day 2) | 0.68% | ≤ 2.0% |
Table 4: LOD & LOQ
| Parameter | Result | Method |
|---|---|---|
| Limit of Detection (LOD) | 0.1 µg/mL | Based on Signal-to-Noise (3:1) |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Based on Signal-to-Noise (10:1) |
These results demonstrate that the HPLC method is linear, accurate, and precise for the intended concentration range, and is sensitive enough to detect and quantify trace-level impurities.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is an excellent choice for routine QC, other methods offer unique advantages depending on the analytical goal.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a thermally stable molecule like this compound, GC is a highly suitable alternative.
-
Principle & Causality: GC separates components based on their boiling points and interactions with the stationary phase. When coupled with a Flame Ionization Detector (FID), it provides excellent quantification for organic compounds. When coupled with a Mass Spectrometer (MS), it provides definitive structural identification of impurities, a significant advantage over UV detection in HPLC.[8]
-
Advantages:
-
Higher Efficiency: GC columns typically offer higher separation efficiency (more theoretical plates) than HPLC columns, leading to better resolution of closely related impurities.
-
Definitive Identification: GC-MS provides mass spectra, which act as a chemical "fingerprint" for identifying unknown impurities.
-
-
Limitations:
-
Thermal Lability: Not suitable for non-volatile or thermally unstable impurities.
-
Derivatization: Some polar impurities may require derivatization to increase their volatility, adding a step to the sample preparation process.
-
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for an identical reference standard.
-
Principle & Causality: qNMR quantifies a substance by measuring the intensity of its NMR signal relative to a certified internal standard of known purity and concentration. The signal intensity is directly proportional to the number of atomic nuclei, making it a powerful absolute quantification technique.
-
Advantages:
-
Primary Method: Does not require a specific reference standard of the analyte, reducing reliance on external standards.
-
Structural Information: Provides comprehensive structural information about the analyte and any impurities present in a single experiment.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Limitations:
-
Lower Sensitivity: Significantly less sensitive than chromatographic methods like HPLC or GC.[9]
-
Complexity: Requires specialized equipment and expertise for data acquisition and processing. Signal overlap from complex mixtures can make quantification challenging.
-
Cost: High initial investment and maintenance costs for NMR spectrometers.
-
Head-to-Head Comparison: Choosing the Right Tool
The choice of analytical method is driven by the specific question being asked. The following diagram and table illustrate the decision-making process and compare the techniques across key performance attributes.
Caption: Decision tree for selecting an analytical method based on the objective.
Table 5: Comparison of Analytical Methods
| Feature | Validated HPLC | GC-MS | qNMR |
|---|---|---|---|
| Primary Use | Routine QC, Purity, Assay | Impurity Identification | Absolute Quantification, Standard Characterization |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Low (µg-mg) |
| Specificity | High (with pure standards) | Very High (Mass Spec) | High (Structural Info) |
| Precision | Excellent (<2% RSD) | Excellent (<2% RSD) | Very Good (<3% RSD) |
| Throughput | High | Medium | Low |
| Information | Quantitative | Quantitative & Structural | Absolute Quantitative & Structural |
| Cost / Sample | Low | Medium | High |
Conclusion
For the routine quality control and purity determination of this compound, the validated RP-HPLC method presented herein is superior in terms of its balance of precision, accuracy, throughput, and cost-effectiveness. It is a robust and reliable system perfectly suited for a regulated drug development environment.
However, a comprehensive analytical strategy acknowledges the strengths of orthogonal techniques. GC-MS is the indispensable tool for the definitive identification of unknown volatile or semi-volatile impurities discovered during forced degradation studies or process development. qNMR , while less sensitive, serves a critical role as a primary method for the absolute quantification and characterization of reference standards, forming the bedrock of all other relative quantification methods. By understanding the capabilities and causality of each technique, scientists can build a self-validating and scientifically sound analytical control strategy.
Appendix: Experimental Protocols
Validated HPLC Method for Purity of this compound
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min (50% B), 5-25 min (50% to 90% B), 25-30 min (90% B), 30.1-35 min (50% B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25.0 mL of diluent.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard.
-
-
Validation Procedure (Abbreviated):
-
Specificity: Inject diluent, standard, sample, and forced degradation samples (acid, base, peroxide, heat, light) to demonstrate separation of the main peak from any other peaks.
-
Linearity: Prepare a series of dilutions from the stock standard to cover the range (e.g., 1, 10, 50, 100, 150 µg/mL). Inject each in triplicate and construct a calibration curve.
-
Accuracy: Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) in triplicate and calculate the percent recovery.
-
Precision:
-
Repeatability: Inject the 100 µg/mL standard solution six times and calculate the RSD of the peak areas.
-
Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or instrument.
-
-
References
-
DergiPark. (n.d.). GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION. Journal of Faculty of Pharmacy of Ankara University. Retrieved from [Link]
-
ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
PubMed. (2006). [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. Se Pu. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Google Patents. (n.d.). Method and device for ketone measurement.
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-1-phenylethan-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]
-
Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalbji.com [journalbji.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. scielo.br [scielo.br]
- 9. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Confirmation of 2-(3-Fluorophenyl)-1-phenylethanone: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive analysis of the structural confirmation of 2-(3-Fluorophenyl)-1-phenylethanone, a versatile ketone intermediate in organic synthesis. While X-ray crystallography stands as the gold standard for unambiguous structural elucidation, a holistic approach often involves complementary spectroscopic techniques. This document offers a detailed protocol for X-ray crystallographic analysis, juxtaposed with a critical evaluation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), empowering researchers to make informed decisions for their analytical workflows.
The Unambiguous Answer: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state, providing precise bond lengths, bond angles, and conformational details. For a molecule like this compound, this technique can definitively establish the relative orientation of the fluorophenyl and phenyl rings, which is crucial for understanding its reactivity and potential interactions in a biological or material context.
Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination
The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline a robust, self-validating protocol for the crystallographic analysis of this compound.
Part 1: Crystallization – The Critical First Step
The adage "a good crystal is the key" cannot be overstated in crystallography. The goal is to grow single crystals of sufficient size and quality for diffraction experiments.
Step 1: Purity Assessment: Ensure the sample is of high purity (>95%), as impurities can inhibit crystallization. This can be verified by techniques like NMR or HPLC.
Step 2: Solvent Screening: The choice of solvent is critical. A systematic screening of solvents with varying polarities is recommended. For this compound, solvents such as ethanol, methanol, acetone, ethyl acetate, and hexane, or binary mixtures thereof, should be explored.
Step 3: Crystallization Method Selection:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. This is often a good starting point due to its simplicity.
-
Vapor Diffusion: This method involves equilibrating a drop of the compound's solution with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This can be set up in hanging or sitting drop formats.[1]
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Causality Behind Experimental Choices: The principle behind crystallization is to bring a solution to a state of supersaturation in a controlled manner, allowing molecules to self-assemble into a highly ordered crystal lattice.[2] The choice of solvent and method is empirical and aims to find the "sweet spot" where nucleation and crystal growth occur optimally.
Part 2: Data Collection – Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are subjected to X-ray diffraction.
Step 1: Crystal Mounting: A well-formed single crystal is carefully mounted on a goniometer head, typically using a cryoloop and cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.
Step 2: X-ray Diffraction: The crystal is placed in a modern single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.[3] The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
Step 3: Data Integration and Scaling: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and corrected for various experimental factors.
Part 3: Structure Solution and Refinement – From Diffraction to 3D Model
Step 1: Space Group Determination and Unit Cell Parameters: The diffraction pattern reveals the symmetry of the crystal and the dimensions of the unit cell.
Step 2: Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the intensities of the diffracted spots to generate an initial electron density map.
Step 3: Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.[4]
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives
While X-ray crystallography provides the definitive solid-state structure, NMR and Mass Spectrometry offer valuable and often complementary information, particularly about the molecule's behavior in solution and its elemental composition.
| Technique | Information Provided | Strengths | Limitations | Application to this compound |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Unambiguous structural determination.[5][6] | Requires single crystals of suitable quality. Provides a static picture in the solid state, which may differ from the solution conformation. | Provides the definitive solid-state conformation, including the torsion angle between the phenyl rings. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity of atoms, chemical environment of nuclei, and dynamic processes in solution. | Provides information about the structure in solution.[5] Non-destructive. | Does not directly provide 3D coordinates. Can be complex to interpret for larger molecules. | Confirms the carbon-hydrogen framework and the presence and position of the fluorine atom. 2D NMR techniques (COSY, HSQC, HMBC) can establish connectivity. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns provide clues about the structure. | High sensitivity. Can be coupled with separation techniques like GC or LC. | Does not provide stereochemical or detailed conformational information. Isomers can be difficult to distinguish. | Confirms the molecular formula (C₁₄H₁₁FO).[7] High-resolution MS can provide the exact mass. Fragmentation patterns can support the proposed structure. |
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental and analytical workflow, the following diagrams are provided.
Caption: Experimental workflow for the structural confirmation of this compound.
Sources
- 1. Crystallization and preliminary X-ray diffraction analysis of gingipain R2 from Porphyromonas gingivalis in complex with H-D-Phe-Phe-Arg-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. 2-(4-Fluorophenyl)-1-phenylethanone | C14H11FO | CID 236329 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Fluorophenyl-1-phenylethanone Isomers
In the landscape of drug discovery and development, the nuanced structural variations between molecules can lead to profound differences in their biological effects. This guide offers a comparative analysis of the biological activities of three positional isomers: 2-fluorophenyl-1-phenylethanone, 3-fluorophenyl-1-phenylethanone, and 4-fluorophenyl-1-phenylethanone. While direct comparative studies on these specific isomers are limited in publicly available literature, this document synthesizes information from related chemical structures and proposes a comprehensive experimental framework for their evaluation. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential therapeutic applications of these compounds.
The Significance of Fluorine Substitution in Phenyl-phenylethanones
The introduction of fluorine into a phenyl ring of a molecule can significantly alter its physicochemical properties, thereby influencing its biological activity. Fluorine's high electronegativity can modulate the electronic nature of the aromatic ring, affecting binding interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, enhancing the compound's metabolic stability and bioavailability. The position of the fluorine atom—ortho (2-), meta (3-), or para (4-)—can lead to distinct conformational preferences and dipole moments, which in turn dictate the molecule's interaction with enzymes and receptors.
Postulated Biological Activities Based on Analogous Structures
While specific data for the title compounds is scarce, the broader class of fluorinated aromatic ketones, particularly chalcones which share the fluorophenyl ketone scaffold, has demonstrated a range of biological activities. Notably, various fluorinated chalcones have been investigated for their potential as anticancer agents.[1][2][3] This suggests that the fluorophenyl-1-phenylethanone isomers may also exhibit cytotoxic effects against cancer cell lines. Additionally, fluorinated compounds have been explored for their potential as enzyme inhibitors and antimicrobial agents.[4][5]
A Proposed Experimental Framework for Comparative Analysis
To elucidate and compare the biological activities of the 2-, 3-, and 4-fluorophenyl-1-phenylethanone isomers, a systematic experimental approach is proposed. This framework is designed to be a self-validating system, ensuring the generation of robust and reproducible data.
Experimental Workflow
Caption: Proposed workflow for the comparative biological evaluation of fluorophenyl-1-phenylethanone isomers.
Detailed Experimental Protocols
1. Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9][10]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both anticancer activity and general cytotoxicity.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the 2-, 3-, and 4-fluorophenyl-1-phenylethanone isomers (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound on each cell line.
2. Antimicrobial Activity Screening: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a substance against various microorganisms.
-
Microbial Strains: Include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).
-
Procedure:
-
Prepare serial dilutions of the test compounds in appropriate broth media in 96-well plates.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
3. Enzyme Inhibition Assay: Cyclooxygenase (COX) Inhibition
Given that some anti-inflammatory drugs target COX enzymes and possess an aromatic ketone structure, evaluating the inhibitory potential of these isomers against COX-1 and COX-2 is a rational starting point.[11][12]
-
Enzymes: Purified COX-1 and COX-2 enzymes.
-
Procedure:
-
A commercial COX inhibitor screening assay kit can be utilized.
-
Pre-incubate the enzyme with various concentrations of the test compounds.
-
Initiate the reaction by adding the substrate (arachidonic acid).
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
-
Data Analysis: Determine the IC50 value for each isomer against both COX-1 and COX-2 to assess potency and selectivity.
Structure-Activity Relationship (SAR) and Data Interpretation
The position of the fluorine atom is hypothesized to significantly influence the biological activity of these isomers.
-
2-Fluoro (Ortho): The fluorine atom in the ortho position can induce a steric effect, potentially forcing the fluorophenyl ring out of planarity with the carbonyl group. This conformational change could either enhance or diminish binding to a biological target depending on the shape of the active site.
-
3-Fluoro (Meta): The meta-position is less likely to cause significant steric hindrance. The strong electron-withdrawing nature of fluorine at this position will primarily influence the electronic properties of the aromatic ring, which could be crucial for interactions with electron-rich or electron-deficient regions of a target protein.
-
4-Fluoro (Para): The para-position allows the fluorine atom's electronic effects to be fully exerted through resonance and inductive effects. This position is often favored in drug design as it can enhance binding affinity without introducing significant steric bulk.
Data Presentation
The quantitative data from the proposed experiments should be summarized in clear, structured tables for straightforward comparison.
Table 1: Cytotoxicity of Fluorophenyl-1-phenylethanone Isomers (IC50 in µM)
| Compound | MCF-7 | A549 | HCT116 | HEK293 |
| 2-fluorophenyl-1-phenylethanone | ||||
| 3-fluorophenyl-1-phenylethanone | ||||
| 4-fluorophenyl-1-phenylethanone | ||||
| Doxorubicin (Control) |
Table 2: Antimicrobial Activity of Fluorophenyl-1-phenylethanone Isomers (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 2-fluorophenyl-1-phenylethanone | |||
| 3-fluorophenyl-1-phenylethanone | |||
| 4-fluorophenyl-1-phenylethanone | |||
| Ciprofloxacin (Bacterial Control) | |||
| Fluconazole (Fungal Control) |
Table 3: COX Enzyme Inhibition of Fluorophenyl-1-phenylethanone Isomers (IC50 in µM)
| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |
| 2-fluorophenyl-1-phenylethanone | |||
| 3-fluorophenyl-1-phenylethanone | |||
| 4-fluorophenyl-1-phenylethanone | |||
| Celecoxib (Control) |
Conclusion
This guide provides a comprehensive framework for the comparative biological evaluation of 2-, 3-, and 4-fluorophenyl-1-phenylethanone. By systematically applying the proposed experimental protocols, researchers can generate valuable data to elucidate the structure-activity relationships of these isomers and identify potential lead compounds for further development. The insights gained from such studies will contribute to a deeper understanding of how subtle changes in molecular structure can be harnessed to design more effective and selective therapeutic agents.
References
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025, September 15). Retrieved from [Link]
- Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells - ResearchGate. (n.d.). Retrieved from [Link]
- Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development. (2024, December 31). Retrieved from [Link]
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
- 2-(4-Fluorophenyl)-1-phenylethanone | C14H11FO | CID 236329 - PubChem. (n.d.). Retrieved from [Link]
- 2-(4-Fluoroanilino)-1-phenylethanone | C14H12FNO | CID 851388 - PubChem. (n.d.). Retrieved from [Link]
- Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC - NIH. (n.d.). Retrieved from [Link]
- Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells - Arkivoc. (2024, November 14). Retrieved from [Link]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved from [Link]
- Fluoro ketone inhibitors of hydrolytic enzymes - PubMed - NIH. (n.d.). Retrieved from [Link]
- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]
- A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials - ASM Journals. (n.d.). Retrieved from [Link]
- An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - MDPI. (n.d.). Retrieved from [Link]
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (n.d.). Retrieved from [Link]
- Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central. (2025, April 1). Retrieved from [Link]
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
- Progress in Structure-activity Relationship of Phenylethanoid Glycosides - Semantic Scholar. (n.d.). Retrieved from [Link]
- Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed. (n.d.). Retrieved from [Link]
- Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. (2020, May 15). Retrieved from [Link]
- Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions | Request PDF. (n.d.). Retrieved from [Link]
- 40281-50-3 | Product Name : 1-(3-Fluorophenyl)-2-phenylethan-1-one | Pharmaffiliates. (n.d.). Retrieved from [Link]-2-phenylethan-1-one)
- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PubMed Central. (n.d.). Retrieved from [Link]
- A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). Retrieved from [Link]
- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - MDPI. (n.d.). Retrieved from [Link]
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved from [Link]
- 2-[18F]Fluorophenylalanine: Synthesis by Nucleophilic 18F-Fluorination and Preliminary Biological Evaluation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed. (2025, December 12). Retrieved from [Link]
- Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - MDPI. (n.d.). Retrieved from [Link]
- Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. (n.d.). Retrieved from [Link]
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (n.d.). Retrieved from [Link]
- MTT Analysis Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]
Sources
- 1. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C14H10ClFO | CID 23455668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cytotoxicity of 2-(3-Fluorophenyl)-1-phenylethanone Derivatives
An In-depth Technical Comparison for Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore a diverse range of synthetic compounds. Among these, 2-(3-Fluorophenyl)-1-phenylethanone derivatives, which belong to the chalcone family of compounds, have garnered significant interest due to their potential cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comprehensive overview of the methodologies used to assess the cytotoxicity of these derivatives, offering a comparative analysis of key assays and the rationale behind their selection. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to design and execute robust cytotoxicity studies.
The Chemical Landscape: Understanding this compound Derivatives
This compound and its derivatives are characterized by a core structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence and position of substituents on these aromatic rings can significantly influence their biological activity.[3][4] For instance, studies on similar phenylacetamide derivatives have shown that the addition of a nitro moiety can enhance cytotoxic effects compared to a methoxy moiety.[3] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer compounds.[4][5]
Foundational Cytotoxicity Screening: The MTT Assay
A fundamental first step in evaluating the cytotoxic potential of novel compounds is to determine their effect on cell viability and proliferation.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and reliable colorimetric method for this purpose.[7][8]
Principle of the MTT Assay: This assay is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[8][9] The intensity of the resulting purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric representing the concentration of a compound required to inhibit cell growth by 50%.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow of the MTT assay for assessing cell viability.
Detailed Protocol: MTT Assay [10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle-only control.
-
Incubation: Incubate the plates for a predetermined duration, typically 24, 48, or 72 hours, to assess the time-dependent effects of the compounds.[7]
-
MTT Addition: Following incubation, add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plates for 1.5 to 4 hours at 37°C.[10][11]
-
Solubilization: Carefully remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization and then measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[10][12]
Data Interpretation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. These values are then plotted against the compound concentrations to generate dose-response curves and determine the IC50 values.
Delving Deeper: Mechanistic Insights with LDH and Apoptosis Assays
While the MTT assay provides a robust measure of overall cell viability, it does not elucidate the mechanism of cell death.[13] To distinguish between different modes of cytotoxicity, such as necrosis and apoptosis, additional assays are essential.[14][15]
The LDH assay is a cytotoxicity assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[16][17]
Principle of the LDH Assay: LDH is a stable cytoplasmic enzyme present in all cells.[15] Upon loss of membrane integrity, a hallmark of necrosis, LDH is released into the cell culture medium.[16][17] The assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[15][18] The amount of formazan produced is directly proportional to the amount of LDH released and, consequently, the number of dead or damaged cells.[15]
Experimental Workflow: LDH Assay
Caption: A schematic representation of the LDH cytotoxicity assay workflow.
Detailed Protocol: LDH Assay [18]
-
Cell Culture and Treatment: Prepare and treat cells with the compounds of interest as described for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant, which contains any released LDH.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 490 nm.
Data Interpretation: The results are typically expressed as a percentage of the maximum LDH release, which is determined by lysing a set of control cells. This provides a quantitative measure of cytotoxicity.
To specifically investigate whether the this compound derivatives induce apoptosis, flow cytometry using Annexin V and propidium iodide (PI) staining is the gold standard.[19]
Principle of the Annexin V/PI Assay: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[19] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[20] Therefore, fluorescently labeled Annexin V can identify apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells.[20] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[19] By using both stains, it is possible to distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[19]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: The sequential steps involved in the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining [21]
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time. Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[20]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[21]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[21]
-
PI Staining: Just prior to analysis, add PI to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation: The flow cytometer will generate dot plots showing the fluorescence intensity of Annexin V and PI for each cell. Quadrant analysis of these plots allows for the quantification of live, early apoptotic, and late apoptotic/necrotic cell populations.
Comparative Analysis of Cytotoxicity Data
To facilitate a clear comparison of the cytotoxic effects of different this compound derivatives, the experimental data should be summarized in a structured table.
Table 1: Comparative Cytotoxicity of this compound Derivatives on PC3 Prostate Cancer Cells (Hypothetical Data)
| Compound | IC50 (µM) after 48h (MTT Assay) | % Cytotoxicity at 100 µM (LDH Assay) | % Apoptotic Cells at 100 µM (Annexin V/PI Assay) |
| Derivative 1 | 52 | 65 | 45 (Early) / 20 (Late) |
| Derivative 2 | 80 | 40 | 30 (Early) / 10 (Late) |
| Derivative 3 | > 200 | < 10 | < 5 |
| Imatinib (Control) | 40 | 75 | 55 (Early) / 20 (Late) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary. The IC50 values for the control drug Imatinib against PC3 cells have been reported in the literature.[3]
Conclusion and Future Directions
The comprehensive assessment of the cytotoxicity of this compound derivatives requires a multi-faceted approach. The MTT assay serves as an excellent initial screening tool to determine overall cell viability.[6][9] To gain deeper mechanistic insights, the LDH assay can be employed to assess membrane integrity, while flow cytometry with Annexin V/PI staining provides a definitive measure of apoptosis induction.[16][19] The strategic combination of these assays allows for a thorough characterization of the cytotoxic potential of these promising compounds. Future research should focus on elucidating the specific signaling pathways involved in the observed cytotoxicity and evaluating the in vivo efficacy and toxicity of the most potent derivatives in preclinical animal models.[22]
References
-
Quantitative Structure–Cytotoxicity Relationship of Chalcones. Anticancer Research. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Institutes of Health. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. ResearchGate. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Institutes of Health. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. National Institutes of Health. [Link]
-
Analysis of Cell Viability by the Lactate Dehydrogenase Assay. National Institutes of Health. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]
-
Apoptosis Protocols. University of South Florida. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Cell Viability Assays. National Institutes of Health. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Quantitative Structure-Cytotoxicity Relationship of Chalcones. National Institutes of Health. [Link]
-
Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. National Institutes of Health. [Link]
-
Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Brieflands. [Link]
-
Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Synthesis and biological evaluation of potential anti-cancer agents. Aston University. [Link]
-
Structure–activity relationship studies on chalcone derivatives. ResearchGate. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Royal Society of Chemistry. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]
-
Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]
Sources
- 1. Quantitative Structure–Cytotoxicity Relationship of Chalcones | Anticancer Research [ar.iiarjournals.org]
- 2. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Structure-Cytotoxicity Relationship of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 2-(3-Fluorophenyl)-1-phenylethanone in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated aromatic ketones, the accurate quantification of 2-(3-Fluorophenyl)-1-phenylethanone in complex reaction mixtures is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this analytical challenge. The methodologies detailed herein are designed to be self-validating, ensuring robust and reliable data for reaction monitoring, yield determination, and purity assessment.
Introduction to the Analytical Challenge
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis, often achieved through methods like Friedel-Crafts acylation or cross-coupling reactions, results in a mixture containing unreacted starting materials, reagents, catalysts, and potential side-products. The primary analytical objective is to selectively and accurately quantify the target analyte in the presence of these interfering species. This guide will explore the practical application and comparative performance of three powerful analytical techniques to achieve this goal.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of analytes. For the analysis of this compound, a reversed-phase HPLC method with UV detection is the most common and accessible approach.
The Rationale Behind the Method
A C18 stationary phase is selected for its hydrophobicity, which provides good retention and separation of aromatic ketones. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength to achieve optimal resolution between the analyte and potential impurities. UV detection at approximately 254 nm is suitable for aromatic compounds, leveraging the chromophore present in the analyte's structure.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
1. Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture.
-
Dilute the sample with a solvent compatible with the mobile phase, such as acetonitrile, to a concentration within the linear range of the method (e.g., 0.1 mg/mL).[1][2]
-
Vortex the sample until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Analysis and Quantification:
-
Inject the prepared sample from the reaction mixture.
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the analyte by comparing its peak area to the calibration curve.
Diagram of the HPLC Workflow:
Sources
A Comparative Study of the Reactivity of Fluorinated Acetophenone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the chemical behavior of fluorinated acetophenones is paramount. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their reactivity, metabolic stability, and biological activity. This guide provides a comprehensive comparative analysis of the reactivity of 2'-fluoroacetophenone, 3'-fluoroacetophenone, and 4'-fluoroacetophenone. By delving into the electronic and steric effects imparted by the position of the fluorine substituent, we aim to provide a predictive framework for their behavior in key organic transformations, supported by experimental data and detailed protocols.
The Electronic Influence of Fluorine: A Double-Edged Sword
The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents. The fluorine atom, despite being the most electronegative element, exhibits a dual electronic nature when attached to an aromatic ring. It exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, yet significant, electron-donating mesomeric or resonance effect (+M) through its lone pairs of electrons. The interplay of these opposing effects dictates the overall electron density of the aromatic ring and, consequently, its susceptibility to attack by electrophiles and nucleophiles.
The acetyl group (-COCH₃) is a moderately deactivating group for electrophilic aromatic substitution due to its electron-withdrawing resonance and inductive effects. Conversely, it activates the ring for nucleophilic aromatic substitution. The interplay between the fluorine atom and the acetyl group, dictated by their relative positions, leads to distinct reactivity profiles for the ortho, meta, and para isomers of fluoroacetophenone.
Comparative Reactivity in Key Transformations
To elucidate the differences in reactivity among the fluoroacetophenone isomers, we will examine three fundamental classes of organic reactions: electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the acetyl group.
Electrophilic Aromatic Substitution: A Tale of Directing Effects and Deactivation
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The acetyl group directs incoming electrophiles to the meta position. The fluorine atom, while being a deactivating group overall due to its strong -I effect, is an ortho, para-director because of its +M effect. The combination of these directing effects and the overall deactivation of the ring leads to a complex reactivity landscape.
A key example of EAS is nitration . The nitration of acetophenone itself is slower than that of benzene and yields primarily the meta-substituted product. For the fluoroacetophenone isomers, the position of the fluorine atom will influence both the rate and the regioselectivity of the reaction.
Table 1: Predicted Regioselectivity and Relative Rates of Nitration for Fluoroacetophenone Isomers
| Isomer | Predicted Major Product(s) | Predicted Relative Rate | Rationale |
| 2'-Fluoroacetophenone | 2'-Fluoro-5'-nitroacetophenone and 2'-Fluoro-3'-nitroacetophenone | Slowest | The strong -I effect of the ortho-fluorine and the deactivating acetyl group significantly reduce the ring's electron density. Steric hindrance from the ortho-fluorine may also play a role. |
| 3'-Fluoroacetophenone | 3'-Fluoro-2'-nitroacetophenone and 3'-Fluoro-6'-nitroacetophenone | Intermediate | The fluorine atom's deactivating inductive effect is felt at all positions, but its ortho, para-directing influence is in conflict with the meta-directing acetyl group, leading to a mixture of products. A patent for the synthesis of 2-nitro-5-fluoro acetophenone (a product from the nitration of 3-fluoroacetophenone) reports a yield of 79%[1]. |
| 4'-Fluoroacetophenone | 4'-Fluoro-3'-nitroacetophenone | Fastest | The para-fluorine's +M effect can partially offset its -I effect, making the ring slightly less deactivated compared to the ortho and meta isomers. The directing effects of the fluorine (ortho to the fluorine) and the acetyl group (meta to the acetyl group) align to favor substitution at the 3-position. |
Experimental Protocol: Comparative Nitration of Fluoroacetophenone Isomers
This protocol provides a framework for a competitive nitration experiment to empirically determine the relative reactivity and product distribution of the three isomers.
Materials:
-
2'-Fluoroacetophenone
-
3'-Fluoroacetophenone
-
4'-Fluoroacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In three separate, dry 50 mL round-bottom flasks, dissolve an equimolar amount (e.g., 5 mmol) of each fluoroacetophenone isomer in 10 mL of dichloromethane.
-
Cool each flask in an ice bath to 0 °C with stirring.
-
Slowly and dropwise, add 5 mL of concentrated sulfuric acid to each flask, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to each of the fluoroacetophenone solutions over a period of 15 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reactions to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Carefully pour each reaction mixture into a beaker containing 50 g of crushed ice and stir until the ice has melted.
-
Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with water (2 x 30 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Analyze the crude product mixture of each isomer by GC-MS to determine the relative ratios of the nitrated products and any remaining starting material.
Causality Behind Experimental Choices:
-
Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Concentrated Sulfuric Acid: Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
-
GC-MS Analysis: This technique is ideal for separating and identifying the different isomeric products formed in the reaction, allowing for a quantitative comparison of the regioselectivity for each starting isomer.
Reactions at the Acetyl Group: Condensation and Oxidation
The acetyl group itself is a site of rich chemical reactivity. Two important reactions that highlight the influence of the fluorinated ring are the Claisen-Schmidt condensation and the Baeyer-Villiger oxidation.
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[2][3] The reactivity of the acetophenone in this reaction is dependent on the acidity of the α-protons and the electrophilicity of the carbonyl carbon.
The electron-withdrawing nature of the fluorine atom increases the acidity of the α-protons of the acetyl group, facilitating the formation of the enolate intermediate. Furthermore, the inductive effect of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Table 2: Predicted Relative Reactivity of Fluoroacetophenone Isomers in Claisen-Schmidt Condensation with Benzaldehyde
| Isomer | Predicted Relative Rate | Rationale |
| 2'-Fluoroacetophenone | Fastest | The ortho-fluorine's strong inductive effect significantly increases the acidity of the α-protons and the electrophilicity of the carbonyl carbon. Steric hindrance from the ortho-substituent might slightly temper this effect. |
| 3'-Fluoroacetophenone | Intermediate | The inductive effect of the meta-fluorine is less pronounced at the acetyl group compared to the ortho and para positions, leading to intermediate reactivity. |
| 4'-Fluoroacetophenone | Fast | The para-fluorine exerts a strong inductive effect, enhancing reactivity. The opposing +M effect is less influential on the acetyl group's reactivity compared to its effect on the aromatic ring itself. |
Experimental Protocol: Synthesis of a Fluorinated Chalcone via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one from 4'-fluoroacetophenone and benzaldehyde. This procedure can be adapted for the other isomers to compare their yields and reaction times.
Materials:
-
4'-Fluoroacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 5.0 mmol of 4'-fluoroacetophenone and 5.0 mmol of benzaldehyde in 20 mL of ethanol.
-
While stirring at room temperature, add a solution of 0.25 g of sodium hydroxide in 5 mL of water dropwise to the flask.
-
Continue stirring the mixture at room temperature for 2 hours. A precipitate should form.
-
Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL).
-
Allow the product to air dry. The yield of the crude product can be determined. For further purification, the chalcone can be recrystallized from ethanol.
Self-Validating System:
The formation of the chalcone product is typically accompanied by a color change and the formation of a precipitate. The melting point of the purified product can be compared to literature values to confirm its identity and purity.
The Baeyer-Villiger oxidation converts a ketone into an ester using a peroxyacid as the oxidant.[4][5] The reaction involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of a group is influenced by its ability to stabilize a positive charge.
In the case of fluoroacetophenones, the competition is between the migration of the methyl group and the fluorophenyl group. Generally, aryl groups have a higher migratory aptitude than methyl groups. The electronic nature of the substituent on the aryl ring plays a crucial role. Electron-donating groups on the phenyl ring enhance its migratory aptitude, while electron-withdrawing groups decrease it.
Table 3: Predicted Migratory Aptitude and Relative Rates of Baeyer-Villiger Oxidation for Fluoroacetophenone Isomers
| Isomer | Predicted Major Product | Predicted Relative Rate | Rationale |
| 2'-Fluoroacetophenone | 2-Fluorophenyl acetate | Slowest | The strong electron-withdrawing inductive effect of the ortho-fluorine significantly reduces the migratory aptitude of the phenyl ring. |
| 3'-Fluoroacetophenone | 3-Fluorophenyl acetate | Intermediate | The inductive effect of the meta-fluorine is less deactivating than in the ortho and para positions, resulting in an intermediate migratory aptitude of the phenyl ring. |
| 4'-Fluoroacetophenone | 4-Fluorophenyl acetate | Fastest | The para-fluorine's +M effect can partially counteract its -I effect, making the 4-fluorophenyl group a better migrating group compared to the ortho- and meta-substituted rings. A study using 4'-hydroxyacetophenone monooxygenase showed the conversion of 4'-fluoroacetophenone to 4-fluorophenyl acetate[6][7]. |
Experimental Protocol: Baeyer-Villiger Oxidation of 4'-Fluoroacetophenone
This protocol outlines the oxidation of 4'-fluoroacetophenone to 4-fluorophenyl acetate using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
4'-Fluoroacetophenone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 mmol of 4'-fluoroacetophenone in 25 mL of dichloromethane.
-
Add 7.5 mmol (1.5 equivalents) of m-CPBA to the solution in portions over 10 minutes with stirring at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture in an ice bath and quench the excess peroxyacid by adding 20 mL of 10% sodium sulfite solution. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel.
Expertise & Experience:
The use of m-CPBA is a common and effective choice for Baeyer-Villiger oxidations. The workup procedure is designed to remove the unreacted peroxyacid and the resulting m-chlorobenzoic acid. Quenching with sodium sulfite reduces excess peroxyacid, and the bicarbonate wash removes the acidic byproduct.
Visualizing the Reactivity Landscape
To better understand the concepts discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.
Diagram 1: General Mechanism of Electrophilic Aromatic Substitution (Nitration)
Caption: General mechanism for electrophilic aromatic substitution on a fluoroacetophenone.
Diagram 2: Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for comparing the reactivity of fluoroacetophenone isomers.
Conclusion
The position of the fluorine atom on the acetophenone ring profoundly influences its reactivity in a predictable manner.
-
In electrophilic aromatic substitution , the 4'-fluoro isomer is generally the most reactive due to the partial resonance donation of the fluorine atom, while the 2'-fluoro isomer is the least reactive due to strong inductive withdrawal and potential steric hindrance.
-
In Claisen-Schmidt condensation , the enhanced acidity of the α-protons and increased carbonyl electrophilicity make the 2'- and 4'-fluoro isomers more reactive than the 3'-fluoro isomer.
-
In the Baeyer-Villiger oxidation , the electron-withdrawing nature of fluorine deactivates the phenyl ring's migratory aptitude, with the 4'-fluorophenyl group being the most likely to migrate among the three isomers due to the mitigating +M effect.
This guide provides a foundational understanding for researchers to rationally design synthetic routes and predict the chemical behavior of these important fluorinated building blocks. The provided experimental protocols offer a starting point for further investigation and quantitative comparison in the laboratory.
References
-
Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
-
Wikipedia. Baeyer–Villiger oxidation. [Link]
-
Rietjens, I. M. C. M., et al. (2001). 19F NMR Study on the Biological Baeyer-Villiger Oxidation of Acetophenones. Journal of Industrial Microbiology & Biotechnology, 26(1), 35-42. [Link]
- Google Patents. (2020). Preparation method of 1-nitro-2-ethyl-4-fluorobenzene. CN110746307B.
-
ResearchGate. Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. [Link]
-
Fiorin, B. C., et al. (2009). Theoretical and Experimental Investigation on the Rotational Isomerism in α-Fluoroacetophenones. The Journal of Physical Chemistry A, 113(12), 2906–2913. [Link]
-
Organic Syntheses. Acetophenone, m-nitro-. [Link]
-
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]
Sources
- 1. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 19F NMR study on the biological Baeyer-Villiger oxidation of acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(3-Fluorophenyl)-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 2-(3-Fluorophenyl)-1-phenylethanone, a versatile building block in medicinal chemistry, establishing robust and reliable analytical procedures is paramount for ensuring the quality, safety, and efficacy of potential drug candidates.[1] This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8][9][10]
The Analytical Imperative: Why Method Validation Matters
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[11] For this compound, this typically involves assays for purity, stability, and concentration in various matrices. A validated method provides a high degree of assurance that the measurements are accurate, precise, and reproducible, thereby enabling confident decision-making throughout the drug development lifecycle.[6] The validation process examines a range of parameters, including specificity, linearity, accuracy, precision, and robustness.[12]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For this compound, a keto-aromatic compound, several techniques are viable. Here, we compare the three most common and powerful methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) coupled with a Photodiode Array (PDA) detector is arguably the most versatile and widely adopted technique for the analysis of non-volatile, polar to moderately non-polar compounds like this compound.[13]
Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The fluorophenyl and phenyl rings in the analyte will interact with the stationary phase, and by modulating the mobile phase composition (e.g., acetonitrile and water), its retention and separation from impurities can be precisely controlled.
Anticipated Performance:
| Validation Parameter | Expected Performance for an RP-HPLC-PDA Method | Rationale |
| Specificity | High | The chromatographic separation can resolve the analyte from its potential impurities and degradation products. The PDA detector adds another layer of specificity by providing spectral data. |
| Linearity | Excellent (R² > 0.999) | Over a typical concentration range (e.g., 1-100 µg/mL), a linear relationship between concentration and peak area is expected.[13] |
| Accuracy | 98-102% Recovery | Spiked placebo and standard addition experiments are anticipated to yield high recovery rates. |
| Precision (RSD) | < 2% | Both repeatability and intermediate precision are expected to show low relative standard deviation.[14] |
| Limit of Detection (LOD) | Low ng/mL range | The chromophores in the molecule allow for sensitive UV detection. |
| Limit of Quantitation (LOQ) | Low to mid ng/mL range | The method is expected to be sensitive enough for the accurate quantification of low levels of the analyte.[13] |
| Robustness | High | The method should be resilient to small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.[3] |
Gas Chromatography (GC): A High-Resolution Alternative
For analytes that are volatile and thermally stable, Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC/MS), offers exceptional separation efficiency and specificity.
Principle: The analyte is vaporized and partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separation is based on the analyte's boiling point and its interaction with the stationary phase.
Anticipated Performance:
| Validation Parameter | Expected Performance for a GC/MS Method | Rationale |
| Specificity | Very High | The combination of chromatographic retention time and mass spectral fragmentation patterns provides a high degree of confidence in analyte identification. |
| Linearity | Excellent (R² > 0.999) | A wide linear range is achievable with modern GC/MS systems. |
| Accuracy | 97-103% Recovery | Similar to HPLC, high recovery is expected, although matrix effects can be more pronounced. |
| Precision (RSD) | < 3% | Good precision is attainable, though it can be slightly higher than HPLC due to the complexities of sample introduction. |
| Limit of Detection (LOD) | pg to low ng range | GC/MS is an extremely sensitive technique, capable of detecting trace amounts of the analyte.[15] |
| Limit of Quantitation (LOQ) | Low to mid ng range | The high sensitivity allows for reliable quantification at low concentrations. |
| Robustness | Moderate to High | The method's performance can be sensitive to variations in injection parameters, oven temperature ramps, and the cleanliness of the ion source. |
UV-Visible Spectroscopy: A Simple and Rapid Approach
UV-Visible spectroscopy is a straightforward and cost-effective technique that can be employed for the quantitative analysis of this compound, provided the sample matrix is simple and does not contain interfering substances.[16][17]
Principle: The method relies on the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration (Beer-Lambert Law). The aromatic rings and the carbonyl group in this compound will exhibit characteristic UV absorbance.
Anticipated Performance:
| Validation Parameter | Expected Performance for a UV-Vis Spectroscopic Method | Rationale |
| Specificity | Low | This is the major drawback. The method cannot distinguish between the analyte and any other substance that absorbs at the same wavelength. It is best suited for the analysis of the pure substance. |
| Linearity | Good (R² > 0.99) | A linear response is expected within a defined concentration range. |
| Accuracy | 95-105% Recovery | In the absence of interferences, good accuracy can be achieved. |
| Precision (RSD) | < 5% | Generally less precise than chromatographic methods due to the lack of separation. |
| Limit of Detection (LOD) | µg/mL range | Less sensitive compared to HPLC and GC. |
| Limit of Quantitation (LOQ) | µg/mL range | Suitable for the quantification of higher concentrations. |
| Robustness | High | The method is generally robust with respect to minor changes in solvent composition and temperature. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed, self-validating systems designed to meet the rigorous standards of the pharmaceutical industry.
Protocol 1: RP-HPLC-PDA Method Validation
1. Method Development and Optimization:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water. An isocratic elution with a 60:40 (v/v) ratio of acetonitrile to water is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set to a wavelength of 245 nm (based on the expected chromophores).
-
Injection Volume: 10 µL.
2. Validation Experiments:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample spiked with known impurities. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each solution in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each sample in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. Calculate the relative standard deviation (RSD) for each set of measurements.
-
-
Robustness: Deliberately vary critical method parameters one at a time, such as the mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Analyze a standard solution under each condition and assess the impact on the results.
Protocol 2: GC/MS Method Validation
1. Method Development and Optimization:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
2. Validation Experiments:
-
The validation experiments for GC/MS will follow a similar structure to the HPLC protocol, with the key difference being the use of mass spectral data for specificity and quantification based on the area of a characteristic ion.
Visualization of Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for RP-HPLC-PDA method validation.
Caption: Decision logic for selecting an analytical method.
Conclusion
The validation of analytical methods for this compound is a critical undertaking that demands a systematic and scientifically sound approach. While RP-HPLC-PDA stands out as the most versatile and robust technique for routine quality control, GC/MS offers unparalleled specificity and sensitivity for more demanding applications such as impurity identification. UV-Visible spectroscopy, though less specific, can serve as a rapid and cost-effective tool for the analysis of the pure substance.
The choice of method should always be guided by the specific analytical requirements and justified through a comprehensive validation study that adheres to international regulatory guidelines. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data, thereby supporting the advancement of new and innovative medicines.
References
- A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. (2024-11-10).
- 2-(3-Chlorophenyl)-1-phenylethanone Research Chemical - Benchchem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems.
- Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. Kieran Benn,a Kieran Nicholson,a Thomas Langer,b Stephen P. Thomasa - The Royal Society of Chemistry.
- HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine - Benchchem.
- Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide - Academic Journals.
- VALIDATION OF COMPENDIAL METHODS - General Chapters.
- Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio].
- Validation of Analytical Procedure Q2(R2) - ICH. (2022-03-24).
- Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS - EPA.
- Guides – VaLChrom – validation of chromatographic methods.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022-04-05).
- ANALYTICAL METHOD SUMMARIES - Eurofins. (2021-05-24).
- Spectroscopic Methods.
- <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011-12-03).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-10-22).
- Development and validation of RP-HPLC method for quantitative determination and estimation of paracetamol, caffeine, phenylephri - The Pharma Innovation Journal. (2024-01-30).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Gas chromatographic procedure for the determination of meta- and para-hydroxyphenylacetic acids - PubMed.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025-11-13).
- FDA issues revised guidance for analytical method validation - ResearchGate. (2025-08-06).
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022-03-31).
- Validation of Analytical Methods for Pharmaceutical Analysis.
- Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines - MDPI.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
- Selective Spectrofluorimetric Approach for the Assessment of Two Antipsychotic Drugs through Derivatization with O-Phthalaldehyde - MDPI.
- Test Methods SW-846 Chapter 2: Choosing the Correct Procedure.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
- FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024-03-07).
- Spectroscopic Data Analysis of 2,2'-Sulfonylbis(1-phenylethanone): A Comparative Guide - Benchchem.
- Quality Guidelines - ICH.
Sources
- 1. 2-(3-Chlorophenyl)-1-phenylethanone Research Chemical [benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ofnisystems.com [ofnisystems.com]
- 4. uspbpep.com [uspbpep.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. epa.gov [epa.gov]
- 16. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 17. resources.saylor.org [resources.saylor.org]
Safety Operating Guide
Navigating the Disposal of 2-(3-Fluorophenyl)-1-phenylethanone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2-(3-Fluorophenyl)-1-phenylethanone (CAS No. 40281-50-3), a fluorinated aromatic ketone. By elucidating the principles behind these procedures, we aim to empower laboratory professionals to manage this chemical waste stream with confidence and precision.
Understanding the Hazard Profile of this compound
Based on data for analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:
-
Skin and Eye Irritation: Similar aromatic ketones are known to cause skin irritation and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.
-
Combustibility: While not highly flammable, it may be a combustible liquid.
-
Environmental Hazard: As with many synthetic organic compounds, its impact on aquatic life and the broader environment necessitates controlled disposal to prevent contamination.
Given these potential hazards, this compound must be managed as a regulated hazardous waste.
Table 1: Inferred Hazard Profile and GHS Classifications
| Hazard Statement | GHS Hazard Class (Inferred) | Precautionary Measures |
| Causes skin irritation | Skin Irrit. 2 | Wear protective gloves and clothing. |
| Causes serious eye irritation | Eye Irrit. 2A | Wear eye and face protection. |
| May cause respiratory irritation | STOT SE 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area or with respiratory protection. |
| Combustible liquid | Flam. Liq. 4 | Keep away from heat, sparks, and open flames. |
| Harmful to aquatic life (Precautionary) | Aquatic Chronic 3 | Avoid release to the environment. |
Note: This table is based on data from structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
The Cardinal Rule: Segregation of Halogenated Waste
This compound is a halogenated organic compound due to the presence of a fluorine atom. This classification is critical for its disposal. Halogenated and non-halogenated waste streams must always be kept separate. The reason for this strict segregation lies in the different disposal methods required. Halogenated organic wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion. Mixing halogenated compounds with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream.
Step-by-Step Disposal Procedures
The proper disposal of this compound will depend on its form: the pure (or residual) solid compound, solutions containing the compound, and contaminated laboratory equipment.
Disposal of Solid this compound
Unused or residual solid this compound must be disposed of as hazardous chemical waste.
Protocol for Solid Waste Disposal:
-
Container Selection: Use a designated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended. The container must be in good condition, with no cracks or leaks.
-
Labeling: The moment the first quantity of waste is added, the container must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "40281-50-3"
-
The primary hazard(s) (e.g., "Irritant," "Combustible")
-
The date of accumulation (the date the first waste was added)
-
Your name, laboratory, and contact information.
-
-
Storage: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and incompatible materials. Ensure the container is kept closed except when adding waste.
-
Disposal Request: Once the container is full or you are ready to dispose of it, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.
Disposal of Solutions Containing this compound
Solutions containing this compound, such as from reaction workups or chromatography fractions, must be collected as halogenated organic liquid waste.
Protocol for Liquid Waste Disposal:
-
Container Selection: Use a designated, chemically resistant container, such as a glass or HDPE carboy, specifically for "Halogenated Organic Liquid Waste." Ensure the container is equipped with a vented cap if there is a potential for gas evolution, though this is not expected for this compound under normal conditions.
-
Labeling: As with solid waste, label the container immediately. The label should include:
-
"Hazardous Waste"
-
"Halogenated Organic Liquid Waste"
-
A list of all chemical constituents and their approximate percentages, including this compound and any solvents (e.g., dichloromethane, ethyl acetate).
-
The relevant hazard pictograms.
-
The accumulation start date.
-
Your laboratory information.
-
-
Collection and Storage:
-
Do not mix with non-halogenated waste.
-
Keep the container securely closed when not in use.
-
Store in a designated satellite accumulation area, preferably in secondary containment (such as a spill tray) to prevent the spread of any potential leaks.
-
-
Disposal Request: Arrange for pickup by your institution's EHS department as you would for solid waste.
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, gloves, weighing paper) and glassware that have come into contact with this compound are considered contaminated solid waste.
Protocol for Contaminated Labware Disposal:
-
Gross Decontamination: Remove as much of the chemical residue as possible. For glassware, this may involve a preliminary rinse with a suitable solvent. The solvent rinseate must be collected as halogenated organic liquid waste.
-
Solid Waste Collection:
-
Sharps: Contaminated needles, syringes, and broken glassware must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
-
Non-Sharps: Other contaminated solid waste, such
-
Navigating the Safe Handling of 2-(3-Fluorophenyl)-1-phenylethanone: A Guide to Personal Protective Equipment and Disposal
As the landscape of pharmaceutical research and drug development evolves, so does the imperative for stringent safety protocols in the laboratory. The handling of novel chemical entities, such as 2-(3-Fluorophenyl)-1-phenylethanone, demands a comprehensive understanding of potential hazards and the implementation of robust safety measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals. By grounding our recommendations in the established principles of chemical safety and data from structurally similar compounds, we aim to foster a culture of safety and precision in your laboratory.
Core Personal Protective Equipment (PPE)
The selection of PPE is the cornerstone of safe chemical handling. For this compound, the following PPE is deemed essential to minimize exposure and ensure personal safety.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes and aerosols.[6] In situations with a higher risk of splashing or exothermic reactions, a face shield worn over safety glasses is required.[7] |
| Hand Protection | Chemically resistant gloves are critical. Given the aromatic ketone structure, gloves made of materials like butyl rubber or nitrile rubber are recommended.[8] It is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times. Always inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical occurs. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept buttoned to protect against splashes and contact with the skin.[7] Clothing made of natural fibers, such as cotton, should be worn underneath the lab coat.[7] |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors or aerosols.[3][6][9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[7][10] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to the handling and disposal of this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.
-
All work must be conducted within a properly functioning chemical fume hood to prevent the release of vapors into the laboratory.[3][6]
-
Gather all necessary equipment and reagents to minimize movement in and out of the fume hood.
-
-
Handling :
-
Spill Management :
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a suitable container for disposal.
-
Avoid generating dust.
-
Disposal Plan:
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation : All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Labeling : Clearly label the hazardous waste container with the full chemical name.
-
Disposal : Dispose of the waste through your institution's designated hazardous waste disposal program.[2][11] Do not dispose of it down the drain or in regular trash.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific research.
References
-
Angene Chemical. (2024). Safety Data Sheet: 2-(2-Chlorophenyl)-1-phenylethanone. Retrieved from [Link]
-
GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. aksci.com [aksci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
